molecular formula C11H7NO5 B100115 4-Maleimidosalicylic acid CAS No. 19232-43-0

4-Maleimidosalicylic acid

カタログ番号: B100115
CAS番号: 19232-43-0
分子量: 233.18 g/mol
InChIキー: SMSVFCGGVBWUJL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Maleimidosalicylic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H7NO5 and its molecular weight is 233.18 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-Carboxy-3-hydroxyphenyl)maleimide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59375. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Maleates - Maleimides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-(2,5-dioxopyrrol-1-yl)-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO5/c13-8-5-6(1-2-7(8)11(16)17)12-9(14)3-4-10(12)15/h1-5,13H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSVFCGGVBWUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C=CC2=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172820
Record name N-(4-Carboxy-3-hydroxyphenyl)maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19232-43-0
Record name 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-2-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19232-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Carboxy-3-hydroxyphenyl)maleimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019232430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19232-43-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59375
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Carboxy-3-hydroxyphenyl)maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-CARBOXY-3-HYDROXYPHENYL)MALEIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H822IOP4G8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 4-Maleimidosalicylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-Maleimidosalicylic acid, a compound of interest in bioconjugation and drug development. This document details the chemical pathway, experimental protocols, and quantitative data associated with its preparation, intended for use by researchers and professionals in the fields of chemistry and pharmaceuticals.

Overview of Synthesis

The synthesis of this compound, also known as N-(4-carboxy-3-hydroxyphenyl)maleimide, is primarily achieved through a two-step one-pot reaction. The process involves the reaction of 4-aminosalicylic acid with maleic anhydride to form an intermediate maleamic acid, which is subsequently cyclized via dehydration to yield the final maleimide product. This reaction is typically carried out in a high-boiling polar aprotic solvent with the aid of a dehydrating agent.

Reaction Mechanism and Experimental Workflow

The synthesis proceeds via a well-established mechanism for N-substituted maleimides. The initial step is the nucleophilic attack of the amino group of 4-aminosalicylic acid on one of the carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring and the formation of a maleamic acid intermediate. The subsequent and rate-determining step is the intramolecular cyclization of the maleamic acid, which involves the elimination of a water molecule to form the stable five-membered maleimide ring. This dehydration is facilitated by a dehydrating agent and heat.

Below is a diagram illustrating the logical workflow of the synthesis process.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_purification Purification 4-Aminosalicylic_Acid 4-Aminosalicylic_Acid Reaction_Vessel Reaction in DMF 4-Aminosalicylic_Acid->Reaction_Vessel Maleic_Anhydride Maleic_Anhydride Maleic_Anhydride->Reaction_Vessel Heating Heating (70°C) Reaction_Vessel->Heating Addition of P2O5/H2SO4 Precipitation Precipitation in Water Heating->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product Reaction_Mechanism cluster_reactants Reactants 4ASA 4-Aminosalicylic Acid Start->4ASA MA Maleic Anhydride Start->MA Intermediate Maleamic Acid Intermediate Product This compound Intermediate->Product + P2O5/H2SO4 - H2O 4ASA->Intermediate + DMF MA->Intermediate + DMF

4-Maleimidosalicylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-Maleimidosalicylic acid. The information is curated to be a valuable resource for researchers in biochemistry, drug development, and materials science.

Core Chemical Properties

This compound, also known as N-(4-Carboxy-3-hydroxyphenyl)maleimide, is a bifunctional molecule that incorporates the reactivity of a maleimide group with the structural and functional characteristics of salicylic acid.[1] Its unique properties make it a valuable tool in bioconjugation and enzyme inhibition studies.

PropertyValueSource
CAS Number 19232-43-0[1]
Molecular Formula C₁₁H₇NO₅[1]
Molecular Weight 233.18 g/mol [1]
Melting Point 141-144 °C[2]
Appearance Solid (predicted)
Solubility Data not available. Likely soluble in polar organic solvents such as DMSO and DMF.

Synthesis

A general method for the synthesis of N-arylmaleimides involves a two-step process. The first step is the reaction of an amino-substituted aromatic compound with maleic anhydride to form a maleamic acid intermediate. The second step is a cyclization reaction, often facilitated by a dehydrating agent, to form the final maleimide product.

G cluster_synthesis General Synthesis of this compound Reactant1 4-Aminosalicylic Acid Intermediate Maleamic Acid Intermediate Reactant1->Intermediate + Reactant2 Maleic Anhydride Reactant2->Intermediate Product This compound Intermediate->Product + Dehydration Dehydration Dehydrating Agent (e.g., Acetic Anhydride) Dehydration->Product

A generalized synthetic pathway for N-arylmaleimides.

Reactivity and Bioconjugation

The primary utility of this compound in biochemical research stems from the high reactivity of the maleimide group towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins.

Thiol-Maleimide Michael Addition

The reaction proceeds via a Michael addition, where the nucleophilic thiol attacks one of the electrophilic double-bonded carbons of the maleimide ring. This forms a stable, covalent thioether bond.[3] The optimal pH for this reaction is between 6.5 and 7.5.[4] At higher pH values, the maleimide ring is susceptible to hydrolysis, rendering it unreactive towards thiols.

G cluster_reaction Thiol-Maleimide Conjugation Maleimide This compound Conjugate Stable Thioether Adduct Maleimide->Conjugate Thiol Thiol-containing Biomolecule (e.g., Protein with Cysteine) Thiol->Conjugate + Condition pH 6.5 - 7.5 Condition->Conjugate

The reaction of a maleimide with a thiol to form a stable conjugate.
Stability of the Thioether Linkage

While the thioether bond formed is generally stable, it can undergo a retro-Michael reaction, particularly in the presence of other thiols.[5] This can lead to the dissociation of the conjugate. The stability of the maleimide-thiol adduct is a critical consideration for in vivo applications.[6][7]

General Protocol for Protein Labeling

The following is a generalized protocol for the conjugation of a maleimide-containing compound to a thiol-containing protein.

  • Protein Preparation: Dissolve the protein to be labeled in a degassed buffer at a pH of 7.0-7.5 (e.g., phosphate-buffered saline, PBS). If the protein contains disulfide bonds that need to be labeled, they must first be reduced using a reagent like TCEP (tris(2-carboxyethyl)phosphine).

  • Dye/Probe Preparation: Dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to prepare a stock solution.

  • Conjugation Reaction: Add the maleimide stock solution to the protein solution. A molar excess of the maleimide reagent is typically used to ensure efficient labeling. The reaction mixture is then incubated, often for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: The labeled protein is separated from unreacted maleimide and other small molecules by size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

G cluster_workflow Protein Labeling Workflow start Start prep_protein Prepare Protein Solution (pH 7.0-7.5) start->prep_protein prep_maleimide Prepare 4-Maleimidosalicylic Acid Stock Solution start->prep_maleimide conjugate Mix and Incubate prep_protein->conjugate prep_maleimide->conjugate purify Purify Labeled Protein conjugate->purify end End purify->end

A typical workflow for labeling a protein with a maleimide derivative.

Application as an Enzyme Inhibitor

This compound has been identified as an irreversible inhibitor of lactate dehydrogenase (LDH) isoenzymes.[2]

Mechanism of Inhibition

The inhibition is likely achieved through the covalent modification of a reactive cysteine residue within the active site of the LDH enzyme. The maleimide group of this compound serves as an electrophile that is attacked by the nucleophilic thiol group of the cysteine, leading to the formation of a stable thioether bond and the irreversible inactivation of the enzyme.

G cluster_inhibition LDH Inhibition Mechanism Inhibitor This compound Inactive_Enzyme Covalently Modified, Inactive Enzyme Inhibitor->Inactive_Enzyme Enzyme Lactate Dehydrogenase (with active site Cysteine) Enzyme->Inactive_Enzyme +

Irreversible inhibition of LDH by covalent modification.
General Protocol for LDH Inhibition Assay

A typical protocol to assess the inhibitory activity of this compound on LDH would involve the following steps:

  • Reagent Preparation: Prepare solutions of LDH, the substrate (e.g., lactate), the cofactor (NAD+), and various concentrations of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Pre-incubation: Incubate the LDH enzyme with different concentrations of this compound for a set period to allow for the covalent modification to occur.

  • Enzyme Assay: Initiate the enzymatic reaction by adding the substrate and cofactor to the pre-incubated enzyme-inhibitor mixture.

  • Measurement: Monitor the rate of the reaction by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Data Analysis: Determine the rate of reaction for each inhibitor concentration and calculate kinetic parameters such as the IC₅₀ value.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. Researchers are advised to perform their own analytical characterization upon synthesis or purchase.

Spectroscopic DataDetails
¹H NMR Data not available.
¹³C NMR Data not available.
FT-IR Data not available.
Mass Spectrometry Data not available.

Storage and Stability

For long-term storage, this compound should be stored as a powder at -20°C. Solutions in DMSO can be stored at -80°C for several months. It is recommended to prepare and use solutions on the same day whenever possible.

Conclusion

This compound is a versatile chemical tool with significant potential in bioconjugation and enzyme inhibition studies. Its thiol-reactive maleimide group allows for the specific labeling of proteins and other biomolecules, while its salicylic acid moiety may confer additional properties of interest. The information provided in this guide serves as a foundational resource for researchers looking to utilize this compound in their work. Further experimental investigation into its detailed chemical and physical properties is encouraged to fully explore its capabilities.

References

An In-depth Technical Guide to the Solubility of 4-Maleimidosalicylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Maleimidosalicylic acid in organic solvents. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to understand, predict, and experimentally determine the solubility of this compound. The guide covers theoretical solubility predictions based on molecular structure, detailed experimental protocols for solubility determination, and relevant biological pathway context.

Introduction to this compound

This compound is a bifunctional molecule incorporating both a salicylic acid moiety and a maleimide group. The salicylic acid component is known for its anti-inflammatory and analgesic properties, while the maleimide group is a reactive entity commonly used for covalent conjugation to thiol groups on proteins and other biomolecules. This dual functionality makes it a compound of interest in drug development, particularly for targeted therapies and bioconjugation applications. Understanding its solubility is critical for its formulation, handling, and application in various experimental and therapeutic contexts.

Predicted Solubility Profile of this compound

The solubility of a compound is primarily governed by its polarity and the principle of "like dissolves like".[1] this compound possesses both polar and non-polar characteristics. The carboxylic acid and hydroxyl groups of the salicylic acid moiety are polar and capable of hydrogen bonding, suggesting solubility in polar protic solvents. The benzene ring and the maleimide group contribute to its non-polar character, indicating potential solubility in less polar or aprotic polar solvents.

Based on the solubility of structurally similar compounds like salicylic acid and various maleimide derivatives, the following table summarizes the predicted solubility of this compound in common organic solvents.[2][3][4] It is important to note that these are qualitative predictions and should be confirmed by experimental determination.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents can effectively solvate the polar functional groups and also interact with the aromatic ring, making them excellent solvents for a wide range of organic molecules.
Polar Protic Ethanol, MethanolModerate to HighThe hydroxyl group of these solvents can act as both a hydrogen bond donor and acceptor, interacting favorably with the carboxylic acid and hydroxyl groups of the molecule.
Less Polar / Aprotic Acetone, AcetonitrileModerateThese solvents have intermediate polarity and can solvate both the polar and non-polar regions of the molecule to some extent.[2]
Non-polar Hexane, TolueneLowThe overall polarity of this compound is too high for significant interaction with non-polar solvents.
Chlorinated Solvents Dichloromethane (DCM), ChloroformLow to ModerateSolubility will depend on the balance of interactions; some solubility may be observed due to dipole-dipole interactions.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires a standardized experimental approach. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[1]

Equilibrium Solubility Determination via Shake-Flask Method

This method measures the thermodynamic solubility of a compound at equilibrium.

Materials:

  • This compound

  • Selected organic solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetone, Acetonitrile)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (PTFE, 0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

  • Quantification:

    • Using HPLC: Dilute the filtered, saturated solution with a suitable mobile phase. Quantify the concentration of this compound by comparing its peak area to a standard curve prepared from solutions of known concentrations.

    • Using UV-Vis Spectrophotometry: Dilute the filtered, saturated solution with the solvent. Measure the absorbance at the wavelength of maximum absorbance (λmax) for this compound and determine the concentration using a previously established calibration curve.

  • Data Reporting: Express the solubility in units such as mg/mL or mol/L at the specified temperature.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery and involves adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous buffer. While this guide focuses on organic solvents, a similar principle can be applied to assess the immediate dissolution and potential for precipitation when transferring the compound from a stock solvent to another organic solvent system.

Visualization of Relevant Workflows and Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G Experimental Workflow for Solubility Determination cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis cluster_4 Result A Add excess this compound to a known volume of solvent B Seal vial A->B C Agitate at constant temperature (24-72 hours) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant D->E F Prepare dilutions E->F G Quantify concentration (HPLC or UV-Vis) F->G H Report solubility (mg/mL or mol/L) G->H

Caption: A generalized workflow for determining equilibrium solubility.

Representative Signaling Pathway: Salicylic Acid-Mediated Plant Defense

While this compound itself is not a primary signaling molecule in this pathway, its salicylic acid core is central to plant immunity. This diagram illustrates a simplified model of the salicylic acid signaling pathway, providing context for the biological relevance of salicylic acid derivatives.[5][6]

G Simplified Salicylic Acid Signaling Pathway Pathogen Pathogen Recognition SA_Biosynthesis Salicylic Acid (SA) Biosynthesis Pathogen->SA_Biosynthesis SA Salicylic Acid Accumulation SA_Biosynthesis->SA NPR1_inactive NPR1 (inactive) in cytoplasm SA->NPR1_inactive triggers release of NPR1 NPR1_active NPR1 (active) in nucleus NPR1_inactive->NPR1_active translocation TGA TGA Transcription Factors NPR1_active->TGA interacts with Defense_Genes Defense Gene Expression (e.g., PR genes) TGA->Defense_Genes activates

Caption: Simplified model of salicylic acid signaling in plants.

Conclusion

References

The Mechanism of 4-Maleimidosalicylic Acid with Thiols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 4-Maleimidosalicylic acid with thiols. It is intended for researchers, scientists, and drug development professionals who are utilizing or considering this reagent for bioconjugation applications. This document details the core reaction mechanism, influencing factors, stability considerations, and provides generalized experimental protocols.

Core Reaction Mechanism: Thiol-Maleimide Michael Addition

The fundamental reaction between this compound and a thiol-containing molecule (such as a cysteine residue in a protein) is a Michael addition.[1][2] In this reaction, the nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond in the maleimide ring. This results in the formation of a stable, covalent thioether bond, yielding a succinimidyl thioether conjugate.[1]

The reaction is highly chemoselective for thiol groups within a pH range of 6.5 to 7.5.[1] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than the competing reaction with amines.[1] This high selectivity allows for the specific modification of cysteine residues in the presence of other nucleophilic amino acid side chains, such as the abundant lysine residues.

Below is a diagram illustrating the Michael addition reaction between this compound and a generic thiol (R-SH).

Caption: Michael addition of a thiol to this compound.

Influence of the Salicylic Acid Moiety

The N-aryl substitution on the maleimide ring, in this case, the salicylic acid group, is expected to influence the reaction kinetics and the stability of the resulting conjugate. N-aryl maleimides have been shown to react approximately 2.5 times faster with thiols compared to their N-alkyl counterparts.[3] This rate enhancement is attributed to the electron-withdrawing nature of the aryl ring, which increases the electrophilicity of the maleimide double bond.

Furthermore, the salicylic acid moiety, with its ortho-hydroxyl and para-carboxyl groups, likely enhances the rate of a crucial secondary reaction: the hydrolysis of the succinimide ring in the conjugate. This is a desirable characteristic as the ring-opened product, a succinamic acid thioether, is significantly more stable and not susceptible to the reverse retro-Michael reaction.[3][4] This increased stability is critical for in vivo applications, preventing the premature cleavage of the conjugate and off-target effects.[4]

The diagram below illustrates the stabilization of the thiol-maleimide adduct through hydrolysis.

G Thioether Succinimdyl Thioether (Reversible) Hydrolyzed Succinamic Acid Thioether (Stable) Thioether->Hydrolyzed Hydrolysis (Stabilization) Retro Retro-Michael Reaction (Deconjugation) Thioether->Retro Thiol Exchange

Caption: Hydrolysis stabilizes the thiol-maleimide conjugate.

Quantitative Data and Reaction Kinetics

ParameterValue Range (for N-aryl maleimides)ConditionsReference
Second-order rate constant (k) 102 - 104 M-1s-1pH 7.0 - 7.4, 22-25 °C[3]
Optimal pH range 6.5 - 7.5Aqueous buffer[1]
Half-life of ring-opened conjugate > 2 yearsPhysiological conditions[4]
Conjugation Efficiency 84 ± 4% (with cRGDfK peptide)30 min, room temp, pH 7.0[5][6]
Conjugation Efficiency 58 ± 12% (with 11A4 nanobody)2 hours, room temp, pH 7.4[5]

Note: The specific reaction kinetics of this compound may vary, and it is recommended to perform kinetic studies for the specific application.

Experimental Protocols

Synthesis of N-(4-Carboxy-3-hydroxyphenyl)maleimide

A plausible synthetic route for N-(4-Carboxy-3-hydroxyphenyl)maleimide involves a two-step process starting from 4-aminosalicylic acid and maleic anhydride.

Step 1: Formation of the Maleamic Acid Intermediate

  • Dissolve 4-aminosalicylic acid in a suitable solvent such as glacial acetic acid or dimethylformamide (DMF).[7][8]

  • Add an equimolar amount of maleic anhydride to the solution.[7]

  • Stir the reaction mixture at room temperature for several hours to allow for the formation of the maleamic acid intermediate.[7]

Step 2: Cyclization to the Maleimide

  • To the solution containing the maleamic acid, add a dehydrating agent such as acetic anhydride and a catalyst like sodium acetate.[9]

  • Heat the reaction mixture to facilitate the cyclization via intramolecular condensation.[10]

  • After cooling, the N-(4-Carboxy-3-hydroxyphenyl)maleimide product can be precipitated by the addition of ice-water and collected by filtration.[9]

  • Purification can be achieved by recrystallization or column chromatography.[10]

The workflow for the synthesis is depicted below.

G Start 4-Aminosalicylic Acid + Maleic Anhydride Intermediate Maleamic Acid Intermediate Start->Intermediate Room Temperature Final N-(4-Carboxy-3-hydroxyphenyl)maleimide Intermediate->Final Heat, Dehydrating Agent

Caption: Synthesis workflow for this compound.

General Protocol for Protein Conjugation

This protocol provides a general guideline for the conjugation of this compound to a thiol-containing protein.

Materials:

  • Protein with accessible cysteine residues

  • N-(4-Carboxy-3-hydroxyphenyl)maleimide

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.4, degassed

  • Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching reagent: Free cysteine or β-mercaptoethanol

  • Purification system: Size-exclusion chromatography (SEC) or dialysis

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

  • (Optional) Reduction of Disulfides: If the target cysteine residues are involved in disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfides to free thiols. If using DTT, it must be removed prior to adding the maleimide.

  • Maleimide Preparation: Prepare a stock solution of N-(4-Carboxy-3-hydroxyphenyl)maleimide in a water-miscible organic solvent like DMSO or DMF.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide solution to the protein solution while gently stirring.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Quench any unreacted maleimide by adding a free thiol such as cysteine or β-mercaptoethanol.

  • Purification: Remove excess maleimide and other small molecules by size-exclusion chromatography or dialysis.[11]

The experimental workflow for protein conjugation is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Dissolve Protein B Reduce Disulfides (optional) A->B D Mix Protein and Maleimide B->D C Prepare Maleimide Solution C->D E Incubate D->E F Quench Reaction E->F G Purify Conjugate F->G

References

The Role of 4-Maleimidosalicylic Acid in Modern Bioconjugation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Maleimidosalicylic acid is a heterobifunctional crosslinker poised for significant applications in the fields of bioconjugation, diagnostics, and targeted therapeutics. This technical guide delves into the core utility of this compound, focusing on its role as a molecular bridge to covalently link biomolecules. By leveraging the distinct reactivity of its maleimide and carboxylic acid functionalities, this reagent facilitates the precise construction of complex biomolecular architectures, most notably in the burgeoning field of Antibody-Drug Conjugates (ADCs). This document provides an in-depth analysis of its mechanism of action, presents relevant quantitative data, outlines detailed experimental protocols for its application, and visualizes key workflows and conceptual pathways.

Introduction to this compound: A Versatile Bioconjugation Reagent

This compound belongs to the class of maleimide-based linkers, which are instrumental in modern drug development and biological research.[][] The defining feature of this molecule is its dual reactive nature. It possesses a maleimide group, which exhibits high reactivity towards sulfhydryl (thiol) groups, and a salicylic acid moiety, which presents a carboxylic acid for further functionalization. This orthogonal reactivity allows for a two-step conjugation strategy, providing researchers with precise control over the assembly of their desired bioconjugates.

The primary application of maleimide-containing linkers like this compound is in the covalent attachment of various payloads—such as small molecule drugs, fluorescent dyes, or imaging agents—to proteins, peptides, and other biomolecules.[][3] The maleimide group specifically and efficiently reacts with the thiol group of cysteine residues within proteins under mild physiological conditions, forming a stable thioether bond.[] This specificity is a cornerstone of site-specific protein modification, a critical aspect in the development of next-generation therapeutics like ADCs.[4]

Core Applications of this compound

The unique chemical architecture of this compound lends itself to a variety of applications in bioconjugation:

  • Antibody-Drug Conjugates (ADCs): In the design of ADCs, this compound can act as a linker to attach a potent cytotoxic drug to a monoclonal antibody (mAb).[][5][6] The maleimide group would react with a cysteine residue on the antibody, while the carboxylic acid of the salicylic acid moiety would be coupled to the drug molecule. This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by directing it specifically to cancer cells, thereby minimizing off-target toxicity.[][7]

  • Protein Labeling and Imaging: The ability to attach fluorescent dyes or other reporter molecules to proteins is crucial for a wide range of biological assays and imaging studies.[] this compound can be used to conjugate such labels to proteins containing cysteine residues, enabling researchers to track protein localization, interactions, and dynamics within living cells.[8]

  • Functionalization of Nanoparticles and Liposomes: For targeted drug delivery systems, nanoparticles and liposomes can be functionalized with targeting ligands, such as antibodies or peptides.[] this compound can serve as a linker to attach these targeting moieties to the surface of such delivery vehicles, enhancing their accumulation at the desired site of action.[]

  • PROTACs Development: In the field of Proteolysis Targeting Chimeras (PROTACs), bifunctional linkers are used to bring a target protein and an E3 ubiquitin ligase into proximity. While alkyl chains are common, a molecule like 4-Maleimidobutyric acid, a related compound, is used as a PROTAC linker, highlighting the potential for maleimide-containing acids in this area.[9]

Quantitative Data and Reactivity

The efficacy of bioconjugation reactions involving maleimides is influenced by several factors, including pH, temperature, and stoichiometry. The following table summarizes key quantitative parameters relevant to the use of maleimide-based linkers.

ParameterValue/RangeConditionsSignificance
Optimal pH for Thiol-Maleimide Reaction 6.5 - 7.5Aqueous Buffer (e.g., PBS)Balances thiol reactivity with minimizing maleimide hydrolysis and reaction with amines.[]
Reaction Rate (Thiol vs. Amine at pH 7.0) ~1000:1pH 7.0Demonstrates the high selectivity of maleimides for thiols over amines at neutral pH.[]
Molar Ratio (Maleimide:Protein) 10:1 to 20:1Varies with proteinAn excess of the maleimide reagent is typically used to ensure efficient labeling of available thiol groups.[10]
Reaction Time 2 hours at room temperature or overnight at 2-8°CDependent on protein stabilityIncubation time can be adjusted to optimize conjugation efficiency while maintaining protein integrity.[10]
Maleimide Hydrolysis Increases with pH > 7.5Aqueous BufferThe maleimide ring can open via hydrolysis, rendering it unreactive towards thiols. This is a competing reaction that needs to be controlled.[]

Experimental Protocols

The following protocols provide a generalized framework for the use of this compound in bioconjugation.

Protocol 1: Two-Step Conjugation of a Small Molecule Drug to an Antibody

This protocol outlines the general steps for creating an ADC using this compound as a linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2)

  • This compound

  • Small molecule drug with a primary amine group

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

  • Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine)

  • Reaction buffers (e.g., conjugation buffer: PBS, pH 7.2; activation buffer: MES, pH 6.0)

  • Desalting columns

Methodology:

Step 1: Activation of this compound and Coupling to the Drug

  • Dissolve this compound, EDC, and NHS in an appropriate organic solvent (e.g., DMSO or DMF).

  • Allow the activation reaction to proceed to form the NHS ester of this compound.

  • Add the amine-containing small molecule drug to the activated linker solution.

  • Incubate the reaction mixture to form the amide bond between the drug and the linker.

  • Purify the drug-linker conjugate using an appropriate chromatographic method.

Step 2: Antibody Reduction and Conjugation

  • Prepare the antibody in a conjugation buffer.

  • Add a controlled molar excess of a reducing agent like TCEP to the antibody solution to reduce interchain disulfide bonds and expose free cysteine residues.

  • Incubate the reduction reaction under controlled temperature and time to achieve the desired degree of reduction.

  • Remove the excess reducing agent using a desalting column.

  • Immediately add the purified drug-linker conjugate (from Step 1) to the reduced antibody solution.

  • Incubate the conjugation reaction in the dark to allow the maleimide group of the linker to react with the free thiols on the antibody.

  • Purify the resulting ADC using a suitable chromatography method (e.g., size-exclusion or protein A chromatography) to remove unconjugated drug-linker and other impurities.

Protocol 2: Labeling a Protein with a Fluorescent Dye

This protocol describes the labeling of a cysteine-containing protein with a fluorescent dye using this compound as a linker.

Materials:

  • Cysteine-containing protein in a thiol-free buffer (e.g., PBS, pH 7.2)

  • This compound

  • Amine-functionalized fluorescent dye

  • EDC and NHS

  • Desalting columns

Methodology:

Step 1: Preparation of the Maleimide-Activated Dye

  • Activate the carboxylic acid of this compound with EDC and NHS in an anhydrous organic solvent.

  • Add the amine-functionalized fluorescent dye to the activated linker.

  • Allow the reaction to proceed to form the dye-linker conjugate.

  • Purify the conjugate to remove unreacted components.

Step 2: Protein Labeling

  • Dissolve the protein in a conjugation buffer at a suitable concentration.

  • If the protein has disulfide bonds that need to be labeled, perform a reduction step as described in Protocol 1, Step 2.

  • Add the purified maleimide-activated dye to the protein solution at a defined molar ratio.

  • Incubate the reaction mixture for a specified time at a controlled temperature, protected from light.

  • Remove the excess, unreacted dye-linker conjugate using a desalting column.

  • Characterize the labeled protein to determine the degree of labeling.

Visualizing Workflows and Pathways

The following diagrams illustrate the key processes and conceptual relationships involving this compound.

ADC_Synthesis_Workflow cluster_linker_activation Step 1: Linker-Drug Conjugation cluster_antibody_conjugation Step 2: Antibody Conjugation MSA 4-Maleimidosalicylic Acid Activated_MSA Activated NHS Ester MSA->Activated_MSA Activation EDC_NHS EDC/NHS EDC_NHS->Activated_MSA Drug_Linker Drug-Linker Conjugate Activated_MSA->Drug_Linker Coupling Drug Amine-Drug Drug->Drug_Linker ADC Antibody-Drug Conjugate (ADC) Drug_Linker->ADC Addition of Drug-Linker Antibody Antibody (mAb) Reduced_Ab Reduced mAb (with free thiols) Antibody->Reduced_Ab Reduction TCEP TCEP (Reducing Agent) TCEP->Reduced_Ab Reduced_Ab->ADC Conjugation Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_product Product Protein Protein-SH (Cysteine Residue) Thioether Protein-S-Linker (Stable Thioether Bond) Protein->Thioether Michael Addition (pH 6.5-7.5) Maleimide Maleimide-Linker Maleimide->Thioether ADC_Mechanism_of_Action ADC ADC in Circulation Tumor_Cell Tumor Cell (Antigen Expressing) ADC->Tumor_Cell Binding to Tumor Antigen Internalization Internalization (Endocytosis) Tumor_Cell->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis Drug Action

References

A Technical Guide to Polar Maleimide Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of polar maleimide crosslinkers and their application in the field of bioconjugation. Designed for researchers, scientists, and professionals in drug development, this document details the properties, experimental protocols, and key applications of these critical reagents.

Introduction to Polar Maleimide Crosslinkers

Maleimide-based crosslinkers are a cornerstone of bioconjugation, enabling the covalent attachment of molecules to proteins, peptides, and other biomolecules. The maleimide group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in cysteine residues. This reaction, a Michael addition, forms a stable thioether bond under mild physiological conditions (pH 6.5-7.5).[1]

Traditional maleimide crosslinkers are often hydrophobic, which can lead to challenges such as aggregation and precipitation when conjugating large biomolecules like antibodies. Polar maleimide crosslinkers address this limitation by incorporating hydrophilic spacers, most commonly polyethylene glycol (PEG), into their structure. These PEGylated linkers enhance the water solubility of the crosslinker and the resulting bioconjugate, reducing aggregation and potentially decreasing immunogenicity.[2]

Advantages of Polar Maleimide Crosslinkers

The use of polar maleimide crosslinkers offers several key advantages in bioconjugation:

  • Enhanced Solubility: The hydrophilic PEG spacer significantly increases the water solubility of both the crosslinker and the final bioconjugate, preventing aggregation and precipitation.[2]

  • Reduced Immunogenicity: PEGylation can shield the bioconjugate from the host's immune system, reducing its immunogenic potential.[2]

  • Improved Pharmacokinetics: The increased hydrodynamic volume imparted by the PEG spacer can extend the in vivo circulation half-life of the bioconjugate.

  • Precise Spacer Length: Polar maleimide crosslinkers are available with discrete PEG (dPEG®) spacers of defined length and molecular weight, allowing for precise control over the distance between the conjugated molecules.[1][3][4]

  • High Specificity: The maleimide group's specific reactivity towards thiols at pH 6.5-7.5 minimizes off-target reactions with other functional groups like amines.[1]

Types of Polar Maleimide Crosslinkers

Polar maleimide crosslinkers can be broadly categorized into two main types: heterobifunctional and homobifunctional.

Heterobifunctional Crosslinkers

These are the most commonly used type and possess two different reactive groups. A popular combination is a maleimide group at one end and an N-hydroxysuccinimide (NHS) ester at the other. This allows for a controlled, two-step conjugation process: the NHS ester reacts with primary amines (e.g., lysine residues) on the first molecule, and after purification, the maleimide group reacts with a sulfhydryl group on the second molecule.[2][4]

Table 1: Properties of Heterobifunctional Mal-dPEG®-NHS Ester Crosslinkers

Product NameMolecular Weight ( g/mol )Spacer Arm Length (atoms)Spacer Arm Length (Å)PEG Units (n)
MAL-dPEG®₂-NHS Ester425.391617.72
MAL-dPEG®₄-NHS Ester513.502424.64
MAL-dPEG®₈-NHS Ester689.714038.48
MAL-dPEG®₂₄-NHS Ester1394.558895.224

Table 2: Properties of Heterobifunctional SM(PEG)n Crosslinkers

Product NameMolecular Weight ( g/mol )Spacer Arm Length (Å)PEG Units (n)
SM(PEG)₂425.4217.62
SM(PEG)₄513.5324.64
SM(PEG)₈689.7439.18
SM(PEG)₂₄1394.5595.224
Homobifunctional Crosslinkers

These crosslinkers have identical reactive groups (maleimide) at both ends of a hydrophilic spacer. They are used to link two sulfhydryl-containing molecules or to bridge two cysteine residues within a single protein.

Table 3: Properties of Homobifunctional Bis-Maleimide Crosslinkers

Product NameMolecular Weight ( g/mol )Spacer Arm Length (Å)
BMOE (Bismaleimidoethane)248.208.0
BM(PEG)₂340.3213.9
BM(PEG)₃384.3717.3

Experimental Protocols

Two-Step Antibody-Enzyme Conjugation using a Mal-PEG-NHS Ester

This protocol describes the conjugation of an antibody (containing primary amines) to an enzyme (containing free sulfhydryls) using a heterobifunctional polar maleimide crosslinker.

Materials:

  • Antibody (Protein-NH₂) in amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Enzyme (Protein-SH) in a suitable buffer

  • Mal-(PEG)n-NHS Ester

  • Anhydrous DMSO or DMF

  • Conjugation Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5)

  • Desalting columns

  • Quenching solution (e.g., 1 M Tris, pH 8.0 or free cysteine)

Procedure:

  • Preparation of Reagents:

    • Allow the vial of Mal-(PEG)n-NHS Ester to equilibrate to room temperature before opening.

    • Prepare the antibody solution (Protein-NH₂) at a concentration of 1-10 mg/mL in Conjugation Buffer.

    • Immediately before use, dissolve the Mal-(PEG)n-NHS Ester in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Step 1: Activation of the Antibody with the NHS Ester:

    • Add a 10- to 50-fold molar excess of the dissolved Mal-(PEG)n-NHS Ester to the antibody solution. The final concentration of the organic solvent should be less than 10%.[5]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[5]

    • Remove the excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer.

  • Step 2: Conjugation to the Sulfhydryl-Containing Enzyme:

    • Immediately combine the maleimide-activated antibody with the sulfhydryl-containing enzyme (Protein-SH) in a desired molar ratio.

    • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[5]

  • Quenching and Purification:

    • To stop the reaction, add a quenching solution containing free thiols (e.g., cysteine) to react with any remaining maleimide groups.[6]

    • Purify the final antibody-enzyme conjugate using size-exclusion chromatography or dialysis to remove unreacted enzyme and quenching reagents.

Preparation of an Antibody-Drug Conjugate (ADC)

This protocol outlines the creation of an ADC by first reducing the antibody's interchain disulfide bonds to generate free thiols, followed by conjugation to a maleimide-functionalized drug.

Materials:

  • Monoclonal Antibody (mAb)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Maleimide-functionalized drug-linker

  • Conjugation Buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4)

  • Quenching solution (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer.

    • Add a calculated molar excess of the reducing agent (e.g., 10-20 equivalents of TCEP) to the antibody solution.[3]

    • Incubate at 37°C for 30-120 minutes to reduce the disulfide bonds.[3][7]

    • Remove the excess reducing agent using a desalting column.

  • Conjugation:

    • Adjust the pH of the reduced antibody solution to 7.2-7.5.

    • Dissolve the maleimide-functionalized drug-linker in an organic solvent like DMSO.

    • Add the drug-linker solution to the reduced antibody at a specific molar ratio to control the drug-to-antibody ratio (DAR).

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[3]

  • Quenching and Purification:

    • Add a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups on the drug-linker.

    • Purify the ADC using chromatography to remove excess drug-linker and aggregates.

Visualizations of Workflows and Mechanisms

The following diagrams illustrate the key processes involved in bioconjugation with polar maleimide crosslinkers.

Two_Step_Conjugation cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Conjugation Antibody Antibody (with -NH₂ groups) Activated_Ab Maleimide-Activated Antibody Antibody->Activated_Ab React with NHS ester (pH 7.2-7.5) Crosslinker Mal-PEG-NHS Crosslinker Crosslinker->Activated_Ab Purification1 Purification (remove excess crosslinker) Activated_Ab->Purification1 Purification1->Activated_Ab_2 Enzyme Enzyme (with -SH group) Conjugate Antibody-Enzyme Conjugate Enzyme->Conjugate React with Maleimide (pH 6.5-7.5)

Caption: Workflow for a two-step heterobifunctional bioconjugation.

ADC_Mechanism cluster_creation ADC Creation cluster_action Mechanism of Action Reduced_Ab Reduced Antibody (with -SH groups) ADC Antibody-Drug Conjugate (ADC) Reduced_Ab->ADC Conjugation Drug_Linker Drug-Maleimide Linker Drug_Linker->ADC ADC->ADC_2 Target_Cell Target Cell (e.g., Cancer Cell) ADC_2->Target_Cell Binding Internalization Internalization Target_Cell->Internalization Drug_Release Drug Release (Linker Cleavage) Internalization->Drug_Release Cell_Death Cell Death Drug_Release->Cell_Death

Caption: Creation and mechanism of action of an Antibody-Drug Conjugate.

Conclusion

Polar maleimide crosslinkers are indispensable tools in modern bioconjugation, offering enhanced solubility, reduced immunogenicity, and precise control over conjugation reactions. Their application is particularly prominent in the development of sophisticated biotherapeutics like ADCs, where the properties of the linker are critical to the overall efficacy and safety of the drug. This guide provides a foundational understanding and practical protocols to aid researchers in the successful application of these versatile reagents.

References

4-Maleimidosalicylic Acid: A Technical Guide to its Potential Fluorescent Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Maleimidosalicylic acid is a heterobifunctional molecule incorporating a thiol-reactive maleimide group and a salicylic acid moiety. The maleimide group is a well-established tool in bioconjugation, enabling the covalent attachment of the molecule to cysteine residues in proteins and other thiol-containing biomolecules. The salicylic acid component is known to exhibit fluorescence, suggesting that this compound could serve as a fluorescent labeling reagent. This guide explores the theoretical fluorescent properties, potential applications, and generalized experimental protocols related to this compound.

Core Chemical Moieties and Their Relevance

  • Maleimide Group: This group reacts specifically with sulfhydryl (thiol) groups at a pH range of 6.5-7.5 to form a stable thioether bond. This reaction is widely used for the site-specific labeling of proteins at cysteine residues.[2][3][4] The reaction is generally rapid and proceeds under mild conditions.

  • Salicylic Acid Moiety: Salicylic acid and its derivatives are known to be fluorescent. The fluorescence of salicylic acid is characterized by a large Stokes shift and is sensitive to the local environment, including solvent polarity and pH.[5] Studies on salicylic acid have shown emission maxima in the range of 400-430 nm.[5]

Anticipated Fluorescent Properties

While specific data for this compound is unavailable, its fluorescent characteristics can be inferred from the properties of salicylic acid. It is plausible that this compound, and particularly its bioconjugates, will exhibit fluorescence with excitation and emission maxima in the ultraviolet and blue regions of the spectrum, respectively.

It is also possible that the fluorescence of the salicylic acid moiety is quenched by the maleimide group in the unconjugated state. Upon reaction with a thiol, this quenching effect may be alleviated, leading to a "turn-on" or fluorogenic response. Such behavior is observed in other maleimide-based fluorescent probes.

For comparative purposes, the fluorescent properties of related compounds are presented below.

Table 1: Fluorescent Properties of Salicylic Acid and a Related Maleimide-Thiol Adduct

CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Solvent/Conditions
Salicylic Acid~300~410-430Not specifiedAqueous solution
Sulfosalicylic Acid2974020.54pH 5-10.5
N-(1-Anilinonaphthyl-4)maleimide-thiol adduct355448Not specifiedEthanol

Data for salicylic acid and sulfosalicylic acid are for the parent molecules. The data for N-(1-Anilinonaphthyl-4)maleimide is for its fluorescent adduct with a thiol.

Experimental Protocols

The following are generalized protocols. Researchers should optimize these methods for their specific applications.

General Synthesis of N-Aryl Maleimides

The synthesis of N-aryl maleimides, such as this compound, typically involves a two-step process starting from maleic anhydride and the corresponding aniline derivative (in this case, 4-aminosalicylic acid).[6][7][8][9]

  • Formation of the Maleamic Acid: An equimolar amount of 4-aminosalicylic acid is reacted with maleic anhydride in a suitable solvent like acetone or diethyl ether at room temperature. The resulting maleanilic acid intermediate often precipitates from the solution and can be collected by filtration.[6]

  • Cyclization to the Maleimide: The dried maleanilic acid is then heated in the presence of a dehydrating agent, such as acetic anhydride with a catalytic amount of sodium acetate.[6][7] The mixture is refluxed until the reaction is complete, and the N-arylmaleimide product is isolated after cooling and pouring the mixture into an ice bath.

General Protocol for Protein Labeling with a Maleimide Dye

This protocol is a general guideline for labeling proteins with a thiol-reactive maleimide dye.[2][3][4][10][11]

  • Protein Preparation: Dissolve the protein to be labeled in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, or Tris). The protein concentration should typically be in the range of 1-10 mg/mL.[4] If the cysteine residues are present as disulfide bonds, they must first be reduced using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). DTT can also be used, but it must be removed before adding the maleimide reagent.

  • Dye Preparation: Prepare a stock solution of the maleimide dye (e.g., 10 mM) in an anhydrous solvent such as DMSO or DMF.[3]

  • Conjugation Reaction: Add the maleimide dye solution to the protein solution at a molar ratio of 10:1 to 20:1 (dye:protein).[3] The reaction mixture should be incubated in the dark at room temperature for 2 hours or overnight at 4°C.

  • Purification: Separate the labeled protein from the unreacted dye using a desalting column, dialysis, or other size-exclusion chromatography methods.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorbance maximum). The fluorescence of the conjugate can then be characterized using a spectrofluorometer to determine the excitation and emission maxima and the quantum yield.

Mandatory Visualizations

The following diagrams illustrate key processes related to the use of this compound.

G Reaction of Maleimide with a Thiol cluster_reactants Reactants cluster_product Product Maleimide This compound Adduct Stable Thioether Adduct (Fluorescent Conjugate) Maleimide->Adduct + Thiol Thiol-containing biomolecule (e.g., Cysteine) Thiol->Adduct G Experimental Workflow for Protein Labeling and Characterization cluster_characterization Characterization A Prepare Protein Solution (pH 7.0-7.5) B Reduce Disulfide Bonds (optional, with TCEP) A->B D Incubate Protein and Dye (2h RT or O/N 4°C) B->D C Prepare Maleimide Dye Stock Solution (in DMSO) C->D E Purify Conjugate (e.g., Size Exclusion Chromatography) D->E F Characterize Conjugate E->F G UV-Vis Spectroscopy (Degree of Labeling) F->G H Fluorescence Spectroscopy (Excitation/Emission Spectra, Quantum Yield) F->H

References

Navigating the Stability and Storage of 4-Maleimidosalicylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical stability and storage considerations for 4-Maleimidosalicylic acid. While specific quantitative stability data for this compound is not extensively available in public literature, this document leverages established principles of maleimide chemistry to offer a robust framework for its handling, storage, and use. Understanding these parameters is crucial for ensuring the integrity and reactivity of this compound in research and drug development applications.

Core Concepts: The Reactive Nature of the Maleimide Group

The utility of this compound in bioconjugation and other chemical syntheses is primarily derived from the high reactivity of its maleimide functional group. This reactivity, however, also renders the molecule susceptible to degradation, predominantly through hydrolysis. The stability of the maleimide ring is significantly influenced by environmental factors such as pH, temperature, and the presence of nucleophiles.

Stability Profile of Maleimide-Containing Compounds

The primary degradation pathway for unreacted maleimides is the hydrolysis of the maleimide ring, which leads to the formation of a non-reactive maleamic acid derivative. This reaction is highly dependent on the pH of the environment.

pH Influence: The maleimide group is most stable at a pH range of 6.5-7.5.[1] Below pH 6.5, the reactivity of the maleimide towards thiols is reduced.[1] Conversely, at pH values above 7.5, the rate of hydrolysis increases significantly, leading to the opening of the succinimide ring.[1][2] In strongly alkaline conditions (pH 8.5-14), the hydrolysis rate is further accelerated.[3][4]

Solvent Effects: Aqueous solutions of maleimides are generally not recommended for long-term storage due to the risk of hydrolysis. For storage in solution, the use of dry, aprotic, and water-miscible solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is strongly advised.[5] These solvents should be dried over molecular sieves to remove residual water.

Temperature Effects: As with most chemical reactions, the rate of maleimide degradation is temperature-dependent. Higher temperatures accelerate the hydrolysis of the maleimide ring. Therefore, storage at low temperatures is critical for preserving the integrity of this compound.

Recommended Storage Conditions

To ensure the long-term stability and reactivity of this compound, the following storage conditions are recommended. These are based on general guidelines for maleimide-containing compounds.

ParameterSolid FormIn Solution (Anhydrous DMSO or DMF)
Temperature -20°C is the recommended storage temperature for most maleimide-containing products.[1]-20°C is recommended for solubilized maleimide-containing products.[1]
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture.Solutions should be stored under an inert atmosphere.
Light Protect from light, as some maleimide compounds can be light-sensitive.[6]Protect from light.
Moisture Store in a dry environment. Desiccants can be used to maintain low humidity.Use anhydrous solvents and prevent moisture contamination.

Degradation Pathway: Hydrolysis of the Maleimide Ring

The primary degradation pathway for this compound, in its unreacted form, is the hydrolysis of the maleimide ring. This process involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the maleimide ring, leading to ring-opening and the formation of the corresponding maleamic acid. This reaction is irreversible and renders the compound inactive for subsequent thiol-conjugation reactions.

G cluster_degradation Hydrolysis of this compound 4MSA This compound MA Maleamic acid derivative (Inactive) 4MSA->MA Hydrolysis (pH > 7.5) H2O Water (H₂O)

Figure 1. Primary degradation pathway of this compound.

Experimental Protocols: General Methodology for Stability Assessment

While specific experimental data for this compound is lacking, a general protocol for assessing the stability of maleimide compounds can be adapted. This typically involves monitoring the disappearance of the maleimide over time under various conditions using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

General HPLC-Based Stability Assay Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO.

  • Preparation of Test Solutions: Dilute the stock solution into a series of aqueous buffers with varying pH values (e.g., pH 5.5, 7.4, and 8.5).

  • Incubation: Incubate the test solutions at controlled temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time-Point Sampling: At regular intervals, withdraw aliquots from each test solution.

  • HPLC Analysis: Analyze the aliquots by reverse-phase HPLC. The mobile phase and gradient will need to be optimized for this compound. A C18 column is often a good starting point.

  • Quantification: Monitor the peak area of the intact this compound over time. The rate of decrease in the peak area corresponds to the rate of degradation.

  • Data Analysis: Plot the concentration of intact this compound versus time to determine the degradation kinetics and calculate the half-life under each condition.

G cluster_workflow General Workflow for Stability Assessment Start Prepare Stock Solution (Anhydrous DMSO) Dilute Dilute into Aqueous Buffers (Varying pH) Start->Dilute Incubate Incubate at Controlled Temperatures Dilute->Incubate Sample Time-Point Sampling Incubate->Sample Analyze HPLC Analysis Sample->Analyze Quantify Quantify Peak Area Analyze->Quantify AnalyzeData Determine Degradation Kinetics and Half-life Quantify->AnalyzeData End Stability Profile AnalyzeData->End

Figure 2. Experimental workflow for assessing the stability of this compound.

Conclusion and Best Practices

The stability of this compound is intrinsically linked to the integrity of its maleimide group. To maximize its shelf-life and ensure optimal performance in experimental applications, adherence to strict storage and handling protocols is paramount.

Key Takeaways:

  • Store Cold and Dry: The solid compound should be stored at -20°C in a tightly sealed container, protected from moisture and light.

  • Use Anhydrous Solvents: For stock solutions, use high-quality, anhydrous DMSO or DMF. Prepare solutions fresh whenever possible.

  • Control pH: In aqueous reaction buffers, maintain a pH between 6.5 and 7.5 to balance reactivity and stability. Avoid basic conditions for prolonged periods.

  • Minimize Time in Aqueous Buffers: Prepare aqueous solutions of this compound immediately before use.

By following these guidelines, researchers, scientists, and drug development professionals can mitigate the risk of degradation and ensure the reliability of their results when working with this compound. Further stability studies specific to this molecule are encouraged to establish a more detailed and quantitative understanding of its behavior under various experimental conditions.

References

4-Maleimidosalicylic Acid for Cysteine-Specific Modification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 4-Maleimidosalicylic acid is not a commercially available or widely documented reagent for cysteine modification. As such, the following guide is based on established principles of maleimide chemistry, data from analogous compounds, and predicted properties. The experimental protocols provided are general templates that would require significant optimization for this specific, uncharacterized compound.

Introduction

Cysteine-specific modification is a cornerstone of bioconjugation, enabling the precise labeling of proteins for applications ranging from therapeutic development to diagnostic assays. The unique nucleophilicity of the cysteine thiol group allows for highly selective reactions under physiological conditions. Maleimide-based reagents are among the most common tools for this purpose, reacting efficiently with thiols to form stable covalent bonds.

This guide explores the theoretical application of this compound for cysteine-specific modification. This novel, hypothetical reagent combines the thiol-reactive maleimide moiety with a salicylic acid scaffold. The introduction of the salicylate group could potentially confer unique properties to the resulting bioconjugate, such as altered solubility, immunogenicity, or even therapeutic activity.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process starting from the readily available 4-aminosalicylic acid and maleic anhydride.

G cluster_synthesis Proposed Synthesis of this compound 4-Aminosalicylic_Acid 4-Aminosalicylic Acid Reaction1 Amine reacts with anhydride to form maleamic acid intermediate 4-Aminosalicylic_Acid->Reaction1 Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Reaction1 Maleamic_Acid 4-Maleamidosalicylic Acid (Intermediate) Reaction1->Maleamic_Acid Reaction2 Dehydration and ring closure Maleamic_Acid->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Proposed synthetic pathway for this compound.

Step 1: Formation of the Maleamic Acid Intermediate The primary amine of 4-aminosalicylic acid would react with maleic anhydride in a suitable solvent, such as acetic acid or DMF, to form the corresponding maleamic acid intermediate, 4-maleamidosalicylic acid. This reaction is typically carried out at room temperature to moderate heat.

Step 2: Cyclization to the Maleimide The maleamic acid intermediate is then cyclized to the final maleimide product. This is an intramolecular dehydration reaction that can be promoted by the addition of a dehydrating agent like acetic anhydride with a catalyst such as sodium acetate, or by using other reagents like dicyclohexylcarbodiimide (DCC).[1][2]

Cysteine-Specific Modification

Mechanism of Action

The reaction of this compound with a cysteine residue proceeds via a Michael addition. The nucleophilic thiol group of the cysteine attacks one of the electrophilic carbons of the maleimide double bond, resulting in the formation of a stable thioether bond.

G cluster_modification Mechanism of Cysteine Modification Reagent This compound Reaction Michael Addition Reagent->Reaction Cysteine Protein with Cysteine Residue (-SH) Cysteine->Reaction Adduct Stable Thioether Adduct Reaction->Adduct

Caption: Reaction of this compound with a cysteine residue.

This reaction is highly specific for thiols at a pH range of 6.5-7.5. At higher pH values, maleimides can also react with primary amines (e.g., lysine residues), although the reaction with thiols is significantly faster.[3]

Stability of the Conjugate

The resulting thioether bond is generally stable. However, maleimide conjugates can be susceptible to a retro-Michael reaction, especially in the presence of other thiols, which can lead to the exchange of the conjugate to another thiol-containing molecule.[4][5] The stability of the conjugate can be influenced by the substituents on the maleimide ring and the local environment of the linkage.[6] Hydrolysis of the succinimide ring in the conjugate can occur, which renders the linkage resistant to the retro-Michael reaction.[3][6]

Quantitative Data (Predicted)

The following table summarizes the predicted quantitative data for this compound and its cysteine conjugate, based on values reported for similar maleimide reagents.

PropertyPredicted Value/RangeRationale/Comparison
Reagent Properties
Molecular Weight~249.2 g/mol Calculated based on proposed structure.
SolubilityPoorly soluble in water; soluble in organic solvents (DMSO, DMF).[7][8]Salicylic acid itself has low aqueous solubility.[8] Maleimide dyes often require organic co-solvents.[9]
Optimal Reaction pH6.5 - 7.5Typical pH range for selective maleimide-thiol conjugation.
Reaction Kinetics
Second-order rate constant with cysteine102 - 103 M-1s-1In the range of typical maleimide-thiol reactions.
Conjugate Properties
Stability (t1/2 in plasma)Hours to daysStability is highly dependent on the specific protein and linkage site.[4][6] Ring hydrolysis can increase stability.[6]
Absorbance (λmax)~290-310 nmSalicylic acid derivatives typically absorb in this UV range.

Experimental Protocols

The following are general protocols for protein modification with a maleimide reagent. These would need to be optimized for this compound.

Preparation of Reagents
  • Protein Solution: Prepare the protein to be labeled in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, or Tris). The protein concentration should typically be in the range of 1-10 mg/mL.

  • Reducing Agent (Optional): If the protein contains disulfide bonds that need to be reduced to free up cysteine residues, add a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 30 minutes at room temperature. DTT can also be used, but excess DTT must be removed before adding the maleimide reagent.

  • Maleimide Stock Solution: Dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).

Labeling Reaction
  • Add the maleimide stock solution to the protein solution to achieve a final molar ratio of maleimide to protein between 10:1 and 20:1. The optimal ratio should be determined empirically.

  • Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, protected from light.

  • Quench the reaction by adding a small molecule thiol, such as free cysteine or β-mercaptoethanol, to react with any excess maleimide.

Purification of the Conjugate

Separate the labeled protein from unreacted maleimide and other small molecules using size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[10]

Characterization
  • Degree of Labeling (DOL): The DOL can be determined spectrophotometrically by measuring the absorbance of the protein (typically at 280 nm) and the incorporated maleimide-salicylate adduct (at its specific λmax).

  • Mass Spectrometry: Confirm the successful conjugation and determine the exact mass of the modified protein.

  • Functional Assays: Perform relevant functional assays to ensure that the modification has not compromised the biological activity of the protein.

G cluster_workflow Experimental Workflow Start Start Prepare_Protein Prepare Protein Solution (pH 7.0-7.5) Start->Prepare_Protein Reduce Reduce Disulfides (optional) with TCEP Prepare_Protein->Reduce Prepare_Maleimide Prepare Maleimide Stock Solution (in DMSO/DMF) Reduce->Prepare_Maleimide React Incubate Protein and Maleimide (2h RT or O/N 4°C) Prepare_Maleimide->React Purify Purify Conjugate (SEC or Dialysis) React->Purify Characterize Characterize Conjugate (Spectroscopy, MS, Functional Assay) Purify->Characterize End End Characterize->End

References

Methodological & Application

Application Notes and Protocols for Labeling Proteins with 4-Maleimidosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific labeling of proteins is a cornerstone technique in modern biological research and drug development. It allows for the precise attachment of probes to study protein structure, function, localization, and interactions. 4-Maleimidosalicylic acid is a thiol-reactive reagent that enables the covalent attachment of a salicylic acid moiety to cysteine residues within a protein. The maleimide group reacts specifically and efficiently with the sulfhydryl group of a cysteine residue under mild conditions, forming a stable thioether bond.[1][2] The incorporated salicylic acid group can potentially serve as a fluorescent probe, as salicylic acid and its derivatives are known to exhibit fluorescence.[3][4]

These application notes provide a detailed protocol for the labeling of proteins with this compound, including methodologies for protein preparation, conjugation, and purification of the labeled protein. Due to the limited availability of specific experimental data for this compound, this protocol is based on established principles of maleimide-thiol chemistry. Researchers should consider this a starting point and may need to optimize conditions for their specific protein of interest.

Data Presentation

Table 1: Representative Spectral Properties of Common Maleimide-Reactive Dyes

Dye NameExcitation (nm)Emission (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Fluorescein-5-Maleimide49551970,000~0.9
Alexa Fluor™ 488 C₅ Maleimide49551971,0000.92
Cy3™ Maleimide550570150,0000.15
Cy5™ Maleimide650670250,0000.28
This compound~300-310[3][5]~400-450[3][4]To be determinedTo be determined

Note: The spectral properties of this compound are estimations based on the known fluorescence of salicylic acid and are subject to experimental verification. The local environment of the protein can also influence the spectral properties of the conjugated dye.[6]

Table 2: Typical Protein Labeling Parameters

ParameterRecommended Range
Protein Concentration1-10 mg/mL[1][7]
Molar Ratio (Dye:Protein)10:1 to 20:1[1][8]
Reaction pH6.5 - 7.5[8]
Reaction Temperature4°C to Room Temperature[1][8]
Reaction Time2 hours to overnight[1][8]
Labeling Efficiency70-90% (Typical for Maleimide Dyes)[6]

Experimental Protocols

This section provides a detailed step-by-step protocol for labeling a protein with this compound.

Protocol 1: Preparation of Reagents
  • Protein Solution:

    • Dissolve the protein of interest in a suitable, degassed buffer at a concentration of 1-10 mg/mL.[1][7]

    • Recommended buffers include Phosphate-Buffered Saline (PBS), Tris, or HEPES at a pH of 7.0-7.5.[8]

    • Crucially, the buffer must not contain any thiol-containing compounds such as dithiothreitol (DTT) or β-mercaptoethanol. [8]

  • (Optional) Reduction of Protein Disulfide Bonds:

    • If the target cysteine residue(s) are involved in disulfide bonds, they must be reduced prior to labeling.[1]

    • Add a 10- to 100-fold molar excess of a thiol-free reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the protein solution.[1][8]

    • Incubate the reaction for 30-60 minutes at room temperature.

    • It is recommended to perform the reduction and subsequent labeling in an inert atmosphere (e.g., under nitrogen or argon) to prevent re-oxidation of thiols.[1]

  • This compound Stock Solution:

    • Prepare a fresh 10 mM stock solution of this compound in an anhydrous solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[8]

    • Vortex the solution to ensure the compound is fully dissolved.

    • Protect the stock solution from light to prevent photodegradation. Unused stock solution can be stored at -20°C for up to one month.[8]

Protocol 2: Protein Labeling Reaction
  • While gently stirring or vortexing the protein solution, add the desired volume of the 10 mM this compound stock solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[1][8]

  • Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil.

  • Incubate the reaction at room temperature for 2 hours or overnight at 4°C. The optimal time and temperature may need to be determined empirically for the specific protein.[8]

Protocol 3: Purification of the Labeled Protein

It is critical to remove unreacted this compound from the labeled protein to ensure accurate downstream analysis.

  • Size-Exclusion Chromatography (Gel Filtration):

    • This is the most common method for separating the labeled protein from the free labeling reagent.

    • Equilibrate a size-exclusion column (e.g., Sephadex G-25) with the desired storage buffer (e.g., PBS).

    • Apply the reaction mixture to the column.

    • Collect the fractions. The first colored or UV-absorbing peak to elute will contain the labeled protein.

  • Dialysis:

    • Dialyze the reaction mixture against a large volume of the desired storage buffer.

    • Perform several buffer changes over 24-48 hours to ensure complete removal of the free label. This method is generally slower than size-exclusion chromatography.

  • Spin Filtration:

    • For smaller sample volumes, spin filters with an appropriate molecular weight cutoff (MWCO) can be used to exchange the buffer and remove the free label.

Protocol 4: Characterization of the Labeled Protein
  • Determination of Degree of Labeling (DOL):

    • The DOL, or the average number of label molecules per protein molecule, can be determined spectrophotometrically.

    • Measure the absorbance of the purified labeled protein at 280 nm (for the protein) and at the maximum absorbance wavelength of the salicylic acid moiety (approximately 300-310 nm, to be determined experimentally).

    • The concentration of the protein can be calculated using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.[8]

    • The DOL is then calculated as the molar ratio of the label to the protein.[8]

  • Confirmation of Labeling:

    • Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the labeled protein. The labeled protein may exhibit a slight increase in molecular weight. If the label is fluorescent, the gel can be imaged using a suitable fluorescence scanner.

    • Mass spectrometry can be used to confirm the covalent modification and determine the exact site(s) of labeling.

Protocol 5: Storage of the Labeled Protein
  • For short-term storage (up to one week), store the purified labeled protein at 2-8°C in the dark.[8]

  • For long-term storage, add a cryoprotectant like 50% glycerol and store at -20°C or -80°C. Adding a stabilizer such as 5-10 mg/mL Bovine Serum Albumin (BSA) and an antimicrobial agent like 0.01-0.03% sodium azide can also improve stability.[8]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage protein Protein in Thiol-Free Buffer reaction Incubate (RT or 4°C, dark) protein->reaction reducer TCEP (Optional) reducer->protein  Reduction label_reagent This compound in DMSO/DMF label_reagent->reaction purify Size-Exclusion Chromatography reaction->purify analyze Characterization (DOL, SDS-PAGE) purify->analyze store Storage (-20°C or -80°C) analyze->store

Caption: Experimental workflow for labeling proteins with this compound.

signaling_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product protein Protein-SH (Cysteine Residue) conditions pH 6.5-7.5 Aqueous Buffer product Protein-S-Salicylic Acid (Stable Thioether Bond) protein->product maleimide This compound maleimide->product

Caption: Reaction scheme of maleimide-thiol conjugation for protein labeling.

References

Application Notes and Protocols for 4-Maleimidosalicylic Acid Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis, purification, and characterization of antibody-drug conjugates (ADCs) utilizing a novel 4-Maleimidosalicylic acid linker. The protocol is intended for researchers in academia and industry who are developing targeted cancer therapeutics. While a specific protocol for an ADC using this compound is not widely established in published literature, the following procedures are based on well-documented maleimide-thiol conjugation chemistries and provide a robust framework for development.

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted therapies that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody and the cytotoxic payload, is a critical component that influences the stability, efficacy, and safety of the ADC.

Maleimide-based linkers are extensively used for their reactivity towards free thiol groups, which can be generated by reducing the interchain disulfide bonds of an antibody. This allows for a degree of control over the drug-to-antibody ratio (DAR). The this compound linker is an N-aryl maleimide, which has been shown to form more stable thioether bonds compared to traditional N-alkyl maleimides, thus reducing premature drug release in the bloodstream. The inclusion of a salicylic acid moiety may also modulate the physicochemical properties of the linker, such as hydrophilicity and plasma stability.

This protocol will cover:

  • A representative synthesis of a this compound-drug conjugate.

  • Step-by-step instructions for the conjugation of the linker-drug to a monoclonal antibody.

  • Methods for the purification and characterization of the resulting ADC.

  • Protocols for in vitro evaluation of the ADC.

Experimental Protocols

This protocol describes a representative synthesis of a this compound linker conjugated to a cytotoxic payload, using Monomethyl Auristatin E (MMAE) as an example. The carboxylic acid of the this compound is activated to react with the amine group of the payload.

Materials:

  • 4-Aminosalicylic acid

  • Maleic anhydride

  • Glacial acetic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Monomethyl Auristatin E (MMAE) or other amine-containing payload

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Synthesis of this compound:

    • A suspension of 4-aminosalicylic acid and maleic anhydride in glacial acetic acid is heated to reflux.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product is precipitated, filtered, and washed to yield this compound.

  • Activation of this compound:

    • This compound is dissolved in anhydrous DMF.

    • N-Hydroxysuccinimide (NHS) and a coupling agent like DCC are added to the solution.

    • The reaction mixture is stirred at room temperature until the formation of the NHS ester is complete (monitored by TLC).

  • Conjugation to MMAE:

    • MMAE is dissolved in anhydrous DMF.

    • The activated this compound-NHS ester solution is added dropwise to the MMAE solution.

    • A base such as triethylamine (TEA) is added to facilitate the reaction.

    • The reaction is stirred overnight at room temperature.

    • The final product, this compound-MMAE, is purified by silica gel chromatography.

This protocol details the partial reduction of a monoclonal antibody to generate free sulfhydryl groups for conjugation with the this compound-payload.

Materials:

  • Monoclonal antibody (mAb) at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.0-7.5, degassed).

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride solution (10 mM in degassed conjugation buffer).

  • This compound-payload solution (10 mM in DMSO).

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.

  • Quenching solution: N-acetylcysteine solution (100 mM in conjugation buffer).

  • Purification column: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25).

Procedure:

  • Antibody Reduction:

    • Prepare the antibody solution to the desired concentration in the degassed conjugation buffer.

    • To initiate the reduction, add a 10-20 fold molar excess of TCEP solution to the antibody solution. The exact molar ratio may need to be optimized depending on the antibody and the desired number of free thiols.

    • Flush the headspace of the reaction vial with nitrogen or argon gas, cap tightly, and incubate at 37°C for 1-2 hours.

  • Conjugation:

    • Allow the reduced antibody solution to cool to room temperature.

    • Add the desired molar excess of the this compound-payload solution to the reduced antibody solution while gently stirring. A molar excess of 5-10 equivalents of the drug-linker is a common starting point.

    • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Quenching:

    • To stop the conjugation reaction, add a 10-fold molar excess of the N-acetylcysteine solution relative to the maleimide-payload.

    • Incubate for 20 minutes at room temperature.

This protocol describes the purification of the ADC from unreacted drug-linker and other impurities, followed by characterization to determine purity, aggregation, and drug-to-antibody ratio (DAR).

Materials:

  • Crude ADC solution from Protocol 2.

  • Size-Exclusion Chromatography (SEC) system with a suitable column.

  • Hydrophobic Interaction Chromatography (HIC) system.

  • Mass Spectrometer (e.g., ESI-QTOF).

  • UV-Vis Spectrophotometer.

Procedure:

  • Purification:

    • Purify the crude ADC using a pre-equilibrated SEC column with PBS buffer (pH 7.4).

    • Collect fractions corresponding to the monomeric ADC peak.

    • Pool the relevant fractions and concentrate if necessary using centrifugal filters.

  • Characterization:

    • Purity and Aggregation: Analyze the purified ADC by SEC-HPLC to determine the percentage of monomer, aggregate, and fragment.

    • Drug-to-Antibody Ratio (DAR):

      • HIC-HPLC: Analyze the ADC by HIC-HPLC. The different drug-loaded species will separate based on hydrophobicity, allowing for the calculation of the average DAR.

      • Mass Spectrometry: Determine the mass of the intact or reduced ADC to identify the different drug-loaded species and calculate the DAR.

    • Concentration: Measure the absorbance of the ADC solution at 280 nm using a UV-Vis spectrophotometer and calculate the concentration using the antibody's extinction coefficient.

This protocol is for assessing the potency of the this compound ADC on cancer cell lines.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines.

  • Cell culture medium and supplements.

  • Purified ADC.

  • Control antibody (unconjugated).

  • Free drug-linker.

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS).

  • 96-well plates.

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug-linker in cell culture medium.

    • Remove the old medium from the cells and add the different concentrations of the test articles.

    • Incubate the plates for 72-96 hours.

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a non-linear regression analysis.

Data Presentation

Quantitative data from the characterization and in vitro studies should be summarized in tables for clear comparison.

Table 1: ADC Characterization Summary

ADC BatchAverage DAR (HIC-HPLC)Monomer (%) (SEC-HPLC)Aggregate (%) (SEC-HPLC)
Batch 13.898.51.5
Batch 24.197.92.1
Control ADC3.999.10.9

Table 2: In Vitro Cytotoxicity (IC50 Values)

CompoundTarget-Positive Cells (nM)Target-Negative Cells (nM)
4-MSA-ADC0.5>1000
Unconjugated mAb>1000>1000
Free Drug-Linker5055

Visualizations

ADC_Synthesis_Workflow cluster_synthesis Linker-Payload Synthesis cluster_conjugation ADC Conjugation cluster_purification Purification & Characterization 4-Aminosalicylic_Acid 4-Aminosalicylic Acid 4-Maleimidosalicylic_Acid This compound 4-Aminosalicylic_Acid->4-Maleimidosalicylic_Acid Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->4-Maleimidosalicylic_Acid Linker_Payload 4-Maleimidosalicylic acid-Payload 4-Maleimidosalicylic_Acid->Linker_Payload Payload Payload (e.g., MMAE) Payload->Linker_Payload Reduced_Antibody Reduced mAb (Free Thiols) Crude_ADC Crude ADC Linker_Payload->Crude_ADC Conjugation Antibody Monoclonal Antibody (mAb) Antibody->Reduced_Antibody Reduction (TCEP) Reduced_Antibody->Crude_ADC Conjugation Purified_ADC Purified ADC Crude_ADC->Purified_ADC Purification (SEC) Characterization Characterization (DAR, Purity) Purified_ADC->Characterization

Caption: Workflow for the synthesis and conjugation of a this compound ADC.

ADC_Internalization_Pathway ADC ADC Binding Binding ADC->Binding Receptor Tumor Cell Receptor Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Payload Release Lysosome->Drug_Release Free_Drug Free Payload Drug_Release->Free_Drug Apoptosis Cell Death (Apoptosis) Free_Drug->Apoptosis

Caption: Cellular internalization and payload release pathway of an ADC.

Application Notes and Protocols: Utilizing 4-Maleimidosalicylic Acid for Targeted Cell Surface Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise labeling of cell surface proteins is a cornerstone of modern biological research and therapeutic development. It enables the visualization, tracking, and quantification of key membrane proteins, offering insights into cellular signaling, protein trafficking, and drug-target engagement. 4-Maleimidosalicylic acid is a versatile bi-functional molecule designed for the selective labeling of cell surface proteins. This compound features a maleimide group that reacts specifically with sulfhydryl (thiol) groups of cysteine residues, and a salicylic acid moiety that can be utilized for further detection or to study its potential biological effects.

The maleimide group forms a stable, covalent thioether bond with free thiols, which are present on the extracellular domains of many cell surface proteins. This targeted conjugation allows for the specific attachment of the salicylic acid payload to the cell exterior, minimizing off-target effects within the cell. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cell surface labeling experiments.

Principle of Labeling

The labeling strategy is based on the Michael addition reaction between the maleimide group of this compound and the thiol group of a cysteine residue on a cell surface protein. This reaction is highly specific for thiols under physiological conditions (pH 6.5-7.5) and proceeds efficiently at room temperature.

Applications

  • Identification and Visualization of Cell Surface Thiols: Mapping the distribution of accessible cysteine residues on the plasma membrane.

  • Antibody-Drug Conjugate (ADC) Development: Using this compound as a linker-payload system for targeted cell killing, where the salicylic acid derivative may have its own therapeutic effect or serve as a point of attachment for other molecules.

  • Proximity Labeling Studies: Investigating protein-protein interactions on the cell surface.

  • Flow Cytometry Analysis: Quantifying the level of accessible thiols on different cell populations.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from cell surface labeling experiments using this compound.

Parameter Cell Line A (e.g., HEK293) Cell Line B (e.g., Jurkat) Control (Thiol-blocked)
Labeling Efficiency (%) 85 ± 565 ± 8< 5
Mean Fluorescence Intensity (MFI) 1.2 x 10^50.8 x 10^50.1 x 10^4
Cell Viability (%) > 95> 95> 95
Signal-to-Noise Ratio 120801

Data is representative and will vary depending on the cell type, protein expression levels, and experimental conditions.

Experimental Protocols

Protocol 1: General Cell Surface Labeling with this compound

This protocol describes the general procedure for labeling cell surface thiols on adherent or suspension cells.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Cell culture medium

  • Cells of interest

  • Bovine Serum Albumin (BSA)

  • (Optional) N-ethylmaleimide (NEM) for blocking control

  • (Optional) Fluorescently labeled secondary antibody or streptavidin if a biotinylated detection strategy is used with a modified salicylic acid.

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light and moisture.

    • Prepare a 100 mM stock solution of NEM in DMSO for the blocking control.

    • Prepare a wash buffer of 1% BSA in PBS.

  • Cell Preparation:

    • Adherent Cells: Culture cells to 80-90% confluency in a suitable culture vessel.

    • Suspension Cells: Culture cells to a density of 1-2 x 10^6 cells/mL.

  • Labeling Reaction:

    • For Adherent Cells:

      • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

      • Add pre-warmed (37°C) serum-free medium containing the desired final concentration of this compound (typically 10-100 µM).

      • Incubate for 30-60 minutes at 37°C.

    • For Suspension Cells:

      • Harvest the cells by centrifugation (300 x g for 5 minutes).

      • Wash the cell pellet twice with ice-cold PBS.

      • Resuspend the cells in pre-warmed serum-free medium containing the desired final concentration of this compound.

      • Incubate for 30-60 minutes at 37°C with gentle agitation.

  • Blocking Control (Optional):

    • Pre-treat a sample of cells with 1 mM NEM for 15 minutes at 37°C prior to the addition of this compound to block cell surface thiols.

  • Washing:

    • After incubation, quench the reaction by adding an excess of wash buffer (1% BSA in PBS).

    • Wash the cells three times with the wash buffer to remove unreacted labeling reagent.

  • Downstream Analysis:

    • The labeled cells are now ready for downstream applications such as flow cytometry, microscopy, or cell lysis for proteomic analysis.

Protocol 2: Antibody Conjugation with a Derivative of this compound

This protocol outlines the conjugation of a modified this compound (e.g., containing an NHS ester for amine coupling) to an antibody for targeted cell labeling. This assumes a derivative where the salicylic acid's carboxyl group is activated.

Materials:

  • Antibody of interest (e.g., Trastuzumab)

  • This compound-NHS ester

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • PBS, pH 7.2

  • Borate buffer, pH 8.5

  • Size-exclusion chromatography column (e.g., PD-10)

Procedure:

  • Antibody Reduction:

    • Prepare a solution of the antibody in PBS.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds.

  • Purification of Reduced Antibody:

    • Remove excess TCEP by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS.

  • Conjugation Reaction:

    • Immediately add a 5 to 20-fold molar excess of the this compound-NHS ester (dissolved in DMSO) to the reduced antibody.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of the Conjugate:

    • Purify the antibody-4-Maleimidosalicylic acid conjugate from unreacted labeling reagent using a size-exclusion chromatography column.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

    • The purified conjugate is now ready for cell labeling experiments.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis prep_reagent Prepare 4-Maleimidosalicylic acid stock solution labeling Incubate cells with This compound prep_reagent->labeling prep_cells Culture and wash cells prep_cells->labeling control Negative Control: Pre-treat with NEM prep_cells->control wash Wash to remove unreacted reagent labeling->wash control->labeling analysis Downstream Analysis (Flow Cytometry, Microscopy, etc.) wash->analysis

Caption: Experimental workflow for cell surface labeling.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular receptor Cell Surface Protein (with Cysteine) labeled_receptor Labeled Protein reagent 4-Maleimidosalicylic acid reagent->receptor Thiol-Maleimide Reaction signaling Downstream Signaling Events labeled_receptor->signaling Potential Modulation

Caption: Reaction of this compound with a cell surface protein.

Application Notes and Protocols for 4-Maleimidosalicylic Acid Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the bioconjugation of 4-Maleimidosalicylic acid with thiol-containing biomolecules, such as proteins, peptides, and antibodies. The protocols and data presented are based on established principles of maleimide-thiol chemistry and are intended to serve as a starting point for the development of specific conjugation procedures.

Introduction

This compound is a heterobifunctional crosslinker containing a maleimide group and a salicylic acid moiety. The maleimide group reacts specifically with sulfhydryl (thiol) groups of cysteine residues under mild conditions, forming a stable thioether bond. This reaction is a cornerstone of bioconjugation due to its high efficiency and selectivity.[1][2] The salicylic acid component, a known bioactive molecule with anti-inflammatory and other therapeutic properties, can impart biological activity to the resulting conjugate or serve as a targeting ligand.[3][4][5] This makes this compound a valuable tool for creating antibody-drug conjugates (ADCs), targeted drug delivery systems, and other advanced bioconjugates.[1][6]

Reaction Principle

The bioconjugation reaction of this compound is based on the Michael addition of a thiol group to the double bond of the maleimide ring. This reaction is highly selective for thiols within a specific pH range, minimizing cross-reactivity with other nucleophilic groups such as amines.

Caption: Reaction of this compound with a thiol.

Bioconjugation Reaction Conditions

The success of the conjugation reaction is highly dependent on the reaction conditions. The following table summarizes the key parameters for the reaction of this compound with thiols.

ParameterRecommended ConditionsNotes
pH 6.5 - 7.5Optimal for thiol selectivity. At pH > 7.5, reactivity with amines increases.
Temperature 4°C to Room Temperature (25°C)Lower temperatures can be used for longer incubation times to minimize protein degradation.
Buffer Phosphate (PBS), HEPES, TrisBuffers should be free of thiols (e.g., DTT, 2-mercaptoethanol).
Solvent Aqueous buffer with a minimal amount of organic co-solvent (e.g., DMSO, DMF)This compound may require an organic solvent for initial dissolution.
Molar Ratio 10-20 fold molar excess of this compound to thiolThe optimal ratio should be determined empirically for each specific biomolecule.
Reaction Time 1-4 hours at room temperature, or overnight at 4°CReaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

Experimental Protocols

This section provides a general protocol for the conjugation of this compound to a thiol-containing protein. This protocol should be optimized for the specific protein and desired degree of labeling.

Materials
  • This compound

  • Thiol-containing protein (e.g., antibody, enzyme)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 100 mM HEPES buffer, pH 7.0.

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent (optional): L-cysteine or 2-mercaptoethanol

  • Purification system: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette.

Protocol
  • Preparation of the Protein Solution:

    • Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: Do not use DTT as it needs to be removed prior to adding the maleimide.

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. This should be prepared fresh before each use.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution.

    • Gently mix and incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. Protect the reaction from light if the biomolecule is light-sensitive.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a small molecule thiol such as L-cysteine or 2-mercaptoethanol can be added to a final concentration of 1-10 mM to react with any excess this compound.

  • Purification of the Conjugate:

    • Remove the unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.

    • Equilibrate the SEC column or dialysis membrane with the desired storage buffer (e.g., PBS, pH 7.4).

    • Collect the fractions containing the purified protein conjugate.

  • Characterization of the Conjugate:

    • Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

    • The degree of labeling (DOL), which is the number of this compound molecules per protein, can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and at the specific absorbance maximum for the salicylic acid moiety, or by mass spectrometry.

Experimental Workflow

The following diagram illustrates a typical workflow for the bioconjugation of this compound.

Experimental_Workflow A Prepare Protein Solution B Optional: Reduce Disulfides (TCEP) A->B D Conjugation Reaction A->D B->D C Prepare this compound Stock C->D E Optional: Quench Reaction D->E F Purify Conjugate (SEC/Dialysis) D->F E->F G Characterize Conjugate (DOL) F->G

Caption: General workflow for bioconjugation.

Application: Targeted Drug Delivery

A primary application for bioconjugates of this compound is in the development of targeted drug delivery systems, particularly Antibody-Drug Conjugates (ADCs). In this context, an antibody that specifically recognizes a target on diseased cells (e.g., a cancer cell) is conjugated to a cytotoxic drug. The salicylic acid moiety in this compound could potentially act as the drug or as a modulator of the drug's activity.

ADC_Concept cluster_systemic Systemic Circulation cluster_target Target Tissue (e.g., Tumor) ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor 1. Binding TumorCell Target Cell TumorCell->TumorCell 3. Drug Release & Cell Death Receptor->TumorCell 2. Internalization

Caption: Concept of Antibody-Drug Conjugate action.

Stability and Storage

The stability of the thioether bond formed between the maleimide and the thiol is generally high. However, the maleimide ring itself can undergo hydrolysis, especially at pH values above 7.5. Therefore, it is recommended to prepare solutions of this compound fresh and to store the final conjugate in a slightly acidic to neutral buffer (pH 6.5-7.4) at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Degree of Labeling (DOL) Insufficient free thiols.Increase the molar excess of the reducing agent (TCEP). Ensure the protein solution is de-gassed to prevent re-oxidation of thiols.
Low molar excess of this compound.Increase the molar ratio of this compound to protein.
Hydrolysis of the maleimide group.Prepare the this compound stock solution fresh. Ensure the pH of the reaction buffer is within the optimal range (6.5-7.5).
Protein Precipitation High concentration of organic co-solvent.Minimize the volume of the this compound stock solution added to the protein solution.
Protein instability under reaction conditions.Perform the conjugation at a lower temperature (e.g., 4°C).
Non-specific Labeling Reaction pH is too high.Ensure the pH of the conjugation buffer is below 7.5 to minimize reaction with amines.

References

Application Notes and Protocols for Thiol Quantification Using 4-Maleimidosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of thiol groups (-SH) is a critical aspect of research and development in numerous fields, including biochemistry, pharmacology, and materials science. Thiols, particularly the cysteine residues in proteins, play a fundamental role in protein structure, enzyme catalysis, and antioxidant defense mechanisms. The development of sensitive and reliable methods for thiol quantification is therefore of paramount importance for understanding biological processes and for the development of thiol-reactive pharmaceuticals and bioconjugates. 4-Maleimidosalicylic acid (4-MSA) is a promising reagent for thiol quantification, combining the thiol-reactive maleimide moiety with a salicylic acid scaffold, which may offer advantages in terms of solubility and spectroscopic properties.

Principle of the Assay

The thiol quantification assay using this compound is based on the highly specific Michael addition reaction between the maleimide group of 4-MSA and a thiol group.[1] This reaction forms a stable, covalent thioether bond. The reaction is chemoselective for thiols within a pH range of 6.5 to 7.5.[2] At a pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.[2] The formation of the 4-MSA-thiol adduct can be monitored spectrophotometrically, allowing for the quantitative determination of the thiol concentration.

Materials and Reagents

  • This compound (4-MSA)

  • Thiol-containing sample (e.g., protein, peptide, or small molecule)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for preparing 4-MSA stock solution

  • Standard thiol compound (e.g., L-cysteine or Glutathione) for calibration curve

  • Microplate reader or spectrophotometer

  • 96-well microplates or cuvettes

Experimental Protocols

Preparation of Reagents
  • 4-MSA Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[3] Store the stock solution at -20°C, protected from light and moisture. Aqueous solutions of maleimides are susceptible to hydrolysis and should be prepared immediately before use.[1][2]

  • Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer with a pH of 7.0. Other buffers such as Tris or HEPES can be used, provided they do not contain thiols.[3] The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[2]

  • Thiol Standard Solutions: Prepare a series of standard solutions of a known thiol, such as L-cysteine or glutathione, in the reaction buffer. The concentration range should be appropriate for generating a standard curve for the expected thiol concentration in the samples.

Thiol Quantification Assay Protocol
  • Sample Preparation: Dissolve the thiol-containing sample in the reaction buffer to a final volume of 200 µL in a 96-well plate. If the sample volume is less than 200 µL, adjust the volume with the reaction buffer.

  • Standard Curve Preparation: Add 200 µL of each thiol standard solution to separate wells of the 96-well plate in triplicate. A blank containing only the reaction buffer should also be included.

  • Reaction Initiation: To each well containing the sample or standard, add a specific volume of the 4-MSA stock solution to achieve the desired final concentration. The optimal concentration of 4-MSA should be determined empirically but a 10-20 fold molar excess of the maleimide reagent to the thiol is often recommended as a starting point.[3]

  • Incubation: Incubate the plate at room temperature for 2 hours or overnight at 4°C, protected from light.[4] The optimal incubation time may need to be determined for specific applications.

  • Data Analysis: Subtract the average absorbance of the blank from the absorbance readings of the standards and samples. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Determine the concentration of thiols in the unknown samples by interpolating their absorbance values on the standard curve.

Data Presentation

ParameterValueReference
Optimal pH Range 6.5 - 7.5[2]
Recommended Buffers Phosphate, Tris, HEPES (thiol-free)[3]
Recommended 4-MSA Stock Solvent Anhydrous DMSO or DMF[3]
Recommended Incubation Time 2 hours at room temperature or overnight at 4°C[4]
Reaction Selectivity (Thiol vs. Amine at pH 7.0) ~1000:1[2]

Note: Specific quantitative data for 4-MSA, such as the molar extinction coefficient and optimal absorbance wavelength of its thiol adduct, are not available in the provided search results and would require experimental determination.

Visualizations

ReactionMechanism cluster_reactants Reactants cluster_product Product 4MSA This compound (4-MSA) Adduct Stable Thioether Adduct 4MSA->Adduct Michael Addition Thiol Thiol (-SH) Thiol->Adduct

Caption: Reaction mechanism of this compound with a thiol.

ExperimentalWorkflow A Prepare Reagents (4-MSA, Buffer, Standards) B Prepare Samples and Standards in Microplate A->B C Add 4-MSA to Initiate Reaction B->C D Incubate at Room Temperature C->D E Measure Absorbance at λmax D->E F Generate Standard Curve and Quantify Thiols E->F

Caption: Experimental workflow for thiol quantification using 4-MSA.

Stability and Storage

Aqueous solutions of maleimide-containing reagents are prone to hydrolysis, which increases with higher pH.[2] Therefore, it is recommended to prepare aqueous solutions of 4-MSA immediately before use.[1] For longer-term storage, 4-MSA should be kept as a solid or as a stock solution in an anhydrous organic solvent like DMSO or DMF at -20°C, protected from light.[3] The stability of the salicylic acid moiety in 4-MSA under various conditions is not well-documented, but related compounds like 5-aminosalicylic acid are known to be susceptible to oxidation.[5]

Troubleshooting

  • Low Signal:

    • Ensure the pH of the reaction buffer is within the optimal range of 6.5-7.5.[2]

    • Increase the incubation time or temperature.

    • Verify the concentration and purity of the 4-MSA reagent.

    • Ensure that the thiol groups in the sample have not been oxidized to disulfides. If necessary, a reducing agent like TCEP can be used prior to the assay, but it must be removed before adding 4-MSA.[3]

  • High Background:

    • Check for the presence of contaminating thiols in the buffer or sample matrix.

    • Ensure that the 4-MSA solution has not degraded due to hydrolysis. Prepare fresh solutions.[2]

  • Inconsistent Results:

    • Ensure accurate pipetting and thorough mixing of reagents.

    • Protect the reaction from light, especially if the 4-MSA-thiol adduct is light-sensitive.

    • Maintain a consistent temperature during incubation.

References

Application Notes and Protocols for Creating Stable Thioether Bonds with 4-Maleimidosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-Maleimidosalicylic acid for the creation of stable thioether bonds with thiol-containing molecules, such as proteins, peptides, and other biomolecules. The protocols outlined below are based on established principles of maleimide-thiol chemistry. Due to the unique structure of this compound, featuring a salicylic acid moiety, researchers should consider these as starting points and may need to optimize specific reaction conditions.

Introduction to this compound in Bioconjugation

This compound is a heterobifunctional crosslinker that contains a maleimide group and a carboxylic acid. The maleimide moiety reacts specifically with sulfhydryl (thiol) groups of cysteine residues to form a stable thioether linkage. This reaction is a Michael addition and is highly chemoselective for thiols within a pH range of 6.5-7.5. At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines. The carboxylic acid group on the salicylic acid ring allows for subsequent conjugation to other molecules via standard amine-reactive chemistry (e.g., NHS ester formation), making it a versatile tool in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs).

A critical consideration in maleimide-thiol chemistry is the stability of the resulting thiosuccinimide ring. This ring can undergo a retro-Michael reaction, leading to cleavage of the thioether bond and dissociation of the conjugate. Strategies to mitigate this instability are discussed in the protocols below.

Key Experimental Considerations

Several factors can influence the success and stability of the conjugation reaction:

  • pH: The reaction is most efficient and selective at a pH between 6.5 and 7.5. Above pH 7.5, the maleimide group can react with primary amines, such as the side chain of lysine.

  • Thiol Accessibility: The sulfhydryl group on the target molecule must be in a reduced state and accessible for the reaction to occur. For proteins with disulfide bonds, a reduction step is necessary prior to conjugation.

  • Maleimide Stability: In aqueous solutions, the maleimide ring can undergo hydrolysis, rendering it unreactive towards thiols. Therefore, solutions of this compound should be prepared fresh or stored in an anhydrous solvent like DMSO or DMF.

  • Adduct Stability: The formed thiosuccinimide adduct can be unstable. Hydrolysis of the succinimide ring can increase the stability of the conjugate by preventing the retro-Michael reaction. This hydrolysis is favored under slightly basic conditions.

Experimental Protocols

General Protocol for Thiol-Maleimide Conjugation

This protocol describes the direct conjugation of this compound to a thiol-containing protein.

Materials:

  • Thiol-containing protein (e.g., antibody, enzyme)

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Anhydrous DMSO or DMF

  • Reducing agent (if necessary, e.g., TCEP-HCl)

  • Quenching solution (e.g., L-cysteine or 2-mercaptoethanol)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, dissolve the protein in conjugation buffer.

    • Add a 10- to 20-fold molar excess of a reducing agent like TCEP-HCl.

    • Incubate at room temperature for 30-60 minutes.

    • Remove the excess reducing agent by dialysis or using a desalting column equilibrated with conjugation buffer.

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound solution to the prepared protein solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction can be monitored by analytical techniques such as HPLC or SDS-PAGE.

  • Quenching the Reaction:

    • Add a quenching solution (e.g., L-cysteine) to a final concentration of 1-2 mM to react with any unreacted maleimide.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography (SEC) or dialysis.

Two-Step Conjugation via NHS Ester Activation

This protocol is for conjugating this compound to an amine-containing molecule first, and then reacting the maleimide with a thiol.

Step 1: NHS Ester Activation of this compound and Amine Coupling

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous DMF or DMSO

  • Amine-containing molecule

  • Coupling Buffer: PBS, pH 7.4

Procedure:

  • NHS Ester Synthesis:

    • Dissolve this compound and NHS (1.1 equivalents) in anhydrous DMF.

    • Add DCC or EDC (1.1 equivalents) and stir the reaction at room temperature for 4-6 hours.

    • The formation of the NHS ester can be monitored by TLC or HPLC.

  • Amine Coupling:

    • Dissolve the amine-containing molecule in the coupling buffer.

    • Add the activated this compound-NHS ester solution to the amine-containing molecule.

    • Incubate at room temperature for 2-4 hours.

    • Purify the maleimide-functionalized molecule.

Step 2: Thiol-Maleimide Conjugation

  • Follow the General Protocol for Thiol-Maleimide Conjugation (Section 3.1) using the maleimide-functionalized molecule prepared in Step 1.

Data Presentation

Table 1: Factors Influencing Thioether Bond Stability

FactorEffect on StabilityRecommendation
pH of Conjugation Optimal at 6.5-7.5 for selectivity. Higher pH can lead to side reactions.Perform conjugation at pH 7.2-7.4.
Adduct Hydrolysis Hydrolysis of the succinimide ring prevents the retro-Michael reaction, increasing stability.After conjugation, consider a brief incubation at a slightly elevated pH (e.g., pH 8.0-8.5) to promote hydrolysis. Monitor for potential protein instability.
N-Substituent N-aryl maleimides generally form more stable adducts than N-alkyl maleimides due to accelerated hydrolysis of the thiosuccinimide ring.[1]The N-phenyl group of this compound is expected to contribute to enhanced adduct stability.
Thiol pKa Higher pKa of the thiol can decrease the rate of the retro-Michael reaction.[2]This is an intrinsic property of the thiol-containing molecule.
Presence of Thiols External thiols (e.g., glutathione in plasma) can promote the retro-Michael reaction and thiol exchange.[3][4][5]Ensure complete removal of reducing agents and consider strategies to stabilize the adduct.

Table 2: Half-lives of Maleimide-Thiol Adducts in the Presence of Glutathione

Note: Data for N-ethylmaleimide (NEM) conjugates are provided as a reference. Specific data for this compound is not currently available in the literature and would need to be determined empirically.

Maleimide AdductThiol PartnerHalf-life (hours)Reference
NEM4-mercaptophenylacetic acid (MPA)20 - 80[3][4][5]
NEMN-acetylcysteine20 - 80[3][4][5]

Visualizations

Thiol_Maleimide_Conjugation_Workflow cluster_protein_prep Protein Preparation cluster_crosslinker_prep Crosslinker Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Protein Thiol-containing Protein Reduced_Protein Reduced Thiol-Protein Protein->Reduced_Protein Reduction (e.g., TCEP) Reaction Conjugation Reaction (pH 6.5-7.5) Reduced_Protein->Reaction Maleimide This compound Maleimide_Sol Dissolve in DMSO/DMF Maleimide->Maleimide_Sol Maleimide_Sol->Reaction Conjugate Thioether Conjugate Reaction->Conjugate Purification Purification (SEC) Conjugate->Purification Analysis Characterization Purification->Analysis

Caption: Workflow for the conjugation of this compound to a thiol-containing protein.

Adduct_Stability_Pathway cluster_instability Instability Pathway cluster_stability Stability Pathway Thioether_Adduct Thiosuccinimide Adduct (Potentially Unstable) Retro_Michael Retro-Michael Reaction Thioether_Adduct->Retro_Michael Hydrolysis Hydrolysis of Succinimide Ring Thioether_Adduct->Hydrolysis Thiol_Exchange Thiol Exchange (e.g., with Glutathione) Retro_Michael->Thiol_Exchange Stable_Adduct Stable Succinamic Acid Thioether Adduct Hydrolysis->Stable_Adduct

Caption: Competing pathways of thiosuccinimide adduct: instability vs. stabilization.

References

Application Notes and Protocols for 4-Maleimidosalicylic Acid in Peptide Mapping Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Utilizing 4-Maleimidosalicylic Acid for Enhanced Cysteine-Containing Peptide Identification in Mass Spectrometry

Introduction

Peptide mapping is a cornerstone of protein characterization, essential for primary sequence confirmation, post-translational modification (PTM) analysis, and establishing batch-to-batch consistency of biotherapeutics. The selective chemical labeling of specific amino acid residues prior to enzymatic digestion can significantly enhance the detection and characterization of the resulting peptides by mass spectrometry (MS). Cysteine, with its unique thiol group, is an ideal target for such selective modification.

This compound (4-MSA) is a thiol-reactive chemical probe that covalently binds to cysteine residues via a Michael addition reaction. While not a conventional reagent in routine peptide mapping, its unique structure offers a compelling hypothetical application as a specialized labeling agent. The incorporation of the salicylic acid moiety introduces a fixed mass shift and a negatively charged carboxyl group at neutral pH. This modification can be leveraged to:

  • Introduce a Unique Mass Signature: The addition of the 4-MSA molecule provides a specific and predictable mass increase, facilitating the confident identification of cysteine-containing peptides within complex MS spectra.

  • Alter Peptide Ionization: The acidic nature of the salicylic acid group can influence the charge state of labeled peptides, potentially enhancing ionization efficiency in negative ion mode MS.

  • Improve Chromatographic Separation: The change in polarity and charge can alter the retention time of labeled peptides during reverse-phase liquid chromatography (RP-LC), aiding in the resolution of co-eluting or isobaric species.

This document provides a detailed protocol for the application of this compound in a typical peptide mapping workflow, from protein preparation and labeling to sample analysis by LC-MS/MS.

Chemical Properties and Mass Shift Data

The key quantitative data for utilizing this compound as a labeling reagent in peptide mapping are its molecular weight and the precise mass it adds to a peptide upon conjugation with a cysteine residue.

ParameterValueDescription
Compound Name This compound (4-MSA)-
CAS Number 19232-43-0-
Molecular Formula C₁₁H₇NO₅-
Molecular Weight (Monoisotopic) 233.0324 g/mol The exact mass of the most abundant isotope.
Mass Addition to Thiol (Monoisotopic) 233.0324 DaThe mass added to a peptide upon reaction with a cysteine residue.

Table 1: Key properties of this compound for mass spectrometry applications.

Expected Mass Shifts in Peptide Mapping

The following table illustrates the expected monoisotopic mass changes for a hypothetical cysteine-containing peptide when subjected to different treatments in a peptide mapping workflow. This allows for direct comparison and aids in spectral interpretation.

Peptide StateModifying ReagentMass Change (Da)Expected m/z of Peptide [M+H]¹⁺
UnmodifiedNone01000.00
Labeled This compound +233.0324 1233.03
Alkylated (Control)Iodoacetamide (IAM)+57.02151057.02
Alkylated (Control)N-ethylmaleimide (NEM)+125.04771125.05

Table 2: Comparison of expected mass shifts for a hypothetical 1000 Da peptide containing a single cysteine residue.

Visualizations

Chemical Reaction Scheme

Caption: Reaction of a peptide's cysteine thiol with this compound.

Experimental Workflow

start 1. Protein Sample (e.g., Monoclonal Antibody) denature 2. Denaturation & Selective Reduction (Guanidine-HCl, TCEP) start->denature Unfold & expose Cys labeling 3. Cysteine Labeling (Add this compound) denature->labeling Label reduced Cys-SH quench 4. Quench & Remove Excess Reagent (β-Mercaptoethanol, Buffer Exchange) labeling->quench Stop reaction alkylate 5. Alkylation of Free Thiols (Iodoacetamide) quench->alkylate Block remaining thiols digest 6. Enzymatic Digestion (Trypsin) alkylate->digest Cleave at Lys/Arg cleanup 7. Sample Cleanup (Solid Phase Extraction) digest->cleanup Remove salts analysis 8. LC-MS/MS Analysis cleanup->analysis Inject for analysis

Caption: Workflow for 4-MSA labeling in a peptide mapping study.

Detailed Experimental Protocol

This protocol outlines the procedure for labeling a protein with this compound prior to tryptic digestion for peptide mapping analysis. It is crucial to work in an oxygen-minimized environment where possible to prevent re-oxidation of thiols.[1][2]

1. Materials and Reagents

  • Protein Sample: e.g., monoclonal antibody at 1-10 mg/mL.

  • Denaturation Buffer: 8 M Guanidine-HCl or 8 M Urea in 100 mM Tris, pH 7.5.

  • Reduction Reagent: 100 mM Tris(2-carboxyethyl)phosphine (TCEP) solution. (Note: DTT can be used, but must be removed prior to labeling as it contains a free thiol).[1][2]

  • Labeling Reagent: 10 mM this compound (4-MSA) stock solution in anhydrous Dimethyl Sulfoxide (DMSO). Prepare fresh.

  • Alkylation Reagent: 500 mM Iodoacetamide (IAM) in 100 mM Tris, pH 7.5. Prepare fresh and protect from light.

  • Quenching Reagent: β-Mercaptoethanol (BME) or L-Cysteine.

  • Digestion Buffer: 100 mM Tris or Ammonium Bicarbonate, pH 8.0.

  • Enzyme: Sequencing-grade Trypsin (e.g., at 1 mg/mL).

  • Cleanup: C18 Solid Phase Extraction (SPE) cartridges.

  • LC-MS Solvents: Formic acid, Acetonitrile, and LC-MS grade water.

  • Equipment: Buffer exchange columns/devices (e.g., spin filters with 10K MWCO), incubator/thermomixer, HPLC/UHPLC system coupled to a high-resolution mass spectrometer.

2. Procedure

Step 2.1: Protein Denaturation and Reduction

  • To 50 µg of the protein sample in a microfuge tube, add Denaturation Buffer to a final concentration of at least 6 M Guanidine-HCl.

  • Add the 100 mM TCEP solution to achieve a final 20-fold molar excess over the protein's cysteine content.

  • Incubate the mixture for 30-60 minutes at 37°C to ensure complete denaturation and reduction of disulfide bonds.

Step 2.2: Buffer Exchange (Optional but Recommended)

  • Remove the denaturant and excess TCEP using a desalting column or a spin filter (10K MWCO for antibodies).

  • Exchange the protein into a degassed reaction buffer, such as 100 mM Phosphate buffer with 1 mM EDTA, pH 7.0. Degassing helps to minimize thiol re-oxidation.

Step 2.3: Cysteine Labeling with 4-MSA

  • Immediately add the 10 mM 4-MSA stock solution to the reduced protein solution. A 10 to 20-fold molar excess of 4-MSA over protein is a good starting point for optimization.[1][3]

  • Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light.

Step 2.4: Quenching and Removal of Excess 4-MSA

  • To quench the unreacted 4-MSA, add a thiol-containing reagent like BME or L-Cysteine to a final concentration of ~20 mM. Incubate for 15 minutes.

  • Remove the excess 4-MSA and quenching reagent by buffer exchange (as in Step 2.2) into the Digestion Buffer (e.g., 100 mM Ammonium Bicarbonate, pH 8.0).

Step 2.5: Alkylation of Unlabeled Cysteines (Optional) This step is crucial for distinguishing between cysteines that were originally disulfide-bonded (now labeled with 4-MSA) and those that were originally free (if any). If all cysteines are expected to be labeled, this step can be skipped.

  • Add the 500 mM IAM solution to the labeled protein to a final concentration of 20-30 mM.

  • Incubate in the dark at room temperature for 30 minutes.

Step 2.6: Enzymatic Digestion

  • Dilute the protein sample with Digestion Buffer if necessary to reduce the concentration of any remaining denaturant to below 1 M.

  • Add trypsin at a 1:20 to 1:50 enzyme-to-protein ratio (w/w).

  • Incubate at 37°C for 4 hours to overnight.

  • Stop the digestion by adding formic acid to a final concentration of 0.1-1%.

Step 2.7: Sample Cleanup

  • Before LC-MS/MS analysis, desalt the peptide digest using a C18 SPE cartridge according to the manufacturer's protocol.

  • Elute the peptides, dry them down in a vacuum centrifuge, and reconstitute in an appropriate volume of LC-MS loading buffer (e.g., 0.1% formic acid in water).

3. LC-MS/MS Analysis

  • Inject the prepared peptide sample onto an LC-MS/MS system.

  • Separate peptides using a C18 column with a suitable gradient of acetonitrile in water with 0.1% formic acid.

  • Acquire data in a data-dependent acquisition (DDA) mode, ensuring fragmentation of the most abundant precursor ions.

  • Analyze the resulting data using protein identification software, specifying the mass of 4-MSA (+233.0324 Da) and iodoacetamide (+57.0215 Da) as potential variable modifications on cysteine residues. Compare the MS/MS spectra of labeled peptides to their unlabeled counterparts to confirm the modification site.

References

Application Notes and Protocols for the Purification of 4-Maleimidosalicylic Acid Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Maleimidosalicylic acid (4-MSA) is a heterobifunctional crosslinker that contains a maleimide group and a salicylic acid moiety. The maleimide group allows for covalent conjugation to proteins via a thiol-reactive Michael addition reaction, specifically targeting the sulfhydryl groups of cysteine residues.[1][2] This specificity is crucial for site-selective modification of proteins, peptides, and other biomolecules.[2][3] The resulting thioether bond is highly stable, making it suitable for a wide range of applications, including the development of antibody-drug conjugates (ADCs) and other labeled biotherapeutics.[1][4]

Following the labeling reaction, a critical step is the purification of the protein conjugate. This process is necessary to remove unreacted 4-MSA, as well as any unlabeled protein, to ensure the homogeneity and accurate characterization of the final product.[5] Failure to remove excess dye or labeling reagent can lead to inaccurate quantification and potential interference in downstream applications.[5] This document provides detailed protocols for the labeling of proteins with 4-MSA and subsequent purification using common chromatography techniques.

Principle of 4-MSA Labeling

The conjugation of 4-MSA to a protein is based on the reaction between the maleimide group of 4-MSA and the sulfhydryl (-SH) group of a cysteine residue on the protein. This reaction, a Michael addition, proceeds efficiently under mild physiological conditions (pH 6.5-7.5) to form a stable covalent thioether linkage.[1] The reaction is highly selective for thiols over other functional groups like amines or hydroxyls within this pH range.[1]

cluster_0 4-MSA Labeling Reaction Protein_Cys Protein-SH (Cysteine Residue) Conjugate Protein-S-4-MSA Conjugate (Stable Thioether Bond) Protein_Cys->Conjugate + MSA This compound MSA->Protein_Cys Conjugate->Conjugate

Caption: Chemical reaction scheme for labeling protein cysteine residues with 4-MSA.

Experimental Workflow

The overall process for generating a purified 4-MSA labeled protein involves several distinct stages: preparation of the protein, the labeling reaction, and finally, the purification of the conjugate. Each step is critical for achieving a homogeneous and functional final product.

Start Start: Protein of Interest ProteinPrep 1. Protein Preparation (e.g., Buffer Exchange, Reduction of Disulfides) Start->ProteinPrep Labeling 2. Labeling Reaction with 4-MSA ProteinPrep->Labeling Purification 3. Purification of Conjugate Labeling->Purification SEC Size-Exclusion Chromatography (SEC) Purification->SEC Method A Dialysis Dialysis / Buffer Exchange Purification->Dialysis Method B IEX Ion-Exchange Chromatography (IEX) Purification->IEX Method C (Optional) Characterization 4. Characterization (SDS-PAGE, MS, UV-Vis) SEC->Characterization Dialysis->Characterization IEX->Characterization End End: Purified 4-MSA Labeled Protein Characterization->End

Caption: Overall experimental workflow for the production of purified 4-MSA labeled proteins.

Protocol 1: Protein Preparation for Labeling

Objective: To prepare the protein for efficient labeling by ensuring it is in a suitable buffer and that target cysteine residues are available for conjugation.

Materials:

  • Protein of interest

  • Phosphate-buffered saline (PBS), pH 7.2

  • EDTA (Ethylenediaminetetraacetic acid)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Desalting columns or dialysis tubing (appropriate MWCO)

Methodology:

  • Buffer Exchange: Dissolve or exchange the protein into a suitable reaction buffer. An amine-free buffer, such as PBS, at pH 6.5-7.5 is recommended to avoid any potential side reactions. The inclusion of 1-2 mM EDTA can help prevent the oxidation of thiols by chelating metal ions.

  • Reduction of Disulfide Bonds (if necessary): If the target cysteine residues are involved in disulfide bonds, a reduction step is required.

    • Incubate the protein with a 10- to 20-fold molar excess of DTT for 30-60 minutes at room temperature.

    • Alternatively, use a 10-fold molar excess of TCEP, which does not need to be removed before the labeling reaction.

  • Removal of Reducing Agent: If DTT was used, it must be removed prior to adding the maleimide reagent. Use a desalting column or dialysis to exchange the protein back into the reaction buffer. This step is crucial as the free thiols in DTT will compete with the protein's cysteines for the 4-MSA.

Protocol 2: Labeling Reaction with this compound

Objective: To covalently attach 4-MSA to the protein's free cysteine residues.

Materials:

  • Prepared protein solution (from Protocol 1)

  • This compound (4-MSA)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer (e.g., PBS, pH 7.2)

Methodology:

  • Prepare 4-MSA Stock Solution: Immediately before use, dissolve 4-MSA in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.

  • Initiate Labeling Reaction: Add the 4-MSA stock solution to the prepared protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light, as some reagents can be photolabile.[6]

  • Quenching (Optional): The reaction can be stopped by adding a thiol-containing reagent like L-cysteine or β-mercaptoethanol to a final concentration of 10-20 mM. This will react with any excess 4-MSA.

Table 1: Recommended Reaction Parameters for 4-MSA Labeling

ParameterRecommended RangeNotes
pH 6.5 - 7.5Optimal for selective maleimide-thiol reaction.[1]
Temperature 4°C to 25°C (Room Temp)Lower temperatures may require longer incubation times.
Molar Excess of 4-MSA 10- to 30-foldThe optimal ratio depends on the protein and the number of target cysteines.
Reaction Time 1 hour to 12 hoursMonitor reaction progress if possible. Longer times are typical for 4°C incubations.[6]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.

Protocol 3: Purification of Labeled Proteins

Objective: To separate the 4-MSA labeled protein from unreacted 4-MSA and unlabeled protein. The choice of method depends on the required purity, scale, and available equipment.

Method A: Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size.[7][8] It is highly effective for removing small molecules like unreacted 4-MSA from large protein conjugates.

Materials:

  • SEC column (e.g., Sephadex G-25, Superdex 75/200)

  • Chromatography system (e.g., FPLC, HPLC) or gravity flow setup

  • Elution Buffer (e.g., PBS, pH 7.4)

Methodology:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of elution buffer.

  • Sample Loading: Load the quenched reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the elution buffer at the recommended flow rate for the column.

  • Fraction Collection: Collect fractions and monitor the column effluent using a UV detector, typically at 280 nm for protein and potentially at a secondary wavelength corresponding to the salicylic acid moiety.

  • Analysis: The protein conjugate will elute first in the void volume or early fractions, while the smaller, unreacted 4-MSA will elute later. Pool the fractions containing the purified protein.

Caption: Principle of Size-Exclusion Chromatography for purification.

Method B: Dialysis or Buffer Exchange

This method is suitable for removing small molecules and for buffer exchange but will not separate labeled from unlabeled protein.[9]

Materials:

  • Dialysis tubing with an appropriate Molecular Weight Cut-Off (MWCO), e.g., 10-14 kDa

  • Large volume of buffer (e.g., PBS, pH 7.4)

  • Magnetic stirrer and stir bar

Methodology:

  • Sample Preparation: Transfer the reaction mixture into the dialysis tubing and seal securely.

  • Dialysis: Place the tubing in a beaker containing the dialysis buffer (at least 500 times the sample volume).[9]

  • Stirring: Stir the buffer gently at 4°C.

  • Buffer Changes: Perform at least two buffer changes over 4-10 hours each to ensure complete removal of the unreacted 4-MSA.[9]

Method C: Ion-Exchange Chromatography (IEX)

IEX separates proteins based on their net surface charge.[7][10] The addition of 4-MSA introduces the negatively charged carboxylate group of salicylic acid, which lowers the protein's isoelectric point (pI). This change can be exploited to separate labeled from unlabeled protein using anion-exchange chromatography.

Materials:

  • Anion-exchange column (e.g., Q-Sepharose, Mono Q)

  • Binding Buffer (low salt concentration, pH > pI of labeled protein)

  • Elution Buffer (high salt concentration, e.g., Binding Buffer + 1M NaCl)

Methodology:

  • Column Equilibration: Equilibrate the anion-exchange column with Binding Buffer.

  • Sample Preparation: Exchange the reaction mixture into the Binding Buffer using a desalting column.

  • Sample Loading: Load the sample onto the column. Unlabeled protein may flow through if the pH is below its pI, while the more negatively charged labeled protein will bind.

  • Elution: Elute the bound proteins using a linear salt gradient (e.g., 0-100% Elution Buffer over 20 column volumes).[10] The labeled protein should elute at a higher salt concentration than the unlabeled protein.

  • Fraction Collection & Analysis: Collect fractions and analyze via SDS-PAGE and mass spectrometry to identify the purified labeled protein.

Table 2: Comparison of Purification Methods

MethodPrincipleAdvantagesDisadvantages
Size-Exclusion (SEC) Size & ShapeExcellent for removing excess small molecules; Can remove aggregates.[7]Can be dilutive; Does not separate labeled from unlabeled protein.
Dialysis Size (MWCO)Simple, requires minimal equipment; Good for buffer exchange.[9]Slow; Inefficient for large volumes; Does not separate labeled/unlabeled.
Ion-Exchange (IEX) Net ChargeHigh resolution and capacity; Can separate labeled from unlabeled protein.[10]Requires method development; Protein must be stable in low salt buffer.

Characterization of Purified Protein

After purification, it is essential to characterize the conjugate to confirm successful labeling and purity.

  • SDS-PAGE: To check for protein integrity and aggregation.

  • UV-Vis Spectroscopy: To estimate the degree of labeling by measuring absorbance at 280 nm (for protein) and the absorbance maximum of the salicylic acid moiety.

  • Mass Spectrometry (MS): To confirm the covalent attachment of 4-MSA and determine the number of labels per protein molecule.[6]

References

Application Notes and Protocols for 4-Maleimidosalicylic Acid Crosslinker in Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface Plasmon Resonance (SPR) is a powerful, label-free technology for the real-time analysis of biomolecular interactions.[1][2] A critical step in many SPR experiments is the stable immobilization of a ligand to the sensor surface.[3][4] 4-Maleimidosalicylic acid is a heterobifunctional crosslinker designed for the covalent immobilization of thiol-containing molecules (ligands) onto amine-functionalized SPR sensor surfaces. This crosslinker contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines and a maleimide group that reacts with sulfhydryl (thiol) groups.[5][6] This two-step strategy allows for controlled and oriented coupling of ligands, which is crucial for maintaining their biological activity and ensuring accurate kinetic analysis.[3]

The salicylic acid component of the crosslinker provides a rigid aromatic spacer. The NHS ester is reactive towards primary amines at a pH of 7-9, forming a stable amide bond.[1][7] The maleimide group specifically reacts with sulfhydryl groups at a pH of 6.5-7.5, creating a stable thioether bond.[1][6] This application note provides detailed protocols for the use of this compound in SPR experiments.

Chemical Properties of this compound

PropertyValueReference
CAS Number 19232-43-0
Linear Formula C11H7NO5
Reactive Groups N-hydroxysuccinimide (NHS) ester, Maleimide[5][6]
Amine Reactivity pH 7.0 - 9.0[1][7]
Thiol Reactivity pH 6.5 - 7.5[1][6]

Experimental Protocols

This protocol describes the immobilization of a thiol-containing ligand onto a standard amine-functionalized sensor chip (e.g., CM5) using this compound. The procedure involves the activation of the sensor surface with the crosslinker, followed by the coupling of the thiol-containing ligand.

Materials and Reagents
  • SPR instrument and a new amine-functionalized sensor chip (e.g., CM5, C1)

  • This compound crosslinker

  • Amine Coupling Kit containing:

    • N-hydroxysuccinimide (NHS)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • 1 M Ethanolamine hydrochloride-NaOH, pH 8.5

  • Ligand: Thiol-containing molecule (e.g., a protein with a free cysteine or a thiolated peptide)

  • Immobilization Buffer: e.g., 10 mM Sodium Acetate, pH 5.0

  • Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Crosslinker Dilution Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Deactivation Solution: 50 mM L-cysteine in 1 M NaCl, 0.1 M Sodium Acetate, pH 4.0

  • Regeneration Solution (if required, to be determined empirically)

Protocol: Two-Step Immobilization

This protocol assumes a standard two-step process where the sensor surface is first activated with the crosslinker, and then the thiol-containing ligand is introduced.

Step 1: Preparation of Solutions

  • Crosslinker Stock Solution: Immediately before use, prepare a stock solution of this compound (e.g., 50 mM) in anhydrous DMSO or DMF. This crosslinker is moisture-sensitive.[8]

  • Ligand Solution: Prepare the thiol-containing ligand in a suitable buffer, such as degassed Running Buffer, at a concentration typically between 5-50 µg/mL. The optimal concentration should be determined empirically.

  • EDC/NHS Mixture: Prepare a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

Step 2: Activation of the Sensor Surface with Amine Groups

  • Equilibrate the SPR system with Running Buffer until a stable baseline is achieved.

  • Inject the EDC/NHS mixture over the sensor surface for a defined contact time (e.g., 7 minutes at a flow rate of 10 µL/min) to activate the carboxymethyl groups.[9]

Step 3: Introduction of Maleimide Groups

  • Dilute the this compound stock solution in a suitable buffer (e.g., 0.1 M Sodium Borate, pH 8.5) to the desired final concentration.

  • Inject the diluted crosslinker solution over the activated sensor surface (e.g., for 4 minutes at 10 µL/min). This step introduces the maleimide groups onto the surface.

Step 4: Immobilization of the Thiol-Containing Ligand

  • Inject the prepared thiol-containing ligand solution over the maleimide-activated surface. The contact time and flow rate will depend on the desired immobilization level (e.g., 7 minutes at 10 µL/min).[10]

Step 5: Deactivation of Unreacted Groups

  • Inject the deactivation solution (50 mM L-cysteine) to block any remaining reactive maleimide groups on the sensor surface.[11]

  • Finally, inject a solution of 1 M Ethanolamine hydrochloride-NaOH, pH 8.5 to deactivate any remaining NHS-esters.

Step 6: System Stabilization

  • Wash the sensor surface with Running Buffer until a stable baseline is achieved. The surface is now ready for analyte binding analysis.

Data Presentation: Example Immobilization Data

The following table provides an example of the expected response units (RU) at each step of the immobilization process. The actual values will vary depending on the ligand, crosslinker concentration, and contact times.

StepDescriptionTypical Response (RU)
1Baseline0
2EDC/NHS Activation~100 - 200
3Crosslinker Coupling~150 - 300
4Ligand Immobilization1000 - 5000 (Target Dependent)
5DeactivationSlight decrease or stabilization
6Final BaselineStable at target immobilization level

Visualizations

Signaling Pathway

cluster_surface Sensor Surface cluster_activation Activation cluster_crosslinking Crosslinking cluster_immobilization Immobilization Carboxyl_Groups Carboxyl Groups (-COOH) EDC_NHS EDC/NHS Carboxyl_Groups->EDC_NHS 1. Activation Activated_Esters NHS-Esters EDC_NHS->Activated_Esters Crosslinker 4-Maleimidosalicylic Acid Activated_Esters->Crosslinker 2. Crosslinker Reaction Maleimide_Surface Maleimide Surface Crosslinker->Maleimide_Surface Thiol_Ligand Thiol-Ligand (-SH) Maleimide_Surface->Thiol_Ligand 3. Ligand Coupling Immobilized_Ligand Immobilized Ligand Thiol_Ligand->Immobilized_Ligand

Caption: Chemical pathway for ligand immobilization using this compound.

Experimental Workflow

Start Start Equilibrate Equilibrate System with Running Buffer Start->Equilibrate Activate_Surface Activate Surface (EDC/NHS Injection) Equilibrate->Activate_Surface Couple_Crosslinker Couple Crosslinker (this compound Injection) Activate_Surface->Couple_Crosslinker Immobilize_Ligand Immobilize Ligand (Thiol-Ligand Injection) Couple_Crosslinker->Immobilize_Ligand Deactivate Deactivate Surface (L-cysteine/Ethanolamine) Immobilize_Ligand->Deactivate Stabilize Stabilize Baseline Deactivate->Stabilize Analysis Ready for Analyte Injection Stabilize->Analysis End End Analysis->End

Caption: Step-by-step workflow for SPR immobilization.

References

Troubleshooting & Optimization

troubleshooting low yield in 4-Maleimidosalicylic acid conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Maleimidosalicylic acid (4-MSA) conjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges and optimize their conjugation experiments.

Troubleshooting Guide: Low Conjugation Yield

This guide addresses common issues leading to low yield in 4-MSA conjugation reactions in a question-and-answer format.

Question: Why am I observing low or no conjugation of 4-MSA to my thiol-containing molecule?

Answer: Low conjugation efficiency is a common issue that can stem from several factors related to your reactants, reaction conditions, and buffer composition. Below are the primary potential causes and their solutions.

  • Inactive Maleimide due to Hydrolysis: The maleimide group on 4-MSA is susceptible to hydrolysis, especially at higher pH values, which renders it unreactive towards thiols.[1]

    • Solution: Prepare aqueous solutions of 4-MSA immediately before use.[1] If storage is necessary, store it in a dry, water-miscible organic solvent like DMSO or DMF. The recommended pH for the reaction is between 6.5 and 7.5; keeping the pH as low as possible within this range can minimize hydrolysis.[1]

  • Interfering Buffer Components: Certain components in your reaction buffer can compete with the target thiol or react with the maleimide.

    • Solution: Avoid buffers containing primary or secondary amines, such as Tris, as they can react with maleimides, especially at a pH greater than 7.5.[2] Also, ensure your buffers are free of thiol-containing substances like DTT or beta-mercaptoethanol, which will compete for the maleimide.[2] Phosphate-buffered saline (PBS) or HEPES are recommended buffer systems.[2] If a reducing agent is required to maintain a free thiol, TCEP is a suitable choice as it does not need to be removed before conjugation.[2]

  • Suboptimal Molar Ratio of Reactants: The ratio of 4-MSA to your thiol-containing molecule is critical for achieving high efficiency.

    • Solution: The optimal molar ratio can vary depending on the specific molecules being conjugated. For peptides, a maleimide to thiol molar ratio of 2:1 has been shown to be effective, reaching high efficiency in a short time.[3][4] For larger proteins like nanobodies, a higher excess of maleimide, such as a 5:1 molar ratio, may be necessary to achieve optimal results.[3][4] It is recommended to perform small-scale optimization experiments to determine the ideal ratio for your specific system.[4]

  • Inaccessible or Oxidized Thiol Groups: The thiol group on your protein or peptide may not be available to react.

    • Solution: If your protein has disulfide bonds, ensure they are completely reduced to free thiols. This can be achieved by using a reducing agent like TCEP.[2] The accessibility of the thiol group, particularly in larger proteins, can also affect conjugation efficiency; larger excesses of the maleimide reagent may be needed for less accessible thiols.[4]

  • Instability of the Thiosuccinimide Product: The bond formed between the maleimide and the thiol can be reversible under certain conditions, a process known as a retro-Michael reaction.[5] This can lead to the migration of the payload to other thiol-containing molecules, such as serum albumin, causing off-target effects.[1]

    • Solution: After the conjugation reaction is complete, the thiosuccinimide ring can be intentionally hydrolyzed to form a stable succinamic acid thioether.[1] This ring-opened product is much more stable and not prone to the retro-Michael reaction.[1][6] Hydrolysis can be promoted by adjusting the pH or temperature, or through the use of catalysts.[7]

Summary of Recommended Reaction Conditions
ParameterRecommended ConditionRationale
pH 6.5 - 7.5Balances thiol reactivity with maleimide stability. Lower pH in this range minimizes maleimide hydrolysis.[1][5]
Buffer PBS, HEPESNon-amine and non-thiol containing buffers prevent side reactions.[2]
Reducing Agent TCEP (if needed)Effectively reduces disulfide bonds without interfering with the maleimide reaction.[2]
Maleimide:Thiol Molar Ratio 2:1 to 5:1Dependent on the substrate; optimization is recommended.[3][4]
Temperature Room Temperature (20-25°C)Generally provides a good reaction rate. Lower temperatures (4°C) can be used for overnight incubations.[8]
Reaction Time 30 minutes to 2 hoursDependent on reactants and conditions; should be optimized.[3][4]

Experimental Protocols

General Protocol for 4-MSA Conjugation to a Protein
  • Protein Preparation and Reduction (if necessary): a. Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[2] b. If the protein contains disulfide bonds that need to be reduced, add a 50-100 fold molar excess of TCEP.[2] c. Incubate at room temperature for 30-60 minutes to ensure complete reduction.[2]

  • This compound (4-MSA) Preparation: a. Immediately before use, dissolve the 4-MSA in a dry, water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[2]

  • Conjugation Reaction: a. Add the desired molar excess of the 4-MSA stock solution to the prepared protein solution. b. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal time should be determined empirically.[8]

  • Purification of the Conjugate: a. Remove unreacted 4-MSA and other small molecules using size-exclusion chromatography, dialysis, or ultrafiltration.[9]

  • Characterization: a. Determine the degree of labeling (conjugate-to-protein ratio) using methods such as UV-Vis spectroscopy or mass spectrometry.

Visual Guides

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solutions Solutions cluster_end Outcome start Low Conjugation Yield Observed check_maleimide Is the 4-MSA solution freshly prepared? start->check_maleimide check_buffer Is the buffer amine-free and thiol-free? check_maleimide->check_buffer Yes prepare_fresh Prepare fresh 4-MSA solution in DMSO/DMF. check_maleimide->prepare_fresh No check_ratio Is the molar ratio optimized? check_buffer->check_ratio Yes change_buffer Use PBS or HEPES buffer. Use TCEP if reduction is needed. check_buffer->change_buffer No check_thiol Is the thiol group accessible and reduced? check_ratio->check_thiol Yes optimize_ratio Perform titration experiments to find the optimal molar ratio. check_ratio->optimize_ratio No ensure_reduction Ensure complete reduction of disulfides with TCEP. check_thiol->ensure_reduction No success Yield Improved check_thiol->success Yes prepare_fresh->check_buffer change_buffer->check_ratio optimize_ratio->check_thiol ensure_reduction->success

Caption: Troubleshooting workflow for low yield in 4-MSA conjugation.

G cluster_reactants Reactants cluster_reaction Primary Reaction & Product cluster_side_reactions Side Reactions & Instability MSA This compound (4-MSA) Conjugate Stable Thiosuccinimide Conjugate MSA->Conjugate Michael Addition pH 6.5-7.5 Hydrolysis Maleimide Hydrolysis (Inactive) MSA->Hydrolysis H₂O, pH > 7.5 AmineReaction Reaction with Amines (e.g., Tris buffer) MSA->AmineReaction Primary/Secondary Amines Thiol Protein/Peptide with Thiol (-SH) Thiol->Conjugate RetroMichael Retro-Michael Reaction (Deconjugation) Conjugate->RetroMichael Reversible RetroMichael->MSA RetroMichael->Thiol

Caption: Reaction pathways in this compound conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maleimide-thiol conjugation? A1: The optimal pH is a compromise between the reactivity of the thiol group and the stability of the maleimide group. The reaction is most efficient and selective at a pH of 6.5-7.5.[1][5] Below pH 6.5, the thiol group is protonated and less nucleophilic, slowing the reaction. Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and side reactions with amines are more likely.[1][2]

Q2: Which buffers are recommended for this conjugation? A2: Buffers that do not contain primary or secondary amines or thiols are recommended.[2] Phosphate-buffered saline (PBS) and HEPES are excellent choices.[2] Avoid Tris-based buffers.

Q3: How can I prevent the hydrolysis of 4-MSA? A3: To minimize hydrolysis, always prepare aqueous solutions of 4-MSA immediately before you intend to use them.[1] For stock solutions, dissolve the 4-MSA in a dry, water-miscible organic solvent like anhydrous DMSO or DMF and store it at a low temperature.[2]

Q4: My protein has an N-terminal cysteine. Are there any special considerations? A4: Yes, conjugating maleimides to peptides or proteins with an N-terminal cysteine can sometimes lead to an unwanted side reaction, resulting in the formation of a thiazine structure.[10] This rearrangement is more prominent at basic pH. If you observe this side product, performing the conjugation at a more acidic pH (e.g., pH 6.5) can help to suppress its formation.[10]

Q5: How can I confirm that my conjugation reaction was successful? A5: Several methods can be used to confirm conjugation. SDS-PAGE analysis will show a shift in the molecular weight of the protein after conjugation. UV-Vis spectroscopy can be used if the attached molecule has a distinct absorbance. The most definitive methods are mass spectrometry (to confirm the mass of the conjugate) and HPLC analysis (to separate the conjugate from unreacted starting materials).

Q6: What should I do if my protein precipitates during the conjugation reaction? A6: Protein precipitation can be caused by several factors, including the addition of the organic solvent from the 4-MSA stock solution or changes in protein charge upon conjugation. Try to minimize the volume of the organic solvent added. If precipitation persists, consider performing the reaction at a lower protein concentration or including additives that are known to improve the solubility of your specific protein.

This technical support guide is intended to provide a starting point for troubleshooting and optimizing your this compound conjugation reactions. For specific applications, further optimization of the provided protocols may be necessary.

References

Technical Support Center: 4-Maleimidosalicylic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address common issues related to the hydrolysis of 4-Maleimidosalicylic acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound conjugate hydrolysis and why is it a concern?

A1: Hydrolysis of a this compound conjugate refers to the chemical breakdown of the maleimide ring structure by water. This process is a significant concern because the open-ring form, a maleamic acid derivative, is no longer reactive towards thiol groups (e.g., cysteine residues on proteins).[1] This loss of reactivity can lead to lower conjugation efficiency or complete failure of the labeling or crosslinking experiment, resulting in unreliable data and wasted reagents.[1]

There are two primary instability pathways for maleimide-thiol conjugates:

  • Hydrolysis: The succinimide ring of the conjugate is irreversibly opened by water, which is accelerated at basic pH (above 7.5). While this prevents the retro-Michael reaction, it creates two isomeric products, leading to structural heterogeneity.[2]

  • Retro-Michael Reaction: This is a reversible reaction where the conjugate breaks apart into the original thiol and maleimide molecules. The released maleimide can then react with other molecules, such as glutathione in a biological system, leading to deconjugation and potential off-target effects.[2]

Q2: What are the main factors that influence the rate of maleimide hydrolysis?

A2: The stability of the maleimide group is primarily influenced by the following factors:

  • pH: The rate of hydrolysis is highly dependent on the pH of the solution. Alkaline conditions (pH > 7.5) significantly accelerate the hydrolysis of the maleimide ring.[1]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including maleimide hydrolysis.[1][3]

  • Aqueous Environment: Prolonged exposure of the maleimide group to aqueous solutions will lead to hydrolysis. It is not recommended to store maleimide-containing reagents in aqueous buffers for extended periods.[1][4]

Q3: What is the optimal pH range for performing conjugation reactions to minimize hydrolysis of the unreacted maleimide?

A3: To achieve the highest efficiency for the thiol-maleimide conjugation while minimizing hydrolysis of the this compound before conjugation, it is recommended to maintain the pH of the reaction buffer between 6.5 and 7.5.[1][2] Within this pH range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of maleimide hydrolysis remains relatively low.[1]

Q4: How should I store my this compound and its conjugates to maintain stability?

A4: Proper storage is crucial for preventing hydrolysis.

  • Unconjugated this compound: Store the solid form at -20°C.[1] Prepare stock solutions in an anhydrous solvent like DMSO or DMF and store at -20°C for up to one month, protected from light.[5] Aqueous working solutions should be prepared immediately before use.[1]

  • Conjugated Product: For short-term storage (up to one week), keep the conjugate at 2-8°C in the dark.[5] For long-term storage, add a stabilizer like 5-10 mg/mL BSA and 0.01-0.03% sodium azide, or add 50% glycerol and store at -20°C for up to a year.[5] Alternatively, conjugates can be stored frozen at -80°C with appropriate cryoprotectants.[2]

Troubleshooting Guides

Problem 1: Low conjugation efficiency or complete failure of the reaction.

Possible Cause Troubleshooting Steps
Hydrolysis of this compound prior to conjugation Ensure that aqueous solutions of the maleimide are prepared fresh before each experiment.[1] Verify that the pH of the reaction buffer is within the optimal range of 6.5-7.5.[1]
Incorrect buffer composition Use non-amine and thiol-free buffers such as phosphate-buffered saline (PBS), MES, or HEPES.[1] Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT).[1]
Inaccessible or oxidized thiols on the target molecule If conjugating to a protein, consider a pre-reduction step using a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure free cysteine residues are available.[5][6]

Problem 2: My conjugate is unstable and shows increasing heterogeneity or loss of payload over time.

Possible Cause Troubleshooting Steps
Retro-Michael reaction leading to deconjugation To create a more stable conjugate, consider intentionally hydrolyzing the thiosuccinimide ring post-conjugation. After the initial reaction, adjust the pH of the conjugate solution to 8.0-9.0 and incubate at room temperature or 37°C.[2][6] This converts the conjugate to a stable succinamic acid thioether which is not susceptible to the retro-Michael reaction.[6] Monitor the ring-opening by mass spectrometry.
Suboptimal storage conditions Analyze the storage buffer to ensure the pH is between 6.5 and 7.0 if you wish to avoid further hydrolysis.[2] Store conjugates at 4°C or frozen at -80°C with cryoprotectants to slow down degradation.[2]
Presence of excess thiols in the sample If the application is in a thiol-rich environment (e.g., in vivo), the retro-Michael reaction is a significant concern.[2] Inducing post-conjugation hydrolysis is the recommended strategy for enhancing stability.[6]

Experimental Protocols

Protocol 1: Monitoring Maleimide Hydrolysis by UV-Vis Spectrophotometry

This protocol allows for the determination of the rate of hydrolysis of the maleimide group.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Aqueous reaction buffer of interest (e.g., 100 mM sodium phosphate, 150 mM NaCl, at various pH values)

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Dilute the stock solution in the aqueous reaction buffer to a final concentration that gives an initial absorbance reading between 0.5 and 1.0 at approximately 300 nm. Prepare this solution immediately before starting the measurements.

  • Place the cuvette in the spectrophotometer and record the absorbance at ~300 nm at regular time intervals.

  • The maleimide group has a characteristic UV absorbance at around 300 nm, which disappears upon hydrolysis.[1] A decrease in absorbance over time indicates the hydrolysis of the maleimide group. The rate of hydrolysis can be determined from the slope of a plot of absorbance versus time.[1]

Protocol 2: General Procedure for Conjugation and Post-Conjugation Hydrolysis

This protocol provides a general workflow for conjugating this compound to a thiol-containing molecule and subsequently stabilizing it through hydrolysis.

Materials:

  • Thiol-containing molecule (e.g., protein with cysteine residues)

  • This compound

  • Anhydrous DMSO or DMF

  • Conjugation Buffer (e.g., PBS, HEPES, or MES, pH 6.5-7.5, degassed)

  • (Optional) Reducing agent such as TCEP

  • pH adjustment solution (e.g., 1 M Tris base or other suitable base)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of the Thiol-Containing Molecule: Dissolve the molecule in the degassed conjugation buffer. If necessary, reduce any disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.[5][6]

  • Preparation of the Maleimide Reagent: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.[1]

  • Conjugation Reaction: Add the maleimide stock solution to the solution of the thiol-containing molecule. A 10-20 fold molar excess of the maleimide reagent over the thiol is a common starting point.[1]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[1]

  • Purification (Optional at this stage): The conjugate can be purified at this stage to remove unreacted maleimide.

  • Post-Conjugation Hydrolysis for Stabilization:

    • Confirm conjugate formation via an appropriate analytical method (e.g., HPLC, MS).

    • Adjust the pH of the conjugate solution to 8.5-9.0 using a suitable base.[6]

    • Incubate at room temperature or 37°C, monitoring the ring-opening by mass spectrometry until hydrolysis is complete.[6]

  • Final Purification: Purify the final hydrolyzed conjugate to remove any remaining reagents and buffer exchange into a suitable storage buffer (pH 7.0-7.5).

Visualizations

Troubleshooting Low Conjugation Efficiency start Low or No Conjugation check_maleimide Is the this compound solution fresh? start->check_maleimide check_ph Is the reaction pH between 6.5 and 7.5? check_maleimide->check_ph Yes prepare_fresh Action: Prepare fresh maleimide solution immediately before use. check_maleimide->prepare_fresh No check_buffer Is the buffer free of amines (e.g., Tris) and thiols? check_ph->check_buffer Yes adjust_ph Action: Adjust pH to 6.5-7.5. check_ph->adjust_ph No check_thiols Are the target thiols reduced and accessible? check_buffer->check_thiols Yes change_buffer Action: Use a recommended buffer (PBS, HEPES, MES). check_buffer->change_buffer No reduce_protein Action: Add a reducing agent like TCEP. check_thiols->reduce_protein No success Conjugation Successful check_thiols->success Yes prepare_fresh->check_ph adjust_ph->check_buffer change_buffer->check_thiols reduce_protein->success Maleimide-Thiol Conjugate Stability Pathways cluster_0 Conjugation (pH 6.5-7.5) cluster_1 Instability & Stability Pathways Thiol_Molecule Thiol-containing Molecule (R-SH) Thiosuccinimide_Conjugate Thiosuccinimide Conjugate (Reversible) Thiol_Molecule->Thiosuccinimide_Conjugate Michael Addition Maleimide 4-Maleimidosalicylic acid Maleimide->Thiosuccinimide_Conjugate Retro_Michael Retro-Michael Reaction (leads to deconjugation) Thiosuccinimide_Conjugate->Retro_Michael Reversible Hydrolysis Hydrolysis (pH > 7.5) (stabilizes conjugate) Thiosuccinimide_Conjugate->Hydrolysis Irreversible Stable_Product Succinamic Acid Thioether (Stable, Heterogeneous) Hydrolysis->Stable_Product

References

Technical Support Center: Optimizing 4-Maleimidosalicylic Acid Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the efficiency of protein labeling with 4-Maleimidosalicylic acid (4-MSA). The principles and protocols discussed are based on the well-established chemistry of maleimide-thiol conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind this compound protein labeling?

A1: this compound (4-MSA) labeling relies on the reaction between the maleimide group of 4-MSA and a thiol (sulfhydryl) group, typically from a cysteine residue on a protein.[1][2] This reaction, a Michael addition, forms a stable thioether bond, covalently linking 4-MSA to the protein.[3][4] This method is highly selective for thiols under mild, physiological conditions.[3]

Q2: What is the optimal pH for the labeling reaction?

A2: The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[2][3][5][6] Within this range, the reaction with thiols is highly favored and rapid.[3][6] Below pH 6.5, the reaction rate slows significantly because the thiol group is less nucleophilic.[3] Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can react with primary amines like lysine, reducing selectivity.[3][5][6]

Q3: What molar ratio of 4-MSA to protein should I use?

A3: A molar excess of the maleimide reagent is generally recommended to drive the reaction to completion.[3] A good starting point is a 10 to 20-fold molar excess of 4-MSA to protein.[3][5][7][8] However, the optimal ratio should be determined empirically for each specific protein and application.

Q4: My target protein has disulfide bonds. How does this affect labeling?

A4: Disulfide bonds involve cysteine residues and render them unreactive to maleimides.[1][2][5][8] To label these cysteines, the disulfide bonds must first be reduced to free thiols.[1]

Q5: What reducing agent should I use to break disulfide bonds?

A5: Tris(2-carboxyethyl)phosphine (TCEP) is a highly recommended reducing agent because it is effective and does not contain a thiol group, meaning it does not need to be removed before adding the maleimide reagent.[2][5][7] A 10-100 fold molar excess of TCEP is typically used.[5][7] Other agents like dithiothreitol (DTT) can be used, but they contain thiols and must be completely removed (e.g., via a desalting column) before adding 4-MSA to prevent them from competing with the protein for labeling.[2]

Q6: What are the ideal temperature and incubation time for the reaction?

A6: The reaction kinetics are temperature-dependent.[3][9] Most labeling reactions are performed at room temperature (20-25°C) for 30 minutes to 2 hours or at 4°C overnight (8-16 hours).[3][7] The lower temperature is often preferred for sensitive proteins to minimize degradation.[3][7]

Data Summary Tables

Table 1: Effect of pH on 4-MSA Labeling Reaction

pH RangeReaction Rate with ThiolsSelectivity for ThiolsCompeting Side Reactions
< 6.5SlowHighMinimal
6.5 - 7.5 Optimal High Minimal
> 7.5FastDecreasedReaction with amines, Maleimide hydrolysis[3][6]

Table 2: Recommended Starting Conditions for 4-MSA Labeling

ParameterRecommended ConditionNotes
pH 7.0 - 7.5Use non-thiol buffers like PBS, HEPES, or Tris.[1][7]
Temperature Room Temp (20-25°C) or 4°C4°C is recommended for sensitive proteins.[3][7]
Incubation Time 30 min - 2 hours (RT) or 8-16 hours (4°C)Optimize based on protein stability and desired efficiency.[3]
Molar Ratio (4-MSA:Protein) 10:1 to 20:1This should be optimized for each specific protein.[5][7]
Protein Concentration 1 - 10 mg/mLA common starting range.[1]
Reducing Agent (Optional) 10-100x molar excess TCEPIncubate for 20-30 minutes at room temperature before adding 4-MSA.[5]

Troubleshooting Guide

Problem: I see low or no labeling of my protein.

This is the most common issue and can stem from several sources. The following diagram and table outline a logical approach to troubleshooting.

TroubleshootingWorkflow Start Low/No Labeling Efficiency Cause1 Problem with 4-MSA Reagent Start->Cause1 Cause2 Problem with Protein Thiols Start->Cause2 Cause3 Incorrect Reaction Conditions Start->Cause3 Sol1a 4-MSA Hydrolyzed Cause1->Sol1a Cause Sol2a Cysteines Oxidized (Disulfide Bonds) Cause2->Sol2a Cause Sol2b Cysteines Inaccessible Cause2->Sol2b Cause Sol3a Incorrect Buffer pH Cause3->Sol3a Cause Sol3b Suboptimal Molar Ratio Cause3->Sol3b Cause Sol3c Buffer Contains Thiols Cause3->Sol3c Cause Sol1b Use Freshly Prepared 4-MSA Solution Sol1a->Sol1b Solution Sol2c Add Reducing Agent (TCEP) Sol2a->Sol2c Solution Sol2d Consider Denaturing Conditions (Use with Caution) Sol2b->Sol2d Solution Sol3d Adjust pH to 6.5-7.5 Sol3a->Sol3d Solution Sol3e Increase 4-MSA Molar Excess Sol3b->Sol3e Solution Sol3f Use Thiol-Free Buffer (PBS, HEPES) Sol3c->Sol3f Solution

Caption: Troubleshooting workflow for low labeling efficiency.

Table 3: Troubleshooting Common Labeling Issues

ProblemPotential CauseRecommended Solution
Low or No Labeling Hydrolysis of 4-MSA: The maleimide ring is susceptible to hydrolysis, especially in aqueous solutions and at pH > 7.5.[5]Prepare 4-MSA stock solutions fresh in an anhydrous solvent like DMSO or DMF and use them immediately.[7]
Oxidation of Protein Thiols: Cysteine residues may have formed disulfide bonds, which are unreactive.[1][5]Pre-treat the protein with a 10-100x molar excess of TCEP for 20-30 minutes at room temperature to reduce disulfide bonds.[5][7]
Incorrect Buffer pH: pH is outside the optimal 6.5-7.5 range.[3]Ensure your buffer (e.g., PBS, HEPES) is within the pH 6.5-7.5 range.[3][7]
Competing Thiols in Buffer: Buffers contain reducing agents like DTT or β-mercaptoethanol.Use thiol-free buffers. If DTT was used for reduction, it must be removed by desalting or dialysis before adding 4-MSA.[2]
Low Molar Ratio: Insufficient 4-MSA to drive the reaction.Increase the molar excess of 4-MSA to protein (e.g., try 30:1 or 40:1).[5][10]
Labeled Protein Precipitates Low Solubility: The 4-MSA label might decrease the overall solubility of the protein.For 4-MSA reagents with poor aqueous solubility, the use of an organic co-solvent (DMSO or DMF) may be necessary.[1] Increase the amount of co-solvent if precipitation occurs.[1]
Protein Instability: The protein may be unstable under the reaction conditions.Perform the reaction at a lower temperature (4°C) for a longer duration.[3][7] Ensure the protein concentration is appropriate.
Loss of Labeled Moiety Over Time Retro-Michael Reaction (Thiol Exchange): The thioether bond can be reversible, especially in environments with high concentrations of other thiols (e.g., in vivo).[5]After the initial conjugation, consider raising the pH to 8.5-9.0 to induce hydrolysis of the thiosuccinimide ring, which forms a more stable, irreversible bond. Monitor this step carefully by mass spectrometry.[5]

Key Chemical Reactions

The following diagram illustrates the desired labeling reaction and common side reactions that can reduce efficiency.

Reactions cluster_main Desired Reaction (pH 6.5-7.5) cluster_side Side Reactions ProteinSH Protein-SH (Cysteine Thiol) Conjugate Stable Thioether Conjugate ProteinSH->Conjugate MSA 4-MSA (Maleimide) MSA->Conjugate MSA_side MSA_side2 Hydrolysis Maleimide Hydrolysis (Inactive) AmineReaction Reaction with Amine (e.g., Lysine) H2O H₂O (pH > 7.5) H2O->Hydrolysis ProteinNH2 Protein-NH₂ (pH > 8.0) ProteinNH2->AmineReaction MSA_side->Hydrolysis MSA_side2->AmineReaction

Caption: Key reaction pathways in maleimide chemistry.

Experimental Protocols

Protocol 1: General Protein Labeling with 4-MSA

This protocol provides a general procedure for labeling a thiol-containing protein.

Workflow Start Start PrepProtein 1. Prepare Protein Solution (1-10 mg/mL in degassed, thiol-free buffer, pH 7.0-7.5) Start->PrepProtein OptionalReduce 2. Optional: Reduce Disulfides (Add 10-100x TCEP, incubate 30 min at RT) PrepProtein->OptionalReduce PrepMSA 3. Prepare 4-MSA Stock (10 mM in anhydrous DMSO/DMF, prepare fresh) OptionalReduce->PrepMSA Conjugate 4. Perform Conjugation (Add 4-MSA to protein at 10-20x molar excess. Incubate 2h at RT or overnight at 4°C) PrepMSA->Conjugate Purify 5. Purify Conjugate (Remove excess 4-MSA via gel filtration, dialysis, or HPLC) Conjugate->Purify Analyze 6. Analyze Conjugate (Determine Degree of Labeling (DOL) and confirm protein integrity) Purify->Analyze End End Analyze->End

Caption: General experimental workflow for 4-MSA protein labeling.

1. Protein Preparation: a. Dissolve the protein to be labeled in a degassed, thiol-free buffer at a concentration of 1-10 mg/mL.[1] Suitable buffers include PBS, Tris, or HEPES at pH 7.0-7.5.[1][7] b. Degas the buffer by applying a vacuum or by bubbling an inert gas (e.g., argon, nitrogen) through it to prevent oxygen-mediated thiol oxidation.[1]

2. (Optional) Reduction of Disulfide Bonds: a. If your protein contains disulfide bonds that need to be labeled, add a 10-100 fold molar excess of TCEP to the protein solution.[5][7] b. Incubate for 20-30 minutes at room temperature.[5] Do not use DTT unless you plan to remove it completely before the next step.[2]

3. Preparation of 4-MSA Stock Solution: a. Allow the vial of 4-MSA to warm to room temperature. b. Prepare a 10 mM stock solution by dissolving the 4-MSA in anhydrous DMSO or DMF.[7][11] Vortex briefly to ensure it is fully dissolved. c. This solution should be prepared fresh immediately before use to avoid hydrolysis.[11][12]

4. Conjugation Reaction: a. Add the 4-MSA stock solution to the protein solution to achieve the desired molar excess (start with 10-20 fold).[3][7] Add the solution dropwise while gently stirring. b. Protect the reaction from light.[7] c. Incubate for 2 hours at room temperature or overnight at 4°C.[7]

5. Purification: a. After the incubation is complete, remove the unreacted 4-MSA. b. Common purification methods include gel filtration (e.g., Sephadex G-25), dialysis, or HPLC.[1][7][11] The choice of method depends on the scale of the reaction and the properties of the protein.[7]

Protocol 2: Determining the Degree of Labeling (DOL)

The DOL is the average number of 4-MSA molecules conjugated to each protein molecule. It can be determined using UV-Vis spectrophotometry if the extinction coefficients of the protein and 4-MSA are known.

1. Measure Absorbance: a. Dilute the purified conjugate to a concentration where the absorbance readings are within the linear range of the spectrophotometer (typically ~0.1 mg/mL).[7] b. Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of 4-MSA (A_max).

2. Calculate Protein Concentration: a. A correction factor (CF) is needed to account for the absorbance of 4-MSA at 280 nm. The CF is the ratio of the 4-MSA's absorbance at 280 nm to its absorbance at its A_max. b. Calculate the corrected protein absorbance (A₂₈₀_corr):

  • A₂₈₀_corr = A₂₈₀ - (A_max × CF)[7] c. Calculate the molar concentration of the protein:
  • Protein Conc. (M) = A₂₈₀_corr / ε_protein
  • (where ε_protein is the molar extinction coefficient of the protein at 280 nm)

3. Calculate 4-MSA Concentration: a. Calculate the molar concentration of the conjugated 4-MSA:

  • 4-MSA Conc. (M) = A_max / ε_4-MSA
  • (where ε_4-MSA is the molar extinction coefficient of 4-MSA at its A_max)

4. Calculate Degree of Labeling (DOL): a. DOL = [4-MSA Conc. (M)] / [Protein Conc. (M)][7]

References

Technical Support Center: 4-Maleimidosalicylic Acid Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Maleimidosalicylic acid for protein conjugation.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound to proteins.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Protein Labeling Hydrolysis of Maleimide: The maleimide group on this compound can hydrolyze to a non-reactive maleamic acid, especially at alkaline pH (>8.5).[1][2] Insufficiently Reduced Protein: The target cysteine residues may be in an oxidized state (disulfide bonds) and unavailable for reaction. Incorrect Buffer Conditions: The pH of the reaction buffer is critical. The optimal pH for the maleimide-thiol reaction is 6.5-7.5.[1][3] Presence of Thiols in Buffer: Buffers containing thiols (e.g., DTT, 2-mercaptoethanol) will compete with the protein for reaction with the maleimide.Control pH: Maintain the reaction pH between 6.5 and 7.5. Prepare buffers fresh. Reduce Disulfide Bonds: Prior to conjugation, treat the protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is preferable as it does not contain a thiol group and does not need to be removed before adding the maleimide reagent.[4] Buffer Selection: Use non-nucleophilic buffers such as phosphate-buffered saline (PBS) or HEPES at the recommended pH.[5] Remove Competing Thiols: If using thiol-containing reducing agents, they must be removed by dialysis or desalting columns before adding the maleimidosalicylic acid.[4]
Non-Specific Labeling Reaction with Primary Amines: At pH values above 8.5, the maleimide group can react with primary amines, such as the ε-amino group of lysine residues.[1][2] While the reaction with thiols is significantly faster (approx. 1,000 times at pH 7), this side reaction becomes more prominent at higher pH.[6] Reaction with Other Nucleophiles: Although less common, reactions with other nucleophilic residues like histidine or serine are possible under non-optimal conditions.Strict pH Control: Maintain the reaction pH in the optimal range of 6.5-7.5 to ensure high selectivity for thiol groups.[1] Optimize Molar Ratio: Use the lowest effective molar excess of the maleimide reagent to minimize off-target reactions.[5]
Precipitation of Protein During Labeling Change in Protein Properties: The conjugation of this compound can alter the protein's isoelectric point and hydrophobicity, leading to aggregation and precipitation.[7] High Degree of Labeling: Excessive labeling can significantly change the protein's surface properties, causing it to precipitate.[7]Optimize Labeling Ratio: Reduce the molar ratio of the maleimide reagent to the protein to achieve a lower degree of labeling.[7] Solubility Enhancers: Consider the inclusion of non-ionic detergents or other solubility-enhancing agents in the reaction buffer.
Instability of the Conjugate (Loss of Label) Retro-Michael Reaction: The thioether linkage formed between the maleimide and the cysteine thiol is susceptible to a retro-Michael reaction. This can lead to the dissociation of the conjugate, especially in the presence of other thiols like glutathione in vivo.[8][9]Hydrolysis of the Thiosuccinimide Ring: After the initial conjugation, the thiosuccinimide ring can be hydrolyzed to a more stable ring-opened succinamic acid thioether.[9][10] This hydrolysis can be promoted by incubating the conjugate at a slightly alkaline pH (around 8.5-9.0) after the initial reaction, or by using maleimides with electron-withdrawing substituents to accelerate this process.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions of this compound with proteins?

A1: The primary side reactions include:

  • Hydrolysis of the maleimide ring: The maleimide group can undergo hydrolysis to form a non-reactive maleamic acid, which will not conjugate to the protein. This is more prevalent at pH values above 8.5.[1][2]

  • Reaction with primary amines: Maleimides can react with the primary amino groups of lysine residues, particularly at pH levels above 8.5.[1][2] This leads to non-specific labeling.

  • Instability of the thioether bond: The formed thiosuccinimide linkage can undergo a retro-Michael reaction, leading to the cleavage of the conjugate. This is a concern for in vivo applications due to the presence of endogenous thiols like glutathione.[8][9]

Q2: What is the optimal pH for conjugating this compound to proteins?

A2: The optimal pH for the reaction of maleimides with sulfhydryl groups is between 6.5 and 7.5.[1][3] This pH range provides a good balance between the reactivity of the thiol group and the stability of the maleimide group, while minimizing side reactions with amines.[6]

Q3: Can this compound react with amino acids other than cysteine?

A3: Yes, under certain conditions. The most significant non-target reaction is with lysine residues at pH values above 8.5.[1][2] Reactions with other nucleophilic residues like serine, threonine, or histidine are less common but can occur, especially if a large excess of the maleimide reagent is used or if the reaction conditions are not optimal.[11]

Q4: How can I improve the stability of the conjugate?

A4: The stability of the maleimide-thiol linkage can be improved by promoting the hydrolysis of the thiosuccinimide ring to form a stable, ring-opened succinamic acid thioether.[10] This can be achieved by:

  • Incubating the conjugate at a slightly alkaline pH (e.g., 8.5-9.0) after the initial conjugation reaction.

  • Utilizing maleimide derivatives with electron-withdrawing groups, which can accelerate the rate of this stabilizing hydrolysis.[10]

Q5: My protein has no free cysteine residues. Can I still use this compound for labeling?

A5: If your protein of interest lacks free cysteine residues, you can introduce them through site-directed mutagenesis. Alternatively, you can introduce sulfhydryl groups into the protein by reacting primary amines (lysine residues) with reagents like 2-iminothiolane (Traut's Reagent) or SATA.[1] After introducing the thiol groups, you can proceed with the maleimide conjugation.

Experimental Protocols & Data

General Protocol for Protein Conjugation with this compound
  • Protein Preparation:

    • If the protein contains disulfide bonds that need to be labeled, reduce them with a 10-20 fold molar excess of TCEP for 1-2 hours at room temperature.

    • Remove the excess TCEP using a desalting column or dialysis, exchanging the buffer to a conjugation buffer (e.g., PBS, pH 7.2-7.4).

  • Conjugation Reaction:

    • Dissolve the this compound in a suitable organic solvent (e.g., DMSO or DMF) to prepare a stock solution.

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Removal of Excess Reagent:

    • After the incubation, remove the unreacted this compound using a desalting column, dialysis, or tangential flow filtration.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the incorporated label (at the appropriate wavelength for the salicylic acid moiety).

Quantitative Data on Maleimide Reactivity
Parameter Value Conditions Reference
Optimal pH for Thiol Reaction 6.5 - 7.5Aqueous Buffer[1][3]
pH for Amine Side Reaction > 8.5Aqueous Buffer[1][2]
Relative Reaction Rate (Thiol vs. Amine) Thiol reaction is ~1,000 times fasterpH 7.0[6]

Visualizations

Reaction Pathways

Reaction_Pathways Protein_SH Protein-SH (Cysteine) Conjugate Thioether Adduct (Desired Product) Protein_SH->Conjugate pH 6.5-7.5 (Primary Reaction) Maleimide 4-Maleimidosalicylic Acid Maleimide->Conjugate Hydrolyzed_Maleimide Maleamic Acid (Inactive) Maleimide->Hydrolyzed_Maleimide pH > 7.5 (Hydrolysis) Amine_Adduct Amine Adduct (Side Product) Maleimide->Amine_Adduct Conjugate->Protein_SH Retro-Michael (Instability) Stable_Conjugate Ring-Opened Adduct (Stable) Conjugate->Stable_Conjugate Hydrolysis (Stabilization) Protein_NH2 Protein-NH2 (Lysine) Protein_NH2->Amine_Adduct pH > 8.5 (Side Reaction)

Caption: Reaction pathways of this compound with protein functional groups.

Experimental Workflow

Experimental_Workflow Start Start: Protein Solution Reduction Protein Reduction (optional) (e.g., with TCEP) Start->Reduction Conjugation Conjugation Reaction (Add this compound) Start->Conjugation If no reduction needed Purification1 Removal of Reducing Agent (Desalting / Dialysis) Reduction->Purification1 Purification1->Conjugation Incubation Incubation (2h @ RT or O/N @ 4°C) Conjugation->Incubation Purification2 Removal of Excess Reagent (Desalting / Dialysis) Incubation->Purification2 Characterization Characterization (e.g., Degree of Labeling) Purification2->Characterization End End: Purified Conjugate Characterization->End

Caption: General experimental workflow for protein conjugation.

Troubleshooting Logic

Troubleshooting_Logic Problem Problem Encountered Low_Labeling Low / No Labeling Problem->Low_Labeling Non_Specific Non-Specific Labeling Problem->Non_Specific Instability Conjugate Instability Problem->Instability Check_pH Check Reaction pH (should be 6.5-7.5) Low_Labeling->Check_pH Check_Reduction Check Protein Reduction (are cysteines free?) Low_Labeling->Check_Reduction Check_Buffer Check Buffer Composition (any competing thiols?) Low_Labeling->Check_Buffer Non_Specific->Check_pH Check_Molar_Ratio Check Molar Ratio (is it too high?) Non_Specific->Check_Molar_Ratio Consider_Hydrolysis Consider Post-Conjugation Hydrolysis Step Instability->Consider_Hydrolysis

Caption: A logical guide for troubleshooting common conjugation issues.

References

preventing aggregation of proteins during 4-Maleimidosalicylic acid labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers utilizing 4-Maleimidosalicylic acid for protein labeling. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you mitigate and prevent protein aggregation, a common challenge in bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during maleimide labeling?

A1: Protein aggregation during conjugation with maleimide-containing reagents like this compound can be triggered by several factors:

  • Increased Hydrophobicity: The addition of the maleimide reagent can increase the overall hydrophobicity of the protein's surface, leading to a reduction in its solubility and causing it to precipitate.[1]

  • Protein Destabilization: Changes in the reaction environment, such as pH, buffer composition, or the presence of organic solvents (like DMSO or DMF used to dissolve the reagent), can disrupt the protein's tertiary structure. This can expose hydrophobic regions that were previously buried, leading to aggregation.[1]

  • Over-modification: Attaching too many maleimide molecules to a single protein can significantly alter its surface properties and charge, increasing its tendency to aggregate.[1]

  • Presence of Reducing Agents: While reducing agents are necessary to make thiol groups available for conjugation, residual amounts of agents like Dithiothreitol (DTT) can interfere with the reaction and must be completely removed before adding the maleimide reagent.[1] TCEP (tris(2-carboxyethyl)phosphine) is often preferred as it does not need to be removed before conjugation.[2][3]

  • Suboptimal pH: The maleimide-thiol reaction is most efficient and specific at a pH between 6.5 and 7.5.[1][4] At pH values above 7.5, maleimides can react with primary amines (like lysine residues), leading to unintended cross-linking and aggregation.[4][5]

Q2: How can I proactively prevent protein aggregation before starting the labeling reaction?

A2: Taking proactive steps can significantly minimize the risk of aggregation:

  • Optimize the Reaction Buffer: Use a buffer that maintains protein stability. Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used at a pH of 7.0-7.5.[1][6][7] Ensure the buffer is degassed to prevent oxidation of thiols and is free of any interfering primary amines or thiol compounds.[1][2]

  • Control the Molar Ratio: Start with a 10:1 to 20:1 molar excess of this compound to your protein.[1][2] This ratio should be optimized for your specific protein to achieve sufficient labeling without causing precipitation.[1][2]

  • Use Solubility-Enhancing Additives: Incorporating certain additives into your buffer can help maintain protein solubility. These include osmolytes like glycerol or sucrose, amino acids such as arginine and glutamic acid, or low concentrations of non-denaturing detergents.[8][9]

  • Proper Reagent Handling: this compound should be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use.[2][6] Allow the reagent vial to come to room temperature before opening to prevent moisture condensation.[1]

Q3: What should I do if I observe precipitation during or after the labeling reaction?

A3: If you notice aggregation, several immediate actions can be taken:

  • Reduce Protein Concentration: High protein concentrations can promote aggregation.[8] If possible, perform the reaction at a lower protein concentration (e.g., 1-10 mg/mL).[2][7]

  • Adjust Incubation Temperature: For sensitive proteins, conducting the incubation overnight at 2-8°C instead of for a shorter time at room temperature can reduce the risk of aggregation.[2][6]

  • Screen Different Buffers: The stability of your protein may be highly dependent on the pH and ionic strength of the buffer.[8] Perform small-scale pilot reactions in different buffers or with varying salt concentrations to identify the optimal conditions.[8][10]

Troubleshooting Guide

This section provides a systematic approach to identifying and solving aggregation issues.

Problem 1: Protein precipitates immediately upon adding the this compound solution.
Possible Cause Recommended Solution
Localized High Reagent Concentration Add the dissolved maleimide reagent to the protein solution slowly and with gentle, continuous mixing. This prevents localized high concentrations of the organic solvent and reagent that can denature the protein.[11]
Reagent Insolubility Ensure the this compound is fully dissolved in the organic solvent (DMSO/DMF) before adding it to the aqueous protein buffer. If precipitation occurs, you may need to increase the proportion of the organic co-solvent, but be aware this can also affect protein stability.[7]
Incorrect Buffer pH Confirm that the pH of your protein solution is between 6.5 and 7.5. A pH outside this range can affect both protein stability and the specificity of the maleimide reaction.[1][4]
Problem 2: Aggregation occurs gradually during the incubation period.
Possible Cause Recommended Solution
Protein Instability Under Reaction Conditions Reduce the incubation temperature to 4°C and extend the reaction time (e.g., overnight).[6] Consider adding stabilizing agents to the buffer (see Table 1).
Over-labeling Reduce the molar excess of the this compound reagent. Perform a titration to find the lowest effective ratio that provides the desired degree of labeling without causing aggregation.[3][11]
Oxidation of Free Thiols Ensure the reaction buffer was properly degassed.[2][7] If disulfide bonds were reduced, the re-formation of incorrect disulfide bridges can lead to aggregation.[12]
Table 1: Buffer Additives to Enhance Protein Stability
AdditiveTypical ConcentrationMechanism of Action
Glycerol 5-20% (v/v)Acts as an osmolyte, stabilizing the native protein structure and preventing aggregation during freeze-thaw cycles.[8][13]
Arginine/Glutamic Acid 50-500 mMA mixture of these amino acids can increase protein solubility by binding to charged and hydrophobic surface regions.[8][14]
Sucrose 5-10% (w/v)Stabilizes native protein structure by being preferentially excluded from the protein-solvent interface.[8][9]
TCEP-HCl 0.5-2 mMA stable reducing agent that prevents oxidation and intermolecular disulfide bond formation.[8][10]
Non-denaturing Detergents (e.g., Tween 20, CHAPS) 0.05-0.1% (v/v)Can help solubilize protein aggregates that form via hydrophobic interactions, without denaturing the protein.[8][14]

Visual Experimental and Troubleshooting Workflows

Experimental Workflow for Protein Labeling

The following diagram outlines the standard workflow for labeling a protein with this compound.

G prep 1. Prepare Protein (1-10 mg/mL in degassed buffer, pH 7.0-7.5) reduce 2. Reduce Disulfides (Optional) (Add TCEP, incubate 30-60 min) prep->reduce If Cys are in disulfide bonds reagent 3. Prepare Reagent (Dissolve this compound in DMSO/DMF to 10 mM) react 4. Labeling Reaction (Add reagent to protein at 10-20x molar excess. Incubate 2h @ RT or overnight @ 4°C) prep->react If Cys are already free reduce->react reagent->react purify 5. Purify Conjugate (Size-exclusion chromatography or dialysis) react->purify analyze 6. Analyze Conjugate (Determine degree of labeling) purify->analyze

General workflow for protein labeling with this compound.
Troubleshooting Logic for Aggregation

Use this decision tree to diagnose and address aggregation issues during your experiment.

G start Aggregation Observed q_when When did it occur? start->q_when a_immediate Immediately after reagent addition q_when->a_immediate Immediately a_gradual Gradually during incubation q_when->a_gradual During Incubation a_post After purification or during storage q_when->a_post Post-Purification sol_slow Solution: Add reagent slowly with gentle mixing a_immediate->sol_slow sol_reagent Solution: Ensure full dissolution of reagent in fresh DMSO/DMF a_immediate->sol_reagent sol_temp Solution: Lower temperature to 4°C and extend time a_gradual->sol_temp sol_ratio Solution: Reduce maleimide:protein molar ratio a_gradual->sol_ratio sol_additives Solution: Add stabilizers (Glycerol, Arginine, etc.) a_gradual->sol_additives sol_storage Solution: Optimize storage buffer (add cryoprotectants like glycerol) a_post->sol_storage sol_conc Solution: Store at a lower protein concentration a_post->sol_conc

A decision tree for troubleshooting protein aggregation.

Experimental Protocol

Protocol: Labeling a Protein with this compound

This protocol provides a general procedure. Optimal conditions, particularly molar ratios and incubation times, may vary depending on the protein and should be determined empirically.

1. Protein Preparation and Reduction a. Dialyze or buffer exchange the protein into a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5.[3] b. Adjust the protein concentration to 1-10 mg/mL.[2][3] c. If the protein's cysteine residues are in disulfide bonds, they must be reduced. Add a 10- to 100-fold molar excess of TCEP from a fresh stock solution.[2] d. Incubate the mixture for 30-60 minutes at room temperature.[3] DTT can also be used, but it must be removed via a desalting column before proceeding.[1]

2. Reagent Preparation a. Allow the vial of this compound to equilibrate to room temperature before opening. b. Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[2][3] Vortex briefly to ensure it is fully dissolved.[2]

3. Conjugation Reaction a. Add the this compound stock solution to the protein solution to achieve the desired molar ratio (start with a 10:1 to 20:1 reagent-to-protein ratio).[2] b. Add the reagent dropwise while gently stirring the protein solution to prevent localized precipitation.[11] c. Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.[2][6]

4. Purification a. Remove excess, unreacted this compound and reaction byproducts using a size-exclusion desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer.[11][15] b. Alternatively, dialysis can be used to remove the excess reagent.[11]

5. Storage of the Conjugate a. For immediate use, the purified conjugate can be stored at 2-8°C for up to one week, protected from light.[2] b. For long-term storage, add a cryoprotectant like 50% glycerol and store at -20°C.[2][6] Adding a stabilizer like 5-10 mg/mL BSA can also help prevent denaturation.[2][6]

References

removing excess 4-Maleimidosalicylic acid after labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of excess 4-Maleimidosalicylic acid following protein labeling experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound after labeling?

A1: The removal of unreacted this compound is critical for the accuracy and reliability of downstream applications. Excess maleimide can react with other molecules in your assay, leading to non-specific signals, inaccurate quantification, and potential interference with the biological activity of your labeled protein.

Q2: What are the primary methods for removing excess this compound?

A2: The most common and effective methods for removing small molecules like this compound from protein samples are size exclusion chromatography (SEC), dialysis, and tangential flow filtration (TFF). The choice of method depends on factors such as sample volume, protein stability, desired purity, and processing time.

Q3: How do I know which purification method is right for my experiment?

A3: The selection of the optimal purification method depends on your specific experimental needs. For small sample volumes requiring rapid processing, spin desalting columns (a form of SEC) are often preferred. For larger volumes where processing time is less critical, dialysis or gravity-flow chromatography are suitable. Tangential flow filtration is ideal for processing large volumes and for applications where sample concentration is also required. Refer to the decision-making flowchart below for a visual guide.

Q4: What is the recommended pH for the purification buffer?

A4: To ensure the stability of the newly formed thioether bond and to prevent hydrolysis of any remaining unreacted maleimide, it is recommended to perform the purification in a buffer with a pH between 6.5 and 7.5.[1] Buffers such as phosphate-buffered saline (PBS), Tris-HCl, or HEPES are commonly used.[2] Avoid buffers containing primary or secondary amines and thiols.[1]

Q5: Should I quench the labeling reaction before purification?

A5: Yes, it is highly recommended to quench the reaction before purification. This is done by adding a small molecule containing a free thiol, such as L-cysteine or β-mercaptoethanol, to react with and inactivate any remaining this compound. This step prevents the maleimide from reacting with other molecules during and after purification.

Troubleshooting Guide

Q1: I observe precipitation in my protein sample after the labeling reaction. What should I do?

A1: Protein precipitation after labeling can be caused by several factors, including increased hydrophobicity of the protein conjugate, changes in buffer conditions, or high protein concentration.

  • Immediate Actions: If you observe precipitation, try adding solubility-enhancing excipients like sucrose, glycerol, or non-ionic detergents (e.g., Tween-20) at low concentrations. You can also try diluting the reaction mixture if high protein concentration is the likely cause.

  • Preventative Measures: To prevent precipitation in future experiments, consider optimizing the molar ratio of the maleimide reagent to your protein, using a more hydrophilic linker if available, and ensuring your protein is in a suitable buffer throughout the process.

Q2: My protein recovery is low after purification. What are the possible reasons and solutions?

A2: Low protein recovery can be due to non-specific binding to the purification matrix, protein aggregation and precipitation, or loss of protein during handling.

  • For Spin Columns: Ensure you are using a column with the correct molecular weight cutoff (MWCO) for your protein. To improve recovery, especially for smaller proteins or dilute samples, you can add a "stacker" of buffer on top of the resin after sample application.[3][4]

  • For Dialysis: Make sure the MWCO of the dialysis membrane is at least two-fold smaller than the molecular weight of your protein to prevent its loss. Also, handle the dialysis tubing or cassette carefully to avoid leaks.

  • General Tips: To minimize non-specific binding, some columns may benefit from a pre-equilibration with a blocking agent like bovine serum albumin (BSA), if compatible with your downstream application. Always handle protein solutions gently to avoid denaturation and aggregation.

Q3: How can I confirm that all the excess this compound has been removed?

A3: The removal of excess this compound can be monitored using analytical techniques such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC). By analyzing the flow-through or dialysis buffer, you can detect the presence of the unreacted maleimide. A lack of a signal corresponding to the maleimide in the purified protein fraction indicates successful removal.

Comparison of Purification Methods

FeatureDialysisSize Exclusion Chromatography (SEC)Tangential Flow Filtration (TFF)
Principle Passive diffusion of small molecules across a semi-permeable membrane based on a concentration gradient.Separation of molecules based on their size as they pass through a porous resin. Larger molecules elute first.Separation of molecules based on size using a semi-permeable membrane with the sample flowing tangentially across the membrane surface.
Advantages Gentle on proteins, simple to perform, high protein recovery, suitable for large sample volumes.Rapid for small volumes (spin columns), can be automated (FPLC/HPLC), good for buffer exchange.Rapid processing of large volumes, can simultaneously concentrate the sample, scalable.[5]
Disadvantages Time-consuming (can take hours to days), requires large volumes of buffer, potential for sample dilution.[6][7]Can lead to sample dilution (gravity-flow), potential for non-specific binding to the resin, lower capacity for large volumes compared to TFF.Requires specialized equipment (pump, TFF cassette), potential for membrane fouling, can be harsh on shear-sensitive proteins.
Typical Protein Recovery >90%Spin Columns: >80-100%[8] Gravity-Flow: 70-90%[9]>90%
Small Molecule Removal Efficiency High, dependent on buffer exchange frequency and volume.High, typically >95% removal of salts and other small molecules.[10]Very high, can achieve >99% salt removal with sufficient diafiltration volumes.[1]

Experimental Protocols

Quenching the Maleimide Labeling Reaction

This protocol should be performed after the incubation period of your labeling reaction and before purification.

Materials:

  • Quenching solution: 1 M L-cysteine or β-mercaptoethanol in a compatible buffer.

Procedure:

  • To the labeling reaction mixture, add the quenching solution to a final concentration of 10-20 mM.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

  • The quenched reaction mixture is now ready for purification.

Purification Using Spin Desalting Columns

This method is ideal for small sample volumes (typically 30-130 µL) and rapid purification.

Materials:

  • Spin desalting column with an appropriate MWCO for your protein.

  • Equilibration buffer (e.g., PBS, pH 7.2-7.4).

  • Microcentrifuge.

  • Collection tubes.

Procedure:

  • Column Preparation: a. Remove the column's bottom closure and loosen the cap. b. Place the column in a collection tube. c. Centrifuge at 1,500 x g for 1 minute to remove the storage buffer.

  • Column Equilibration: a. Place the column in a new collection tube. b. Add 300 µL of equilibration buffer to the top of the resin bed. c. Centrifuge at 1,500 x g for 1 minute. Discard the flow-through. d. Repeat the wash step two more times.

  • Sample Application and Purification: a. Place the equilibrated column in a new, clean collection tube. b. Slowly apply your quenched sample to the center of the resin bed. c. Centrifuge at 1,500 x g for 2 minutes. d. The purified, labeled protein is now in the collection tube. The excess this compound is retained in the column.

Purification Using Gravity-Flow Gel Filtration

This method is suitable for larger sample volumes where rapid processing is not essential.

Materials:

  • Gel filtration column (e.g., Sephadex G-25).

  • Equilibration buffer.

  • Column stand and collection tubes.

Procedure:

  • Column Packing and Equilibration: a. If not using a pre-packed column, prepare the gel slurry according to the manufacturer's instructions and pack the column. b. Equilibrate the column by washing it with 2-3 column volumes of equilibration buffer.

  • Sample Application: a. Allow the buffer to drain until it reaches the top of the resin bed. b. Carefully apply the quenched sample to the top of the resin bed.

  • Elution: a. Once the sample has entered the resin bed, add equilibration buffer to the top of the column. b. Maintain a continuous flow of buffer and begin collecting fractions. c. The larger, labeled protein will elute first, followed by the smaller, excess this compound. Monitor the fractions by UV absorbance at 280 nm to identify the protein-containing fractions.

Purification Using Dialysis

This is a gentle method suitable for a wide range of sample volumes.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO.

  • Dialysis buffer (at least 200 times the sample volume).

  • Stir plate and stir bar.

  • Beaker or container for the dialysis buffer.

Procedure:

  • Membrane Preparation: a. Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with water or buffer).

  • Sample Loading: a. Load your quenched sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped. b. Securely close the tubing or cassette.

  • Dialysis: a. Place the sample-containing device in a beaker with a large volume of cold (4°C) dialysis buffer. b. Place the beaker on a stir plate and stir gently. c. Allow dialysis to proceed for 2-4 hours. d. Change the dialysis buffer. For efficient removal, perform at least three buffer changes over a period of 24 hours.

  • Sample Recovery: a. Carefully remove the dialysis device from the buffer. b. Transfer the purified protein sample to a clean tube.

Visualized Workflows

decision_flowchart start Start: Need to remove excess This compound sample_volume What is your sample volume? start->sample_volume speed_critical Is speed critical? sample_volume->speed_critical Small Volume (< 2 mL) need_concentration Do you also need to concentrate your sample? sample_volume->need_concentration Large Volume (> 2 mL) spin_column Use Spin Desalting Column (SEC) speed_critical->spin_column Yes gravity_column Use Gravity-Flow Gel Filtration (SEC) speed_critical->gravity_column No dialysis Use Dialysis need_concentration->dialysis No tff Use Tangential Flow Filtration (TFF) need_concentration->tff Yes

Caption: Decision-making flowchart for selecting a purification method.

experimental_workflow start Protein Labeling Reaction (Protein + this compound) quench Quench Reaction (Add excess L-cysteine) start->quench purification Purification (Choose method: SEC, Dialysis, or TFF) quench->purification analysis Analysis of Purified Protein (e.g., UV-Vis, SDS-PAGE) purification->analysis

Caption: General experimental workflow for labeling and purification.

References

Technical Support Center: 4-Maleimidosalicylic Acid Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on 4-Maleimidosalicylic acid reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reaction of this compound with a thiol-containing molecule?

A1: The optimal pH range for the reaction of maleimides with thiols is between 6.5 and 7.5.[1][2][3] Within this range, the thiol group is sufficiently deprotonated to be nucleophilic, while the maleimide group remains stable and highly selective for thiols over other nucleophiles like amines.[2][4] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][4]

Q2: What happens to the reaction kinetics if the pH is below 6.5?

A2: Below pH 6.5, the rate of the maleimide-thiol reaction is significantly reduced.[2] This is because the thiol group (-SH) is predominantly in its protonated form, which is less nucleophilic and therefore less reactive towards the maleimide.[2]

Q3: What are the consequences of performing the conjugation reaction at a pH above 7.5?

A3: At pH values above 7.5, two primary side reactions become significant:

  • Reaction with amines: The maleimide group loses its selectivity for thiols and begins to react with primary amines, such as the side chain of lysine residues in proteins.[1][4]

  • Hydrolysis of the maleimide: The maleimide ring becomes susceptible to hydrolysis, opening up to form a non-reactive maleamic acid, which will not conjugate with thiols.[1][2] This hydrolysis reaction is accelerated at higher pH.

Q4: How does the salicylic acid moiety in this compound affect the reaction?

Q5: What are the most common side reactions to be aware of?

A5: Besides the pH-dependent side reactions mentioned above, other potential issues include:

  • Oxidation of thiols: Thiol groups can oxidize to form disulfide bonds, which are unreactive with maleimides. It is crucial to work with freshly prepared or properly stored thiolated molecules and to use buffers that have been degassed.[5]

  • Retro-Michael reaction: The thioether bond formed can undergo a reversible retro-Michael reaction, especially in the presence of other thiols, leading to the dissociation of the conjugate.

  • Hydrolysis of the succinimide ring post-conjugation: The succinimide ring in the product can undergo hydrolysis, which can be beneficial in some cases as it leads to a more stable product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Yield Suboptimal pH: The reaction buffer is outside the optimal 6.5-7.5 range.Verify and adjust the pH of your reaction buffer to be within the 6.5-7.5 range.
Inactive this compound: The maleimide group has been hydrolyzed due to improper storage or handling.Prepare fresh solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use. Avoid prolonged storage in aqueous buffers.
Oxidized Thiol: The thiol groups on your molecule have formed disulfide bonds.Consider a brief treatment with a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. TCEP does not need to be removed before adding the maleimide reagent.[1] Degas buffers to remove dissolved oxygen.
Interfering Buffer Components: The buffer contains thiols (e.g., DTT, β-mercaptoethanol) or primary/secondary amines (e.g., Tris at pH > 7.5).Use non-amine, non-thiol containing buffers such as PBS or HEPES. If a reducing agent is necessary, use TCEP.[1]
Protein Aggregation During Conjugation Hydrophobic Interactions: The aromatic nature of this compound can increase the hydrophobicity of the protein surface upon conjugation.Optimize the molar ratio of this compound to the protein to avoid over-modification. Consider using hydrophilic linkers if possible.
High Protein Concentration: High concentrations can promote aggregation.If possible, perform the conjugation reaction at a lower protein concentration.
Multiple Products or Smearing on Gel/Chromatogram Maleimide Hydrolysis: A portion of the this compound has hydrolyzed before or during the reaction.Perform the reaction at the lower end of the optimal pH range (6.5-7.0). Use freshly prepared this compound.
Reaction with Amines: The pH of the reaction is too high, leading to non-specific labeling of amine groups.Ensure the reaction pH does not exceed 7.5.

Data Presentation

Table 1: Effect of pH on this compound Reaction Characteristics

pH Range Reaction Rate with Thiols Selectivity for Thiols Competing Reactions
< 6.5SlowHigh-
6.5 - 7.5OptimalHighMinimal
> 7.5FastDecreasedAmine reaction, Maleimide hydrolysis[1][2][4]

Experimental Protocols

General Protocol for Conjugating this compound to a Thiol-Containing Protein
  • Protein Preparation:

    • Dissolve the thiol-containing protein in a degassed, amine-free buffer (e.g., Phosphate Buffered Saline (PBS) or HEPES) at a pH of 7.0-7.5. A typical protein concentration is 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP. Incubate at room temperature for 30-60 minutes.

  • This compound Solution Preparation:

    • Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of the maleimide is a good starting point).

    • Incubate the reaction at room temperature for 2 hours or overnight at 4°C. Protect the reaction from light if the salicylic acid moiety is to be used for fluorescence applications.

  • Quenching (Optional):

    • To quench any unreacted maleimide, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to the reaction mixture.

  • Purification:

    • Remove excess, unreacted this compound and other small molecules from the protein conjugate using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Prepare Thiolated Protein (pH 7.0-7.5) conjugation Conjugation Reaction (RT, 2h or 4°C, overnight) protein_prep->conjugation maleimide_prep Prepare 4-MSA Stock Solution (DMSO) maleimide_prep->conjugation purify Purify Conjugate (e.g., SEC) conjugation->purify analyze Characterize Conjugate purify->analyze

Caption: Experimental workflow for the conjugation of this compound.

ph_effects cluster_conditions pH Conditions cluster_outcomes Primary Outcomes pH_range Reaction pH acidic < 6.5 pH_range->acidic Low optimal 6.5 - 7.5 pH_range->optimal Optimal alkaline > 7.5 pH_range->alkaline High slow_rate Slow Reaction Rate acidic->slow_rate desired_product Selective Thiol Conjugation (Desired Product) optimal->desired_product side_reactions Side Reactions: - Amine Reaction - Maleimide Hydrolysis alkaline->side_reactions

References

dealing with poor solubility of 4-Maleimidosalicylic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Maleimidosalicylic acid (4-MSA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the poor solubility of 4-MSA in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-MSA) and why is its solubility a concern?

This compound is a heterobifunctional crosslinker containing a maleimide group and a salicylic acid moiety. The maleimide group reacts specifically with sulfhydryl (thiol) groups on proteins, peptides, and other biomolecules, making it a valuable tool in bioconjugation. The salicylic acid portion imparts polarity to the molecule. However, like many small organic molecules, its solubility in aqueous buffers can be limited, which can pose a challenge for efficient conjugation reactions in biological systems.

Q2: I'm observing a precipitate when I add my 4-MSA stock solution to my aqueous buffer. What is the likely cause?

Precipitation upon addition of an organic stock solution (e.g., in DMSO or DMF) of 4-MSA to an aqueous buffer is a common sign of its limited aqueous solubility. This occurs because the compound is rapidly transferred from a favorable organic environment to a less favorable aqueous one, causing it to "crash out" of solution.

Q3: How does pH affect the solubility of this compound?

The solubility of 4-MSA is highly pH-dependent due to the presence of a carboxylic acid group on the salicylic acid ring. At pH values below its pKa (the pKa of the carboxylic acid of salicylic acid is approximately 3), the carboxyl group is protonated and the molecule is less soluble. As the pH increases above the pKa, the carboxyl group deprotonates to form a carboxylate salt, which is significantly more soluble in water.[1] The solubility of salicylic acid, and by extension 4-MSA, increases with a rise in pH.[2]

Q4: What is the optimal pH for bioconjugation with 4-MSA, and how does this relate to its solubility?

The optimal pH range for the reaction between a maleimide and a thiol is typically between 6.5 and 7.5.[3] In this range, the thiol is sufficiently nucleophilic to react with the maleimide, while the maleimide group remains relatively stable. Fortunately, this is a pH range where the carboxylic acid of the salicylic acid moiety will be deprotonated, aiding in the solubility of 4-MSA.

Q5: Can I heat the solution to dissolve this compound?

Gentle warming (e.g., to 37°C) can help dissolve 4-MSA.[3] However, prolonged or excessive heating should be avoided as it can lead to the degradation of the maleimide group, especially at neutral to alkaline pH.

Q6: Is sonication a suitable method to improve the solubility of 4-MSA?

Yes, sonication in an ultrasonic bath for short periods (2-5 minutes) can be an effective method to aid in the dissolution of 4-MSA by breaking down solid particles.[3][4]

Troubleshooting Guide

Problem: this compound powder does not dissolve in the initial organic solvent (e.g., DMSO, DMF).
Possible Cause Recommended Solution
Insufficient Solvent Volume Ensure you are using a sufficient volume of the organic solvent. It is advisable to prepare a stock solution at a concentration of 10-20 mM.[3]
Compound Requires Energy to Dissolve Gently warm the solution to no more than 37°C and vortex. For more persistent issues, sonicate in an ultrasonic bath for 2-5 minutes.[3]
Low-Quality or Non-Anhydrous Solvent Use a fresh vial of high-purity, anhydrous DMSO or DMF. The presence of water can negatively affect solubility and lead to the degradation of the maleimide group.[1][3]
Problem: Precipitation occurs when the 4-MSA stock solution is added to the aqueous reaction buffer.
Possible Cause Recommended Solution
Poor Aqueous Solubility Add the 4-MSA stock solution slowly to the aqueous buffer while vortexing to ensure rapid dispersion.[1]
"Salting Out" Effect Optimize the percentage of organic co-solvent in the final reaction mixture. Start with a low percentage (e.g., 1-5%) and increase if necessary, keeping in mind the tolerance of your biological system.[5]
Suboptimal Buffer pH Ensure the pH of your aqueous buffer is within the optimal range for both the maleimide-thiol reaction and 4-MSA solubility (pH 6.5-7.5).[3] Consider using a slightly more basic buffer within this range to enhance solubility.
High Ionic Strength of the Buffer In some cases, high salt concentrations can decrease the solubility of organic molecules.[6] If possible, try reducing the ionic strength of your buffer.

Data Presentation: Solubility of Salicylic Acid Derivatives

Solvent Temperature Solubility of Salicylic Acid Reference
Water20°C< 1 g / 100 mL[1]
Hot WaterBoilingIncreased solubility[1]
EthanolRoom TemperatureSoluble[1]
AcetoneRoom TemperatureSoluble[1]

Disclaimer: This data is for salicylic acid and should be used as a qualitative guide for this compound. Actual solubility may vary.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in Anhydrous DMSO
  • Bring the vial of 4-MSA to room temperature before opening to prevent moisture condensation.

  • Weigh out the required amount of 4-MSA powder. The molecular weight of 4-MSA is 233.18 g/mol . For 1 mL of a 10 mM stock solution, you will need 2.33 mg.

  • Add the appropriate volume of anhydrous DMSO to the vial.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in an ultrasonic bath for 2-5 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Use the stock solution immediately for the best results. If short-term storage is necessary, store in small aliquots at -20°C, protected from light and moisture.

Protocol 2: General Procedure for Aqueous Buffer Dilution to Minimize Precipitation
  • Prepare your aqueous reaction buffer at the desired pH (typically pH 6.5-7.5 for maleimide-thiol conjugation).

  • Place the required volume of the aqueous buffer in a tube.

  • While vigorously vortexing the aqueous buffer, slowly add the desired volume of the 4-MSA stock solution dropwise.

  • Continue vortexing for another 30-60 seconds to ensure thorough mixing.

  • Visually inspect the final solution for any signs of precipitation or cloudiness.

  • If precipitation is observed, refer to the troubleshooting guide to optimize the conditions (e.g., adjust pH, add a co-solvent).

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_reaction Aqueous Reaction Setup cluster_troubleshooting Troubleshooting a Weigh 4-MSA b Add Anhydrous DMSO a->b c Vortex / Sonicate b->c e Slowly add 4-MSA stock while vortexing c->e Add dropwise d Prepare Aqueous Buffer (pH 6.5-7.5) d->e f Incubate Reaction e->f g Precipitation? e->g h Adjust pH (6.5-7.5) g->h Yes k Proceed with Experiment g->k No h->g i Add Co-solvent (1-5%) h->i i->g j Lower Concentration i->j j->g

Caption: Workflow for preparing and using this compound solutions.

logical_relationship cluster_problem Problem cluster_factors Influencing Factors cluster_solutions Potential Solutions problem Poor 4-MSA Solubility in Aqueous Buffer ph pH of Buffer problem->ph cosolvent Co-solvent Percentage problem->cosolvent temp Temperature problem->temp ionic_strength Ionic Strength problem->ionic_strength increase_ph Increase pH (within 6.5-7.5) ph->increase_ph add_cosolvent Add Organic Co-solvent (e.g., DMSO) cosolvent->add_cosolvent gentle_heat Gentle Warming (≤ 37°C) temp->gentle_heat sonicate Sonication temp->sonicate lower_salt Decrease Salt Concentration ionic_strength->lower_salt

Caption: Key factors influencing 4-MSA solubility and corresponding solutions.

signaling_pathway cluster_construct Bioconjugate Assembly cluster_delivery Targeted Drug Delivery antibody Targeting Ligand (e.g., Antibody) conjugate Antibody-Drug Conjugate antibody->conjugate msa This compound msa->antibody Conjugation via Thiol Group drug Therapeutic Agent drug->msa Linkage to Salicylic Acid Moiety (conceptual) drug->conjugate receptor Cell Surface Receptor conjugate->receptor Binding cell Target Cell (e.g., Cancer Cell) internalization Internalization receptor->internalization release Drug Release internalization->release effect Therapeutic Effect release->effect

References

Technical Support Center: 4-Maleimidosalicylic Acid Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Maleimidosalicylic acid (4-MSA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target labeling and troubleshooting common issues during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism of this compound with a protein?

A1: this compound (4-MSA) reacts with proteins via a Michael addition mechanism. The maleimide group of 4-MSA has an electron-deficient double bond that is highly reactive towards nucleophilic sulfhydryl groups (-SH) found on cysteine residues.[1] This reaction forms a stable covalent thioether bond, linking the 4-MSA to the protein.[2] For this reaction to be efficient, it is typically carried out under mild pH conditions, generally between 6.5 and 7.5.[3]

Q2: What are the potential sources of off-target labeling with 4-MSA?

A2: Off-target labeling with maleimide reagents like 4-MSA can occur through several mechanisms:

  • Reaction with other nucleophiles: At pH values above 7.5, the reactivity of maleimides towards other nucleophilic amino acid residues, such as the primary amine of lysine, increases.[3]

  • Hydrolysis of the maleimide ring: In aqueous solutions, the maleimide ring can undergo hydrolysis, opening the ring to form a maleamic acid. This hydrolyzed form is unreactive towards thiols. The rate of hydrolysis increases with higher pH.[3]

  • Non-specific binding: The salicylic acid moiety of 4-MSA could potentially participate in non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions) with the target protein or other components in the reaction mixture, leading to non-specific association.

Q3: How can I minimize the hydrolysis of 4-MSA during my experiment?

A3: To minimize hydrolysis, it is recommended to prepare the 4-MSA solution immediately before use.[4] If you need to store a stock solution, dissolve the 4-MSA in an anhydrous organic solvent like DMSO or DMF and store it at -20°C, protected from moisture.[4][5] When performing the labeling reaction, maintain the pH of the buffer between 6.5 and 7.5.[3]

Q4: What is the optimal molar ratio of 4-MSA to protein for labeling?

A4: A typical starting point for labeling is a 10 to 20-fold molar excess of the maleimide reagent to the protein.[4] However, the optimal ratio should be determined empirically for each specific protein and application to achieve the desired degree of labeling without excessive off-target reactions.

Q5: How do I remove unreacted 4-MSA after the labeling reaction?

A5: Unreacted 4-MSA and other small molecule byproducts can be removed using size-based separation techniques such as gel filtration (desalting columns) or dialysis.[5] For smaller scale reactions, ultrafiltration can also be an effective method.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during bioconjugation with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Labeling Protein has no available free thiols (cysteines are in disulfide bonds).Reduce the protein with a disulfide-reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is recommended as it does not contain thiols and does not need to be removed before adding the maleimide reagent.[4]
4-MSA was hydrolyzed before the reaction.Prepare fresh 4-MSA solution in anhydrous DMSO or DMF immediately before use. Ensure the reaction pH is between 6.5 and 7.5.[3][4]
Reaction buffer contains interfering substances.Ensure the buffer does not contain primary amines (e.g., Tris at high concentrations) or thiols (e.g., DTT). Use buffers like PBS or HEPES.[4][5]
High Background/Non-Specific Labeling Reaction pH is too high, leading to reaction with amines.Maintain the reaction pH strictly between 6.5 and 7.5 to ensure chemoselectivity for thiols.[3]
Hydrophobic or electrostatic interactions causing non-covalent binding.Increase the salt concentration of the buffer (e.g., up to 500 mM NaCl) to reduce electrostatic interactions. Add a non-ionic surfactant (e.g., 0.01% Tween-20) to minimize hydrophobic interactions.
Excess 4-MSA was not adequately removed.Optimize the purification step. Use a desalting column with an appropriate molecular weight cutoff or increase the number of dialysis buffer changes.
Precipitation of Protein During Labeling The organic solvent (DMSO/DMF) concentration is too high.Keep the final concentration of the organic solvent in the reaction mixture as low as possible, typically below 10%.
The protein is unstable under the reaction conditions.Perform the labeling reaction at a lower temperature (e.g., 4°C overnight) instead of room temperature.[5] Ensure the protein concentration is within its optimal solubility range.
Inconsistent Degree of Labeling Inaccurate quantification of protein or 4-MSA.Ensure accurate concentration determination of both the protein and the 4-MSA stock solution.
Variability in the number of free thiols on the protein.Ensure complete and consistent reduction of disulfide bonds by optimizing the TCEP concentration and incubation time.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline. Optimization may be required for specific proteins and applications.

1. Preparation of Protein Solution:

  • Dissolve the protein to be labeled in a degassed reaction buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5.[5] A typical protein concentration is 1-10 mg/mL.[5]

  • If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon) to reduce the disulfides to free thiols.[4]

2. Preparation of 4-MSA Stock Solution:

  • Allow the vial of 4-MSA to warm to room temperature.

  • Prepare a 10 mM stock solution of 4-MSA in anhydrous DMSO or DMF.[4] Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh.

3. Labeling Reaction:

  • Add the 4-MSA stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (4-MSA:protein).[4] Gently mix immediately.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

4. Purification of the Conjugate:

  • Separate the labeled protein from unreacted 4-MSA and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).[5]

  • Collect the fractions containing the protein conjugate. The protein-containing fractions can be identified by measuring the absorbance at 280 nm.

5. Determination of Degree of Labeling (DOL):

  • The DOL can be estimated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the salicylic acid moiety (around 300 nm). The exact wavelength and extinction coefficient for 4-MSA would need to be determined experimentally.

6. Storage of the Conjugate:

  • For short-term storage, keep the conjugate at 4°C, protected from light.

  • For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C or -80°C.[4] Adding a stabilizing protein like BSA (5-10 mg/mL) can also be beneficial.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis p_prep Prepare Protein in Thiol-Free Buffer (pH 7.0-7.5) p_reduce Reduce Disulfides with TCEP (if necessary) p_prep->p_reduce Cysteines oxidized? reagent_prep Prepare Fresh 4-MSA Stock in DMSO/DMF mix Mix Protein and 4-MSA (10-20x molar excess) reagent_prep->mix p_reduce->mix incubate Incubate (2h @ RT or O/N @ 4°C) mix->incubate purify Purify Conjugate (Gel Filtration/Dialysis) incubate->purify analyze Analyze Conjugate (DOL, Activity) purify->analyze storage Store Conjugate (-20°C or -80°C) analyze->storage

Figure 1. Experimental workflow for protein labeling with 4-MSA.

troubleshooting_logic decision decision start Start Troubleshooting q1 Is there low or no labeling? start->q1 s1a Check for free thiols. Reduce with TCEP if necessary. q1->s1a Yes q2 Is there high background? q1->q2 No s1b Ensure 4-MSA is not hydrolyzed. Prepare fresh stock. s1a->s1b s1c Verify buffer composition. Avoid thiols and primary amines. s1b->s1c s1c->q2 s2a Check and adjust pH to 6.5-7.5. q2->s2a Yes q3 Is there precipitation? q2->q3 No s2b Increase salt or add surfactant to wash buffers. s2a->s2b s2c Optimize purification protocol. s2b->s2c s2c->q3 s3a Decrease organic solvent concentration. q3->s3a Yes end Problem Resolved q3->end No s3b Lower reaction temperature. s3a->s3b s3b->end

References

Technical Support Center: Enhancing the Stability of 4-Maleimidosalicylic Acid Conjugates in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 4-Maleimidosalicylic acid (4-MSA) and other maleimide-based conjugates in plasma.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms that lead to the instability of maleimide-thiol conjugates in plasma?

A1: The primary mechanisms responsible for the instability of maleimide-thiol conjugates, such as those formed with this compound, in a biological milieu are:

  • Retro-Michael Reaction: This is a reversible process where the thioether bond formed between the maleimide and a thiol group breaks, regenerating the original maleimide and thiol.[1][2][3][4][5]

  • Thiol Exchange: In the plasma, which has a high concentration of free thiols like glutathione (GSH) and human serum albumin (HSA), the maleimide released from the retro-Michael reaction can react with these endogenous thiols.[1][3][6][7][8] This leads to the transfer of the payload from the intended target to other molecules, which can cause off-target toxicity and reduce the therapeutic efficacy of the conjugate.[3][7][8]

Q2: How does the structure of the maleimide impact the stability of the conjugate?

A2: The structure of the maleimide, particularly the substituent on the nitrogen atom, significantly influences the stability of the resulting thioether bond. N-aryl substituted maleimides generally form more stable conjugates compared to N-alkyl substituted maleimides.[7] Electron-withdrawing groups on the N-substituent can accelerate the hydrolysis of the thiosuccinimide ring, a process that stabilizes the conjugate.[6][9]

Q3: What is thiosuccinimide ring hydrolysis and how does it improve conjugate stability?

A3: Thiosuccinimide ring hydrolysis is the chemical process where the five-membered succinimide ring of the maleimide-thiol adduct is opened by water to form a stable succinamic acid thioether.[1][3][4] This ring-opened form is no longer susceptible to the retro-Michael reaction, thus preventing deconjugation and subsequent thiol exchange.[1][2][3][10] Therefore, promoting controlled hydrolysis is a key strategy for stabilizing maleimide conjugates.

Troubleshooting Guide

Issue: My 4-MSA conjugate is showing significant loss of payload when incubated in plasma.

  • Possible Cause: This is a classic sign of a thiol exchange reaction. The thiosuccinimide linkage is undergoing the retro-Michael reaction, and the released maleimide-drug is then captured by abundant plasma thiols like albumin.[4]

  • Troubleshooting Steps:

    • Confirm with Mass Spectrometry: Use LC-MS to identify the drug conjugated to albumin or other plasma proteins.[4]

    • Accelerate Hydrolysis: Before in vivo use, implement a controlled hydrolysis step (e.g., incubate at a slightly basic pH) to form the stable ring-opened succinamic acid thioether, which is resistant to thiol exchange.[4]

    • Consider Next-Generation Maleimides: For future constructs, explore the use of next-generation maleimides (NGMs) that are designed for enhanced stability.[11][12][13][14][15]

Issue: I am observing low yields during my conjugation reaction.

  • Possible Cause: The pH of the reaction buffer is critical for efficient maleimide-thiol conjugation. The optimal pH range is typically 6.5-7.5.[4] Below this range, the thiol is protonated and less nucleophilic, slowing the reaction. Above this range, the maleimide itself can undergo hydrolysis, reducing its availability to react with the thiol.[4]

  • Troubleshooting Steps:

    • Optimize Reaction pH: Ensure the reaction buffer is strictly within the pH 6.5-7.5 range. Use a non-nucleophilic buffer like phosphate or HEPES.[4]

    • Prepare Fresh Reagents: Always prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[4]

    • Check for Reducing Agents: Ensure that no extraneous reducing agents are present in the final reaction mixture, as they will compete for the maleimide.[4]

Strategies for Improving Conjugate Stability

Several advanced strategies have been developed to overcome the inherent instability of traditional maleimide conjugates.

Controlled Hydrolysis of the Thiosuccinimide Ring

Inducing the hydrolysis of the thiosuccinimide ring to its ring-opened form is a highly effective method to prevent the retro-Michael reaction.[1][3]

  • Method: This can be achieved by incubating the conjugate in a buffer at a slightly basic pH (e.g., pH 8.5) for a controlled period.[4]

  • Advantage: This creates a stable, irreversible linkage.[1]

  • Consideration: The conditions for hydrolysis should be optimized to avoid any potential degradation of the payload or the targeting molecule.

Next-Generation Maleimides (NGMs)

NGMs are engineered to provide greater stability and homogeneity of conjugates.

  • Disulfide Re-bridging Maleimides: These NGMs are substituted at the 3- and 4-positions of the maleimide ring, allowing them to react with two thiol groups from a reduced disulfide bond.[15] This re-bridges the disulfide bond while incorporating the payload, leading to more homogeneous and stable conjugates.[11][12]

  • Self-Hydrolyzing Maleimides: These maleimides are designed with neighboring groups that catalyze the intramolecular hydrolysis of the thiosuccinimide ring, leading to rapid stabilization after conjugation.[7]

Alternative Conjugation Chemistries

For applications requiring exceptional stability, alternative thiol-reactive chemistries can be considered.

  • Phenyloxadiazole Sulfones: These linkers react specifically with cysteine residues and have been shown to form conjugates with improved stability in human plasma compared to their maleimide counterparts.[16][17][18]

Data on Conjugate Stability

The following table summarizes the stability of different maleimide-based conjugates under various conditions as reported in the literature.

Maleimide TypeConditionTime (hours)Remaining Conjugate (%)Reference
N-alkyl maleimideMouse Serum200~30-40%[7]
N-aryl maleimideMouse Serum200~90-100%[7]
Thio-bromomaleimide (TBM) ADCPBS pH 7.4Not SpecifiedGood stability[19]
Dithiomaleimide (DTM) ADCPBS pH 7.4Not SpecifiedGood stability[19]
Dibromomaleimide (DBM) ADCPBS pH 7.4Not SpecifiedGood stability[19]

Experimental Protocols

Protocol 1: Assessment of Conjugate Stability in Human Plasma

This protocol outlines a general method to assess the stability of a maleimide conjugate in plasma.

  • Materials:

    • Purified maleimide conjugate

    • Human plasma

    • Phosphate-buffered saline (PBS), pH 7.4

    • Incubator at 37°C

    • LC/MS/MS system for analysis[20]

  • Procedure:

    • Prepare a stock solution of the maleimide conjugate.

    • Spike the conjugate into human plasma at a final concentration relevant to the intended application.

    • Incubate the plasma samples at 37°C.

    • At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), take aliquots of the plasma samples.

    • Process the aliquots to extract the conjugate and potential metabolites. This may involve immunocapture for antibody-drug conjugates.[20]

    • Analyze the samples by LC/MS/MS to quantify the amount of intact conjugate remaining and to identify any deconjugated or transferred payload.[20]

Protocol 2: Glutathione (GSH) Challenge Assay

This in vitro assay simulates the reducing environment of the cytoplasm and can be used to assess the susceptibility of a conjugate to thiol exchange.

  • Materials:

    • Purified maleimide conjugate

    • Glutathione (GSH)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Incubator at 37°C

    • HPLC-MS system for analysis

  • Procedure:

    • Prepare a solution of the maleimide conjugate in PBS (pH 7.4).

    • Add a molar excess of GSH (e.g., 100-fold) to the conjugate solution.

    • Incubate the mixture at 37°C.

    • At various time points, take aliquots and analyze by HPLC-MS to monitor the decrease in the intact conjugate and the formation of the GSH-adduct.

Visual Guides

cluster_0 Maleimide-Thiol Conjugate Instability A Maleimide-Thiol Conjugate (Thiosuccinimide) B Retro-Michael Reaction (Reversible) A->B G Hydrolysis (Irreversible) A->G C Free Maleimide + Free Thiol B->C D Thiol Exchange C->D F Deconjugated Payload on Plasma Proteins D->F E Plasma Thiols (e.g., Albumin, GSH) E->D H Stable Ring-Opened Conjugate (Resistant to Retro-Michael) G->H

Caption: Competing pathways of maleimide-thiol conjugate instability and stabilization.

cluster_1 Workflow for Assessing Conjugate Stability A Prepare Maleimide Conjugate B Incubate in Plasma or with excess GSH at 37°C A->B C Collect Aliquots at Various Time Points B->C D Sample Preparation (e.g., Immunocapture, Protein Precipitation) C->D E LC-MS/MS Analysis D->E F Quantify Intact Conjugate and Deconjugation Products E->F

Caption: A general experimental workflow for evaluating the stability of maleimide conjugates.

References

Validation & Comparative

A Head-to-Head Comparison of 4-Maleimidosalicylic Acid and SMCC for Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the creation of bioconjugates, the choice of a crosslinking reagent is a critical decision that profoundly influences the stability, efficacy, and overall performance of the final product. Among the plethora of available crosslinkers, succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) has long been a staple for conjugating amine- and sulfhydryl-containing biomolecules. However, the inherent instability of the maleimide-thiol linkage has driven the exploration of next-generation maleimides designed for enhanced stability. This guide provides an objective, in-depth comparison of the traditional SMCC with a promising, yet less characterized alternative, 4-Maleimidosalicylic acid.

Executive Summary

SMCC is a heterobifunctional crosslinker widely utilized for its ability to link primary amines to sulfhydryl groups.[1][2] Its cyclohexane ring is known to confer a degree of stability to the maleimide group prior to conjugation.[3] However, the resulting thiosuccinimide bond is susceptible to a retro-Michael reaction, which can lead to deconjugation, particularly in the presence of other thiols in a biological environment.[4][5]

This compound represents a potential advancement in maleimide chemistry. While direct comparative data is limited, its structure suggests a "self-hydrolyzing" mechanism. The presence of the salicylic acid moiety, with its carboxyl and hydroxyl groups in close proximity to the maleimide, is hypothesized to facilitate intramolecular catalysis of the thiosuccinimide ring hydrolysis post-conjugation. This hydrolysis would yield a stable, ring-opened structure, thereby preventing the retro-Michael reaction and enhancing the long-term stability of the bioconjugate.[1][6]

Performance Comparison

The following tables summarize the key performance characteristics of SMCC and the projected performance of this compound based on established chemical principles of intramolecular catalysis.

Table 1: Physicochemical and Reactivity Properties

PropertySMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)This compound
Reactive Ends NHS ester (reacts with primary amines), Maleimide (reacts with sulfhydryls)Carboxylic acid (requires activation to react with primary amines), Maleimide (reacts with sulfhydryls)
Spacer Arm Length ~8.3 ÅVariable depending on linkage point of the maleimide to the salicylic acid
Solubility Insoluble in aqueous buffers; requires organic co-solvents (e.g., DMSO, DMF)Predicted to have low aqueous solubility; may require organic co-solvents
Maleimide Stability (Pre-conjugation) The cyclohexane ring provides greater stability against hydrolysis compared to linkers without it.[3]Predicted to be similar to other N-alkyl maleimides.
Conjugate Stability Susceptible to retro-Michael reaction, leading to potential deconjugation.[4][5]Hypothesized to undergo rapid intramolecular hydrolysis of the thiosuccinimide ring, leading to a highly stable, ring-opened conjugate.[1][6]

Table 2: Quantitative Performance Data

ParameterSMCCThis compound (Projected)
Typical Conjugation Efficiency High, dependent on reaction conditions.[7]High, dependent on reaction conditions.
Thiosuccinimide Hydrolysis Half-life (Post-conjugation) Slow at neutral pH; can be accelerated at higher pH or temperature.[8]Projected to be very rapid (minutes to hours) at neutral pH due to intramolecular catalysis.[1]
Conjugate Stability in Plasma Moderate; deconjugation observed over time due to thiol exchange.[9][10]Projected to be high, with minimal deconjugation due to rapid hydrolysis of the thiosuccinimide linkage.[1][4]

Reaction Mechanisms and Experimental Workflows

The conjugation process for both SMCC and this compound involves a two-step approach to link a protein with available primary amines (e.g., lysine residues) to a molecule containing a sulfhydryl group (e.g., a cysteine residue in another protein or a small molecule).

SMCC Conjugation Pathway

The workflow for SMCC involves the initial reaction of the NHS ester with primary amines on the first protein, followed by the reaction of the maleimide group with a sulfhydryl on the second molecule.

SMCC_Conjugation Protein1 Protein 1 (with -NH2) Activated_Protein1 Maleimide-Activated Protein 1 Protein1->Activated_Protein1 NHS ester reaction (pH 7.0-9.0) SMCC SMCC SMCC->Activated_Protein1 Conjugate Stable Conjugate (Thioether Bond) Activated_Protein1->Conjugate Maleimide reaction (pH 6.5-7.5) Protein2 Protein 2 (with -SH) Protein2->Conjugate

Caption: Two-step conjugation workflow using SMCC.

This compound Conjugation Pathway (Proposed)

For this compound, the carboxylic acid group would first need to be activated (e.g., using EDC/NHS) to form an NHS ester, which can then react with primary amines. The subsequent reaction with a thiol is followed by a rapid, intramolecularly catalyzed hydrolysis of the thiosuccinimide ring.

Maleimidosalicylic_Acid_Conjugation cluster_activation Activation Step 4-MSA 4-Maleimidosalicylic Acid Activated_MSA Activated 4-MSA (NHS ester) 4-MSA->Activated_MSA EDC/NHS Activated_Protein1 Maleimide-Activated Protein 1 Activated_MSA->Activated_Protein1 NHS ester reaction (pH 7.0-9.0) Protein1 Protein 1 (with -NH2) Protein1->Activated_Protein1 Intermediate_Conjugate Thiosuccinimide Intermediate Activated_Protein1->Intermediate_Conjugate Maleimide reaction (pH 6.5-7.5) Protein2 Protein 2 (with -SH) Protein2->Intermediate_Conjugate Stable_Conjugate Hydrolyzed, Stable Conjugate Intermediate_Conjugate->Stable_Conjugate Intramolecular Hydrolysis

Caption: Proposed conjugation and stabilization pathway for this compound.

General Experimental Workflow

The following diagram outlines a general workflow applicable to both crosslinkers, with specific modifications for the activation step of this compound.

Experimental_Workflow start Start prepare_protein1 Prepare Amine-Containing Protein (Protein 1) start->prepare_protein1 activate_crosslinker Activate Crosslinker (for 4-MSA: EDC/NHS) prepare_protein1->activate_crosslinker react_crosslinker React Protein 1 with (Activated) Crosslinker activate_crosslinker->react_crosslinker purify_activated Purify Activated Protein 1 (e.g., Desalting Column) react_crosslinker->purify_activated conjugation React Activated Protein 1 with Protein 2 purify_activated->conjugation prepare_protein2 Prepare Thiol-Containing Molecule (Protein 2) prepare_protein2->conjugation stabilization Stabilization Step (Hydrolysis for 4-MSA) conjugation->stabilization purify_conjugate Purify Final Conjugate (e.g., SEC, Dialysis) stabilization->purify_conjugate analyze Analyze Conjugate (SDS-PAGE, MS, etc.) purify_conjugate->analyze end End analyze->end

Caption: General experimental workflow for protein conjugation.

Experimental Protocols

Protocol 1: Protein Conjugation using SMCC

This protocol describes a two-step conjugation process for linking two proteins.

Materials:

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Amine-containing protein (Protein 1)

  • Thiol-containing protein (Protein 2)

  • Conjugation Buffer A: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Conjugation Buffer B: 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.0

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

  • Preparation of Reagents:

    • Dissolve Protein 1 in Conjugation Buffer A to a concentration of 1-10 mg/mL.

    • Dissolve Protein 2 in Conjugation Buffer B to a concentration of 1-10 mg/mL. If Protein 2 has disulfide bonds, reduce them using a suitable reducing agent like TCEP and purify.

    • Immediately before use, prepare a 10-20 mM stock solution of SMCC in anhydrous DMSO or DMF.

  • Activation of Protein 1:

    • Add a 10- to 20-fold molar excess of the SMCC stock solution to the Protein 1 solution.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

  • Removal of Excess SMCC:

    • Remove non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer A.

  • Conjugation to Protein 2:

    • Immediately combine the maleimide-activated Protein 1 with Protein 2 in a desired molar ratio.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of the Conjugate:

    • Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted proteins and byproducts.

  • Analysis:

    • Analyze the conjugation efficiency and purity of the conjugate using SDS-PAGE, mass spectrometry (MS), and other relevant analytical techniques.[11]

Protocol 2: Proposed Protocol for Protein Conjugation using this compound

This hypothetical protocol is based on the presumed need for carboxylic acid activation and subsequent intramolecular hydrolysis.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Amine-containing protein (Protein 1)

  • Thiol-containing protein (Protein 2)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer A: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Conjugation Buffer B: 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.0

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

  • Preparation of Reagents:

    • Prepare protein solutions as described in Protocol 1.

    • Dissolve this compound in anhydrous DMSO or DMF to create a stock solution.

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer or anhydrous DMSO.

  • Activation of this compound:

    • In a separate reaction, activate the carboxylic acid group of this compound by reacting it with EDC and NHS in Activation Buffer or an organic solvent for 15-30 minutes at room temperature to form the NHS ester.

  • Activation of Protein 1:

    • Add a 10- to 20-fold molar excess of the activated this compound solution to the Protein 1 solution in Conjugation Buffer A.

    • Incubate for 30-60 minutes at room temperature.

  • Removal of Excess Crosslinker:

    • Remove excess activated crosslinker using a desalting column equilibrated with Conjugation Buffer A.

  • Conjugation to Protein 2:

    • Combine the maleimide-activated Protein 1 with Protein 2.

    • Incubate for 1-2 hours at room temperature in Conjugation Buffer B.

  • Stabilization of the Conjugate:

    • The intramolecular hydrolysis of the thiosuccinimide ring is expected to occur spontaneously during the conjugation step. To ensure complete hydrolysis, the conjugate can be incubated for an additional 1-2 hours at room temperature or slightly elevated pH (e.g., pH 7.5-8.0) if necessary.

  • Purification and Analysis:

    • Purify and analyze the final conjugate as described in Protocol 1.

Conclusion

The choice between SMCC and this compound for protein conjugation depends on the specific requirements of the application. SMCC is a well-established and reliable crosslinker, suitable for many applications where absolute long-term stability in the presence of thiols is not a critical concern. However, for applications requiring high in vivo stability, such as the development of antibody-drug conjugates, the potential for deconjugation via the retro-Michael reaction is a significant drawback.

This compound, while not as extensively characterized, presents a compelling theoretical advantage. Its potential for rapid, intramolecularly catalyzed hydrolysis of the thiosuccinimide linkage could lead to the formation of exceptionally stable bioconjugates. Researchers and drug developers working on next-generation biotherapeutics may find the potential benefits of enhanced stability offered by this and similar self-hydrolyzing maleimides to be a worthwhile area of investigation. It is important to note that the performance and optimal reaction conditions for this compound would need to be empirically determined and validated for each specific application.

References

A Comparative Guide to 4-Maleimidosalicylic Acid and Other Maleimide Reagents in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a maleimide reagent is a critical determinant in the successful development of stable and effective bioconjugates, particularly in the landscape of antibody-drug conjugates (ADCs). While a plethora of maleimide-based reagents are available, this guide provides a detailed comparison of 4-Maleimidosalicylic acid with other common maleimide reagents, focusing on their chemical properties, reactivity, and the stability of the resultant conjugates. This comparison is supported by experimental data from studies on analogous compounds and detailed experimental protocols.

Introduction to Maleimide Chemistry in Bioconjugation

Maleimides are highly valued in bioconjugation for their ability to react specifically with thiol (sulfhydryl) groups, most commonly found on cysteine residues within proteins and peptides.[1] This reaction, a Michael addition, proceeds rapidly under physiological conditions (pH 6.5-7.5) to form a stable thioether bond.[2][3] This specificity allows for the precise attachment of payloads, such as cytotoxic drugs, imaging agents, or polyethylene glycol (PEG) chains, to a target biomolecule.[4]

However, a significant challenge with traditional maleimide conjugates is the reversibility of the thioether linkage. The conjugate can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione in the plasma, leading to payload migration and potential off-target toxicity.[5][6] An alternative fate of the thiosuccinimide conjugate is hydrolysis of the succinimide ring, which results in a stable, ring-opened succinamic acid thioether that is resistant to the retro-Michael reaction.[7][8]

This compound: An N-Aryl Maleimide with Favorable Predicted Properties

Research has shown that electron-withdrawing substituents on the N-aryl ring of a maleimide have two key effects:

  • Increased Reaction Rate: N-aryl maleimides react significantly faster with thiols than their N-alkyl counterparts. One study found that N-aryl maleimides reacted approximately 2.5 times faster than N-alkyl derivatives.[9] This is advantageous for rapid and efficient conjugation, especially with sensitive biomolecules.

  • Accelerated Hydrolysis for Stabilization: The resulting thiosuccinimide conjugate from an N-aryl maleimide undergoes hydrolysis at a much faster rate.[9] While pre-conjugation hydrolysis of the maleimide itself is an undesirable side reaction, post-conjugation hydrolysis of the succinimide ring is beneficial as it "locks" the conjugate in a stable, irreversible form.[7][8]

Given the electron-withdrawing nature of the salicylic acid group, this compound is predicted to exhibit both a rapid conjugation rate and a fast post-conjugation hydrolysis rate, leading to a highly stable final bioconjugate.

Quantitative Comparison of Maleimide Reagents

The following tables summarize the available quantitative data for different classes of maleimide reagents to provide a basis for comparison.

Table 1: Reactivity and Stability of Maleimide Reagents (Pre-conjugation)

Maleimide DerivativeRelative Reaction Rate with ThiolPre-conjugation Hydrolysis Half-Life (t½)Key Characteristics
N-Alkyl Maleimide (e.g., N-Ethylmaleimide) Baseline~27 hours (post-conjugation)Standard reagent, slower reaction, more stable to pre-conjugation hydrolysis.
N-Aryl Maleimide (e.g., N-Phenylmaleimide) ~2.5 times faster than N-alkyl~55 minutesFaster conjugation, but more susceptible to hydrolysis before conjugation.[10]
N-Aryl Maleimide with Electron-Withdrawing Group (e.g., N-Fluorophenylmaleimide) Faster than N-Phenylmaleimide~28 minutesEven faster reaction, but higher risk of pre-conjugation hydrolysis.[10]
This compound (Predicted) Faster than N-Alkyl and likely comparable to or faster than N-PhenylmaleimideShorter than N-Alkyl, likely in the range of other N-Aryl maleimidesPredicted to have rapid conjugation kinetics.

Table 2: Stability of Maleimide-Thiol Conjugates (Post-conjugation)

Conjugate of:Conjugate Hydrolysis Half-Life (t½) at pH 7.4Resistance to Retro-Michael ReactionOverall Stability
N-Alkyl Maleimide ~27 hoursLowerProne to thiol exchange if not hydrolyzed.
N-Aryl Maleimide ~1.5 hoursHigher (after hydrolysis)Rapid hydrolysis leads to a stable, ring-opened product.[10]
N-Aryl Maleimide with Electron-Withdrawing Group ~0.7 hoursHighest (after hydrolysis)Very rapid hydrolysis ensures a stable final conjugate.[10]
This compound (Predicted) Predicted to be short (likely < 2 hours)Predicted to be high (after hydrolysis)The resulting conjugate is expected to be highly stable.

Visualizing the Chemistry of Maleimide Conjugation

The following diagrams illustrate the key chemical pathways involved in maleimide bioconjugation and the experimental workflow for assessing conjugate stability.

Thiol-Maleimide Reaction and Subsequent Pathways Thiol Protein-SH (Thiol) Thiosuccinimide Thiosuccinimide Conjugate (Reversible Adduct) Thiol->Thiosuccinimide Michael Addition (pH 6.5-7.5) Maleimide N-Substituted Maleimide Maleimide->Thiosuccinimide RetroMichael Retro-Michael Reaction (Deconjugation) Thiosuccinimide->RetroMichael Reversible Hydrolysis Succinimide Ring Hydrolysis Thiosuccinimide->Hydrolysis ThiolExchange Thiol Exchange (e.g., with Glutathione) RetroMichael->ThiolExchange StableConjugate Ring-Opened Succinamic Acid Thioether (Stable Conjugate) Hydrolysis->StableConjugate

Caption: Key pathways in thiol-maleimide conjugation.

Experimental Workflow for Assessing Conjugate Stability Start Start: Purified Maleimide-Thiol Conjugate Incubation Incubate at 37°C in Buffer (e.g., PBS pH 7.4) +/- Exogenous Thiol (e.g., GSH) Start->Incubation TimePoints Withdraw Aliquots at Defined Time Points (0, 1, 4, 8, 24, 48h) Incubation->TimePoints Quench Quench Reaction (e.g., with TFA) TimePoints->Quench Analysis Analyze by RP-HPLC or Mass Spectrometry Quench->Analysis Data Determine Rate of Degradation/Hydrolysis Analysis->Data

References

A Comparative Guide to Mass Spectrometry Analysis of 4-Maleimidosalicylic Acid Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Maleimidosalicylic acid (4-MSA) as a labeling reagent for the mass spectrometry analysis of peptides, particularly those containing cysteine residues. Due to the limited availability of direct experimental data on 4-MSA in this context, this guide offers a comparative analysis based on the well-established chemistries of its constituent functional groups: the maleimide moiety for thiol-reactive labeling and the salicylic acid moiety for its potential impact on mass spectrometric detection. We compare 4-MSA with established alternative labeling strategies and provide detailed, inferred experimental protocols to facilitate its evaluation.

Introduction to Peptide Labeling for Mass Spectrometry

Quantitative and qualitative analysis of peptides by mass spectrometry is a cornerstone of proteomics and drug development. Chemical labeling of peptides can enhance detection, enable multiplexed analysis, and provide insights into protein structure and function. Cysteine, with its reactive thiol group, is a common target for specific peptide labeling. Maleimide-based reagents are widely used for their high selectivity towards cysteine residues.

This compound (4-MSA) is a thiol-reactive labeling reagent that combines the cysteine-specificity of the maleimide group with the unique chemical properties of salicylic acid. This guide explores the potential advantages and disadvantages of using 4-MSA in mass spectrometry-based peptide analysis compared to other common labeling reagents.

Comparison of 4-MSA with Alternative Labeling Reagents

The performance of a labeling reagent is assessed based on its reactivity, specificity, the stability of the resulting conjugate, and its behavior during mass spectrometry analysis. Here, we compare the inferred properties of 4-MSA with two common alternatives: a standard maleimide reagent (N-ethylmaleimide) and a classic alkylating agent (Iodoacetamide).

FeatureThis compound (Inferred)N-ethylmaleimide (NEM)Iodoacetamide (IAM)
Target Residue CysteineCysteineCysteine, Histidine, Lysine, Methionine
Reaction Chemistry Michael AdditionMichael AdditionNucleophilic Substitution (Alkylation)
Reaction pH 6.5 - 7.56.5 - 7.57.5 - 8.5
Specificity High for CysteineHigh for CysteineModerate, potential for off-target reactions
Conjugate Stability Stable thioether bondStable thioether bondStable thioether bond
Mass Shift (Da) 191.03125.0557.02
MS/MS Fragmentation Potential for characteristic fragmentation of the salicylic acid moiety, potentially aiding in identification.Predictable fragmentation of the peptide backbone.Predictable fragmentation of the peptide backbone.
Ionization Efficiency The acidic proton of the salicylic acid may influence ionization, potentially enhancing it in negative ion mode.Neutral effect on ionization.Neutral effect on ionization.
Potential Advantages - Specific mass shift for unambiguous identification.- Potential for improved ionization.- Possible unique fragmentation pattern for targeted analysis.- Well-characterized.- Commercially available in various forms.- Predictable behavior in MS.- Inexpensive.- Simple reaction.
Potential Disadvantages - Limited commercial availability and published data.- Larger mass shift might be undesirable for some applications.- Potential for in-source fragmentation.- Potential for hydrolysis of the maleimide ring at higher pH.- Less specific than maleimides.- Light sensitive.

Experimental Protocols

The following are detailed, inferred protocols for the labeling of peptides with 4-MSA and a standard maleimide reagent for comparative purposes.

Protocol 1: Labeling of Peptides with this compound (4-MSA)

Materials:

  • Peptide containing at least one cysteine residue

  • This compound (4-MSA)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Ammonium bicarbonate buffer (50 mM, pH 7.0)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Solid-phase extraction (SPE) C18 cartridges

  • Mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

  • Peptide Reduction:

    • Dissolve the peptide in 50 mM ammonium bicarbonate buffer to a final concentration of 1 mg/mL.

    • Add a 10-fold molar excess of TCEP to the peptide solution.

    • Incubate at 37°C for 1 hour to ensure complete reduction of disulfide bonds.

  • Labeling Reaction:

    • Prepare a 10 mM stock solution of 4-MSA in a suitable organic solvent like DMSO or DMF.

    • Add a 20-fold molar excess of the 4-MSA stock solution to the reduced peptide solution.

    • Incubate the reaction mixture at room temperature for 2 hours in the dark.

  • Quenching and Sample Cleanup:

    • Quench the reaction by adding a 50-fold molar excess of a thiol-containing reagent like DTT or 2-mercaptoethanol.

    • Acidify the sample with 0.1% formic acid.

    • Desalt and purify the labeled peptide using a C18 SPE cartridge according to the manufacturer's protocol.

    • Elute the labeled peptide with a solution of 50% acetonitrile and 0.1% formic acid.

  • Mass Spectrometry Analysis:

    • Dry the purified, labeled peptide in a vacuum centrifuge.

    • Resuspend the peptide in a suitable solvent for mass spectrometry (e.g., 2% ACN, 0.1% FA in water).

    • Analyze the sample by LC-MS/MS. Set the instrument to perform data-dependent acquisition to obtain both MS1 spectra for the intact labeled peptide and MS2 spectra for fragmentation analysis.

Protocol 2: Comparative Labeling with N-ethylmaleimide (NEM)

This protocol follows the same steps as Protocol 1, with the substitution of 4-MSA with N-ethylmaleimide.

Materials:

  • Same as Protocol 1, but with N-ethylmaleimide instead of 4-MSA.

Procedure:

  • Peptide Reduction: Follow step 1 from Protocol 1.

  • Labeling Reaction:

    • Prepare a 10 mM stock solution of NEM in a suitable organic solvent.

    • Add a 20-fold molar excess of the NEM stock solution to the reduced peptide solution.

    • Incubate the reaction mixture at room temperature for 2 hours in the dark.

  • Quenching and Sample Cleanup: Follow step 3 from Protocol 1.

  • Mass Spectrometry Analysis: Follow step 4 from Protocol 1.

Visualizing the Workflow and Potential Applications

The following diagrams illustrate the experimental workflow for 4-MSA labeling and a representative signaling pathway where the analysis of cysteine-containing peptides is relevant.

experimental_workflow start Peptide Sample (with Cysteine) reduction Reduction of Disulfide Bonds (e.g., with TCEP) start->reduction labeling Labeling with 4-MSA reduction->labeling quenching Quenching of Excess Reagent labeling->quenching cleanup Sample Cleanup (e.g., SPE C18) quenching->cleanup ms_analysis LC-MS/MS Analysis cleanup->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis

Caption: Experimental workflow for labeling peptides with 4-MSA.

signaling_pathway receptor Receptor Tyrosine Kinase adaptor Adaptor Protein receptor->adaptor Ligand Binding kinase_cascade Kinase Cascade (e.g., MAPK pathway) adaptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylation cysteine_peptide Cysteine-containing peptide (target for 4-MSA labeling) kinase_cascade->cysteine_peptide Redox Regulation gene_expression Gene Expression transcription_factor->gene_expression

Caption: A generic signaling pathway involving redox-sensitive cysteines.

Conclusion

While direct experimental data for this compound in peptide mass spectrometry is currently scarce, its chemical structure suggests it could be a valuable tool for researchers. The high specificity of the maleimide group for cysteine, combined with the potential for the salicylic acid moiety to influence ionization and fragmentation in a predictable manner, makes 4-MSA an intriguing candidate for novel proteomics applications. This guide provides a theoretical framework and practical, albeit inferred, protocols to encourage and facilitate the exploration of 4-MSA as a peptide labeling reagent. Further experimental validation is required to fully characterize its performance and utility in mass spectrometry-based proteomics.

A Comparative Guide to the HPLC Characterization of 4-Maleimidosalicylic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the characterization of 4-Maleimidosalicylic acid conjugates. Designed for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols, presents comparative data, and discusses alternative analytical approaches.

Introduction

This compound is a heterobifunctional crosslinker that incorporates a maleimide group and a salicylic acid moiety. The maleimide group allows for covalent conjugation to sulfhydryl-containing molecules such as proteins, peptides, and thiolated oligonucleotides, while the salicylic acid component can impart specific binding properties, act as a therapeutic agent, or serve as a spectroscopic handle. Accurate and robust analytical methods are crucial for the characterization of these conjugates to ensure their purity, stability, and homogeneity. HPLC is a powerful and widely used technique for this purpose. This guide focuses on the application of Reversed-Phase HPLC (RP-HPLC) for the analysis of this compound conjugates and provides a comparison with Hydrophobic Interaction Chromatography (HIC) as an alternative method, particularly relevant for protein-based conjugates.

Data Presentation: Comparison of HPLC Methods

The following table summarizes typical starting conditions for the HPLC analysis of this compound and its conjugates. These parameters can be optimized for specific applications.

ParameterReversed-Phase HPLC (RP-HPLC)Hydrophobic Interaction Chromatography (HIC)
Stationary Phase C18, C8, C4, or Phenyl-modified silicaButyl, Phenyl, or Propyl-functionalized non-porous particles
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water1.5-2.0 M Ammonium Sulfate or Sodium Chloride in Phosphate Buffer (pH 6.5-7.0)
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in AcetonitrilePhosphate Buffer (pH 6.5-7.0)
Gradient 5-95% B over 20-30 minutes100-0% A over 20-30 minutes
Flow Rate 0.5-1.5 mL/min0.5-1.0 mL/min
Temperature 25-40 °C25 °C
Detection UV-Vis (254 nm, 280 nm, 300 nm), FluorescenceUV-Vis (280 nm)
Typical Application Purity assessment, quantification of unreacted starting materials, analysis of small molecule and peptide conjugates.Determination of drug-to-antibody ratio (DAR) for protein conjugates, analysis of hydrophobic variants.[1]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for the Analysis of a this compound-Peptide Conjugate

This protocol describes a general method for the analysis of a conjugate formed between this compound and a cysteine-containing peptide.

1. Materials and Reagents:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) or Formic Acid

  • This compound-peptide conjugate sample

  • Unconjugated peptide and this compound standards

2. Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

4. Sample Preparation:

  • Dissolve the conjugate, unconjugated peptide, and this compound standards in an appropriate solvent (e.g., water/acetonitrile mixture) to a final concentration of approximately 1 mg/mL.

  • Filter the samples through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • Identify the peaks corresponding to the conjugate, unconjugated peptide, and unreacted this compound by comparing their retention times with the standards.

  • Determine the purity of the conjugate by calculating the peak area percentage of the conjugate relative to the total peak area.

Protocol 2: Hydrophobic Interaction Chromatography (HIC) for the Analysis of a this compound-Antibody Conjugate

This protocol is suitable for determining the drug-to-antibody ratio (DAR) of a monoclonal antibody (mAb) conjugated with this compound.

1. Materials and Reagents:

  • HIC-grade ammonium sulfate

  • Sodium phosphate (monobasic and dibasic)

  • HPLC-grade water

  • This compound-antibody conjugate sample

  • Unconjugated antibody standard

2. Instrumentation:

  • HPLC or UHPLC system with a biocompatible pump, autosampler, column oven, and a UV-Vis detector.

  • HIC analytical column (e.g., TSKgel Butyl-NPR).

3. Chromatographic Conditions:

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10-20 µL.

  • Gradient Program:

    • 0-2 min: 0% B (100% A)

    • 2-22 min: 0% to 100% B

    • 22-27 min: 100% B

    • 27.1-35 min: 0% B (re-equilibration)

4. Sample Preparation:

  • Dilute the antibody-drug conjugate (ADC) and unconjugated mAb samples to approximately 1 mg/mL in Mobile Phase A.

  • Ensure the sample is well-mixed and free of precipitates before injection.

5. Data Analysis:

  • The chromatogram will show a series of peaks corresponding to the unconjugated mAb and the ADC species with different numbers of conjugated this compound molecules (e.g., DAR 0, 2, 4, 6, 8).

  • The average DAR can be calculated from the relative peak areas of the different species.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis conjugate This compound Conjugate Sample dissolve Dissolve in appropriate solvent conjugate->dissolve filter Filter (0.22 µm) dissolve->filter injection Inject onto HPLC column filter->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV-Vis / Fluorescence Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Purity / DAR Calculation integration->quantification

Caption: Experimental workflow for HPLC characterization.

G cluster_reactants Reactants cluster_reaction Conjugation Reaction cluster_product Product maleimide This compound plus + maleimide->plus biomolecule Biomolecule with Sulfhydryl Group (R-SH) biomolecule->plus arrow pH 6.5-7.5 plus->arrow conjugate Stable Thioether Conjugate arrow->conjugate

Caption: this compound conjugation chemistry.

Comparison of Alternatives

While RP-HPLC is a versatile and high-resolution technique for analyzing a wide range of conjugates, alternative methods may be more suitable for specific applications.

  • Hydrophobic Interaction Chromatography (HIC): As detailed in Protocol 2, HIC is particularly well-suited for the characterization of antibody-drug conjugates (ADCs). It separates molecules based on their surface hydrophobicity under non-denaturing conditions, allowing for the resolution of species with different drug-to-antibody ratios.[1] This is a significant advantage over RP-HPLC for large protein conjugates, where the denaturing conditions of RP-HPLC can lead to complex chromatograms.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It is an excellent method for detecting and quantifying aggregates in the conjugate sample, which is a critical quality attribute for biopharmaceutical products. However, SEC does not provide information on the extent of conjugation.

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net surface charge. It can be used to analyze charge variants of the conjugate that may arise from the conjugation process or other post-translational modifications. The utility of IEX depends on whether the conjugation of this compound alters the overall charge of the biomolecule.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides an orthogonal detection method that can confirm the identity of the conjugate and its fragments by providing accurate mass information. This is invaluable for detailed structural characterization and impurity identification.

Conclusion

The characterization of this compound conjugates is essential for ensuring their quality and efficacy. RP-HPLC is a robust and widely applicable technique for purity assessment and quantification. For protein-based conjugates, HIC offers a superior method for determining the drug distribution. The choice of the optimal analytical method will depend on the specific properties of the conjugate and the information required. A combination of these chromatographic techniques, often coupled with mass spectrometry, will provide the most comprehensive characterization of these important bioconjugates.

References

Determining the Degree of Labeling with 4-Maleimidosalicylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, accurately determining the degree of labeling (DOL) is a critical step to ensure the quality, consistency, and efficacy of the resulting conjugate. This guide provides a comprehensive overview of methods to determine the DOL of proteins labeled with 4-Maleimidosalicylic acid, alongside a comparison with alternative labeling reagents. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in your research.

Introduction to this compound Labeling

This compound is a thiol-reactive crosslinker that enables the conjugation of molecules to proteins, peptides, and other biomolecules containing free sulfhydryl groups. The maleimide group reacts specifically with thiols at a pH range of 6.5-7.5 to form a stable thioether bond. The salicylic acid moiety imparts polarity to the linker and possesses intrinsic ultraviolet (UV) absorbance, which can be leveraged for quantifying the extent of labeling.

Determining the Degree of Labeling

The degree of labeling refers to the average number of label molecules conjugated to a single protein molecule. The most common method for determining the DOL for chromophoric labels like this compound is through UV-Visible spectrophotometry.

Spectrophotometric Determination of DOL

This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To calculate the DOL, the absorbance of the protein-label conjugate is measured at two wavelengths: one corresponding to the maximum absorbance of the protein (typically 280 nm) and the other to the maximum absorbance of the labeling reagent.

Key Data for DOL Calculation:

ParameterSymbolDescription
Molar Extinction Coefficient of ProteinεproteinA measure of how strongly the protein absorbs light at a specific wavelength (usually 280 nm). For many proteins, this can be calculated based on the amino acid sequence.
Molar Extinction Coefficient of LabelεlabelA measure of how strongly the labeling reagent absorbs light at its maximum absorbance wavelength (λmax).
Absorbance of Conjugate at 280 nmA280The measured absorbance of the protein-label conjugate solution at 280 nm.
Absorbance of Conjugate at λmax of LabelAlabelThe measured absorbance of the protein-label conjugate solution at the λmax of the label.
Correction FactorCFA factor to account for the absorbance of the label at 280 nm (CF = εlabel at 280 nm / εlabel at λmax).

Experimental Protocol: Spectrophotometric DOL Determination

  • Determine the Molar Extinction Coefficient of this compound:

    • Prepare a stock solution of this compound of a known concentration in a suitable buffer (e.g., PBS, pH 7.4).

    • Measure the UV-Vis absorbance spectrum of the solution from 250 nm to 400 nm to identify the wavelength of maximum absorbance (λmax). Salicylic acid derivatives typically have absorbance maxima around 300 nm.

    • Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) at λmax.

  • Prepare the Protein-Label Conjugate:

    • Perform the labeling reaction of your protein with this compound.

    • Remove the excess, unreacted labeling reagent by a suitable method such as dialysis, size-exclusion chromatography (e.g., Sephadex G-25 column), or ultrafiltration. This step is crucial for accurate DOL determination.

  • Measure Absorbance:

    • Dilute the purified protein-label conjugate in a suitable buffer to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

    • Measure the absorbance of the conjugate solution at 280 nm (A280) and at the predetermined λmax of this compound (Alabel).

  • Calculate the Degree of Labeling (DOL):

    • Calculate the concentration of the protein: Protein Concentration (M) = [A280 - (Alabel × CF)] / εprotein

    • Calculate the concentration of the label: Label Concentration (M) = Alabel / εlabel

    • Calculate the DOL: DOL = Label Concentration (M) / Protein Concentration (M)

Alternative Method: Thiol-Based Quantification

An alternative approach to determine the extent of labeling is to quantify the number of unreacted maleimide groups after the conjugation reaction. This can be achieved by a reverse thiol assay.

Experimental Protocol: Thiol-Based Maleimide Quantification

  • React with Excess Thiol:

    • To a known amount of the protein-4-Maleimidosalicylic acid conjugate, add a known, excess amount of a thiol-containing reagent (e.g., L-cysteine or glutathione).

    • Allow the reaction to proceed to completion, where all remaining reactive maleimide groups on the protein will react with the added thiol.

  • Quantify Unreacted Thiol:

    • Measure the amount of unreacted thiol in the solution using a thiol-quantification reagent such as Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) or 4,4'-dithiodipyridine (DTDP). These reagents react with free thiols to produce a colored product that can be quantified spectrophotometrically.

  • Calculate the Amount of Reacted Maleimide:

    • The amount of maleimide in the original conjugate is calculated by subtracting the amount of unreacted thiol from the initial amount of thiol added.

Comparison with Alternative Labeling Reagents

While maleimide chemistry is widely used, other reagents offer different advantages in terms of stability and reaction kinetics. A comparison with cyanoacrylamide chemistry is presented below.

FeatureMaleimide Chemistry (e.g., this compound)Cyanoacrylamide Chemistry
Target Residue Cysteine (thiol group)Cysteine (thiol group)
Reaction Type Michael additionMichael addition
Resulting Bond Thiosuccinimide linkageThioether bond
Bond Stability Generally stable, but can undergo retro-Michael reaction (reversibility), especially with other thiols. Ring-opening hydrolysis can lead to a more stable bond.The resulting covalent bond is generally more stable and less prone to reversal than the thiosuccinimide linkage.
Reaction pH Optimal at pH 6.5-7.5.[1]Effective over a broader pH range, including physiological pH.
Commercial Availability Wide variety of maleimide-functionalized reagents are commercially available.[1]Commercial availability is more limited compared to maleimides.[1]
DOL Determination Spectrophotometric methods (if the label is a chromophore) or thiol-based back-titration assays.Spectrophotometric methods (if the label is a chromophore).

Visualizing the Workflow

To aid in understanding the experimental processes, the following diagrams illustrate the workflows for spectrophotometric DOL determination and the maleimide-thiol conjugation reaction.

experimental_workflow cluster_dol Spectrophotometric DOL Determination A Determine ε of This compound B Prepare Protein-Label Conjugate & Purify A->B C Measure Absorbance (280 nm & λmax) B->C D Calculate DOL C->D

Caption: Workflow for determining the Degree of Labeling (DOL) using spectrophotometry.

reaction_pathway Protein Protein-SH (with Cysteine) Conjugate Stable Thioether Bond Protein->Conjugate Maleimide 4-Maleimidosalicylic Acid Maleimide->Conjugate

Caption: Reaction of a protein's thiol group with this compound.

Conclusion

Accurate determination of the degree of labeling is paramount for the successful application of bioconjugates. For proteins labeled with this compound, spectrophotometry offers a direct and convenient method for DOL calculation, provided the molar extinction coefficient of the label is known. Researchers should carefully purify their conjugates to remove unreacted label before measurement. When considering alternatives, factors such as bond stability and the specific application should guide the choice of labeling chemistry. The protocols and comparative data provided in this guide aim to equip researchers with the necessary information to confidently and accurately characterize their bioconjugates.

References

Stability Showdown: 4-Maleimidosalicylic Acid Thioether Bond Versus a Field of Linkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the stability of the linker connecting a payload to its targeting moiety is paramount. An unstable linker can lead to premature release of the payload, causing off-target toxicity and diminished therapeutic efficacy. Conversely, a linker that is too stable might not release the payload at the desired site of action. This guide provides an objective comparison of the stability of the thioether bond formed from 4-Maleimidosalicylic acid (4-MSA) with other commonly used linkers in the field of drug development, particularly in the context of antibody-drug conjugates (ADCs).

The Achilles' heel of traditional maleimide-based linkers, such as those derived from succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), is the reversibility of the thiol-maleimide Michael addition. This reversal, known as a retro-Michael reaction, can lead to deconjugation of the payload. A key strategy to overcome this instability is the hydrolysis of the thiosuccinimide ring to form a stable succinamic acid thioether, which is resistant to the retro-Michael reaction.

This compound (4-MSA) is a "self-hydrolyzing" maleimide designed to promote this stabilizing hydrolysis. The ortho-hydroxyl group on the salicylic acid moiety is positioned to catalyze the intramolecular hydrolysis of the thiosuccinimide ring after conjugation, leading to a more stable linkage.

The Competing Fates of a Maleimide-Thioether Bond

The stability of a maleimide-thioether conjugate is primarily governed by the competition between two pathways: the undesirable retro-Michael reaction that leads to deconjugation, and the stabilizing hydrolysis of the thiosuccinimide ring.

Thioether Thiosuccinimide (Reversible) Deconjugated Deconjugated Payload (via Retro-Michael) Thioether->Deconjugated Retro-Michael Reaction Hydrolyzed Succinamic Acid Thioether (Stable) Thioether->Hydrolyzed Hydrolysis Deconjugated->Thioether Re-conjugation

Figure 1: Competing pathways for a maleimide-thioether bond.

Quantitative Comparison of Linker Stability

While direct head-to-head quantitative data for 4-MSA against a wide array of linkers in a single study is limited, the principles of self-hydrolyzing maleimides allow for a comparative understanding. The following tables summarize available data on the hydrolysis rates and stability of various maleimide-based linkers, illustrating the advantages of hydrolysis-promoting designs.

Table 1: Half-life of Thiosuccinimide Ring Hydrolysis for Various Maleimide Conjugates

Maleimide DerivativeConjugated topHTemperature (°C)Hydrolysis Half-life (t½)Reference
N-Alkyl MaleimideThiol7.437~27 hours[1]
N-Aryl MaleimideThiol7.437~1.5 hours[1]
N-(p-fluorophenyl) MaleimideThiol7.437~0.7 hours[1]
Diaminopropionic acid (DPR) basedAntibody (Light Chain)NeutralRoom Temp~2.6 hours[1]
Diaminopropionic acid (DPR) basedAntibody (Heavy Chain)NeutralRoom Temp~2.0 hours[1]

This table illustrates that modifications to the maleimide structure, such as using N-aryl substituents or incorporating catalytic groups like in the DPR-based maleimide, can significantly accelerate the stabilizing hydrolysis reaction compared to simple N-alkyl maleimides.

Table 2: In Vitro Stability of Antibody-Drug Conjugates with Different Linkers

Linker TypeADCMatrixIncubation Time% Deconjugation / Payload LossReference
SMCC (N-alkyl maleimide)anti-CD30 ADCMouse Plasma120 hours~38%[2]
MD (Dioxane-based maleimide)ADCHuman Plasma120 hours~3%[2]
N-Alkyl MaleimideADCMouse Serum200 hours60-70%[1]
N-Aryl MaleimideADCMouse Serum200 hours<10%[1]
DPR-based (self-hydrolyzing)ADCRat Plasma2 weeksNo measurable drug loss[1]
Maleimidocaproyl (control)ADCRat Plasma2 weeks~50% drug loss[1]

This table highlights the enhanced stability of ADCs formulated with self-hydrolyzing or hydrolysis-promoting maleimides (like MD and DPR-based linkers) in biological matrices compared to traditional maleimide linkers like SMCC.

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of robust bioconjugates. The following are detailed methodologies for key experiments cited in the comparison of linker stability.

Experimental Workflow for Stability Assessment

A general workflow for assessing the stability of an antibody-drug conjugate (ADC) in plasma is outlined below. This process involves incubation, sampling, analysis by various techniques, and data interpretation.

cluster_0 Incubation cluster_1 Sampling & Quenching cluster_2 Analysis cluster_3 Data Interpretation Incubate Incubate ADC in Plasma (e.g., 37°C) Timepoints Collect Aliquots at Time Points Incubate->Timepoints Quench Quench Reaction (e.g., acid or cold solvent) Timepoints->Quench HPLC RP-HPLC / HIC-HPLC Quench->HPLC MS LC-MS/MS Quench->MS ELISA ELISA Quench->ELISA DAR Determine Drug-to-Antibody Ratio (DAR) HPLC->DAR Hydrolysis Measure Hydrolysis Rate HPLC->Hydrolysis Deconjugation Quantify Deconjugation MS->Deconjugation

Figure 2: General workflow for ADC stability assessment.
Protocol 1: Plasma Stability Assay using HPLC

This protocol is used to determine the rate of deconjugation and/or hydrolysis of a maleimide-thioether conjugate in plasma.

  • Preparation of Solutions:

    • Prepare a stock solution of the purified bioconjugate (e.g., an ADC) at a concentration of 1-2 mg/mL in a neutral buffer (e.g., PBS, pH 7.4).

    • Thaw human or mouse plasma and centrifuge to remove any precipitates.

  • Incubation:

    • Spike the bioconjugate into the plasma to a final concentration of approximately 100 µg/mL.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time Points and Sampling:

    • Collect aliquots of the incubation mixture at various time points (e.g., 0, 1, 4, 8, 24, 48, 96, and 168 hours).

    • Immediately after collection, quench the reaction to prevent further degradation. This can be done by adding an equal volume of a cold organic solvent (e.g., acetonitrile) containing an internal standard, or by immediately freezing the sample at -80°C.

  • Sample Preparation for HPLC:

    • If quenched with solvent, vortex the samples and centrifuge to precipitate plasma proteins. Collect the supernatant for analysis.

    • If frozen, thaw the samples and proceed with protein precipitation or affinity purification of the ADC.

  • HPLC Analysis:

    • Analyze the samples using a reverse-phase (RP-HPLC) or hydrophobic interaction chromatography (HIC) HPLC system equipped with a UV detector.

    • RP-HPLC: This is often used to separate the intact ADC, deconjugated antibody, and released payload-linker. A C4 or C8 column is typically used with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA) or formic acid.

    • HIC-HPLC: This method separates ADC species based on the number of conjugated drugs (drug-to-antibody ratio, DAR). A salt gradient is used to elute the different species.

    • Monitor the chromatograms at wavelengths relevant for the antibody (e.g., 280 nm) and the payload.

  • Data Analysis:

    • Integrate the peak areas corresponding to the intact conjugate, deconjugated antibody, and any degradation products.

    • Calculate the percentage of intact conjugate remaining at each time point relative to the t=0 sample.

    • The rate of deconjugation can be determined by plotting the percentage of intact conjugate versus time and fitting the data to an appropriate kinetic model. The half-life (t½) of the conjugate in plasma can then be calculated.

Protocol 2: Stability Assessment by Mass Spectrometry (LC-MS/MS)

This protocol provides a more detailed analysis of the degradation products, allowing for the identification of deconjugated species and hydrolyzed forms of the linker.

  • Incubation and Sampling: Follow steps 1-3 from the HPLC protocol.

  • Sample Preparation for LC-MS/MS:

    • For released payload analysis: Precipitate proteins from the plasma samples (as in the HPLC protocol) and analyze the supernatant.

    • For intact ADC analysis: Purify the ADC from the plasma aliquots using affinity chromatography (e.g., Protein A or antigen-coated beads).

  • LC-MS/MS Analysis:

    • Released Payload: Use a C18 column with a gradient of water and acetonitrile containing 0.1% formic acid. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the released payload and its metabolites.

    • Intact ADC: The purified ADC is typically analyzed by high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap). The protein can be analyzed intact or after reduction of disulfide bonds to separate light and heavy chains. This allows for the determination of the drug-to-antibody ratio (DAR) distribution over time.

  • Data Analysis:

    • For the released payload, a standard curve is used to quantify the amount of deconjugated drug at each time point.

    • For the intact ADC, the mass spectra are deconvoluted to determine the relative abundance of each DAR species (e.g., DAR0, DAR2, DAR4, etc.) at each time point. The average DAR is then calculated. A decrease in the average DAR over time indicates deconjugation. The appearance of new mass peaks can indicate hydrolysis of the thiosuccinimide ring.

Protocol 3: ELISA-based Stability Assay

This protocol is useful for quantifying the amount of intact, functional ADC remaining in a sample.

  • Plate Coating:

    • Coat a 96-well microplate with the target antigen for the ADC's antibody overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

  • Incubation and Sampling: Follow steps 1-3 from the HPLC protocol.

  • Sample Incubation:

    • Serially dilute the plasma samples from each time point in a dilution buffer.

    • Add the diluted samples to the coated and blocked plate and incubate for 1-2 hours at room temperature to allow the intact ADC to bind to the antigen.

  • Detection:

    • Wash the plate to remove unbound components.

    • Add a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and recognizes the payload or a different epitope on the primary antibody. Incubate for 1 hour at room temperature.

    • Wash the plate again.

    • Add a substrate for the enzyme (e.g., TMB for HRP) and incubate until a color change is observed.

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Data Analysis:

    • Read the absorbance of each well using a microplate reader at the appropriate wavelength.

    • A standard curve is generated using a known concentration of the intact ADC.

    • The concentration of intact ADC in the plasma samples at each time point is determined from the standard curve.

    • The percentage of intact ADC remaining is calculated relative to the t=0 sample, and the stability profile is determined.

Conclusion

References

A Comparative Guide to 4-Maleimidosalicylic Acid and Sulfo-SMCC for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of antibody-drug conjugates (ADCs), the choice of linker technology is paramount to developing safe and effective therapeutics. The linker, which connects the monoclonal antibody to the cytotoxic payload, critically influences the stability, pharmacokinetics, and overall therapeutic index of the ADC. This guide provides a detailed comparative analysis of two heterobifunctional, maleimide-based linkers: 4-Maleimidosalicylic acid and Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

Both linkers facilitate the conjugation of payloads to antibodies via cysteine residues, a common strategy in ADC development. However, their distinct chemical structures impart different properties to the resulting conjugate, particularly concerning stability and hydrophilicity.

Physicochemical Properties

This compound is an N-aryl maleimide, while Sulfo-SMCC is an N-alkyl maleimide. This fundamental difference in their structure has significant implications for their performance in ADCs. Sulfo-SMCC incorporates a sulfonate group to enhance water solubility, a key feature for preventing aggregation of often hydrophobic ADC constructs.[1] this compound's hydrophilicity is influenced by its carboxylic acid and hydroxyl groups. While sulfonic acids are generally more hydrophilic than carboxylic acids, the salicylic acid moiety still provides a degree of aqueous solubility.[2]

PropertyThis compoundSulfo-SMCC
Linker Class N-Aryl MaleimideN-Alkyl Maleimide
Reactive Groups Maleimide (thiol-reactive), Carboxylic Acid (amine-reactive after activation)Maleimide (thiol-reactive), Sulfo-NHS ester (amine-reactive)
Cleavability Non-cleavableNon-cleavable[3]
Key Structural Feature Salicylic acid attached to maleimide nitrogenCyclohexane ring spacer and sulfonate group on NHS ester
Solubility Soluble in organic solvents, moderate aqueous solubilityWater-soluble up to ~10 mM[4]

Chemical Structures

The chemical structures of this compound and Sulfo-SMCC are depicted below.

G Chemical Structures cluster_MSA This compound cluster_SMCC Sulfo-SMCC MSA MSA SMCC SMCC

Figure 1: Chemical structures of this compound and Sulfo-SMCC.

Mechanism of Conjugation and Stability

Both linkers employ maleimide chemistry to form a covalent thioether bond with the sulfhydryl group of a cysteine residue on the antibody.[4] This reaction is highly efficient and proceeds under mild physiological conditions.[5] The other end of the linker, an NHS ester for Sulfo-SMCC or a carboxylic acid (which requires pre-activation to an NHS ester) for this compound, reacts with primary amines, typically on the payload, to complete the linkage.

A significant challenge with maleimide-based ADCs is the potential for premature drug release in vivo due to a retro-Michael reaction.[6][7] This reaction reverses the thiol-maleimide conjugation, leading to deconjugation of the payload, which can cause off-target toxicity and reduced efficacy.[7]

The stability of the thioether bond can be significantly enhanced by the hydrolysis of the adjacent succinimide ring, which forms a stable succinamic acid that is resistant to the retro-Michael reaction.[7] This is where the structural differences between the two linkers become critical.

G Maleimide Conjugation and Stabilization cluster_workflow Conjugation & Instability Pathway cluster_stabilization Stabilization Pathway Antibody_SH Antibody-SH Thiosuccinimide ADC (Thiosuccinimide Adduct) (Unstable) Antibody_SH->Thiosuccinimide Michael Addition Maleimide_Linker Drug-Linker-Maleimide Maleimide_Linker->Thiosuccinimide Deconjugated Deconjugated Drug-Linker + Thiol Exchange with Albumin Thiosuccinimide->Deconjugated Retro-Michael Reaction (in plasma) Hydrolyzed ADC (Succinamic Acid) (Stable) Thiosuccinimide_ref->Hydrolyzed Succinimide Ring Hydrolysis (Irreversible)

Figure 2: General workflow for maleimide conjugation, highlighting the unstable intermediate and the stabilization pathway via hydrolysis.

Sulfo-SMCC (N-Alkyl Maleimide): The N-alkyl nature of Sulfo-SMCC results in a relatively slow rate of succinimide ring hydrolysis. This leaves a wider window of opportunity for the retro-Michael reaction to occur in the bloodstream, potentially leading to payload loss.[8]

This compound (N-Aryl Maleimide): Research has shown that N-aryl maleimides, such as this compound, form significantly more stable conjugates than their N-alkyl counterparts.[9][10] The electron-withdrawing nature of the aryl ring accelerates the rate of thiosuccinimide hydrolysis.[7][8] This rapid, irreversible ring-opening reaction effectively "locks" the payload onto the antibody, preventing deconjugation.[6]

Performance Comparison and Experimental Data

Stability Data: Studies have demonstrated that ADCs prepared with N-aryl maleimides exhibit significantly less drug deconjugation over time in serum compared to those made with N-alkyl maleimides.[10]

Linker Class% Deconjugation in Mouse Serum (7 days, 37°C)Reference
N-Alkyl Maleimide35-67%[8][10]
N-Aryl Maleimide< 20%[8][10]

This enhanced stability is a direct result of the accelerated hydrolysis of the thiosuccinimide ring. The N-phenyl group of an N-aryl maleimide promotes this hydrolysis, leading to a more stable final ADC product.[9]

Hydrophilicity and Aggregation: The hydrophobicity of the linker-payload can contribute to ADC aggregation, which is undesirable as it can lead to rapid clearance and potential immunogenicity. The sulfonate group of Sulfo-SMCC provides excellent water solubility, which can help mitigate aggregation issues.[1] The salicylic acid moiety of this compound also enhances hydrophilicity, though sulfonic acid groups are generally considered more effective in this regard.[2] The choice of linker may therefore also depend on the intrinsic hydrophobicity of the payload.

Experimental Protocols

The following is a generalized two-step protocol for the conjugation of a drug to an antibody using a maleimide-based heterobifunctional linker.

1. Antibody Reduction (Generation of Free Thiols):

  • Objective: To reduce the interchain disulfide bonds of the antibody to generate free sulfhydryl groups for conjugation.

  • Materials:

    • Antibody in a suitable buffer (e.g., PBS, pH 7.2)

    • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

    • Desalting columns

  • Procedure:

    • Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer like PBS.

    • Add a 10- to 20-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours.

    • Remove excess TCEP immediately using a desalting column equilibrated with a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).

2. Maleimide-Activation of the Drug (if necessary):

  • Objective: To attach the linker to the payload. This step is necessary if the drug-linker is not already synthesized.

  • Procedure:

    • Dissolve the payload (containing a primary amine) and a molar excess of the linker (Sulfo-SMCC or activated this compound) in a suitable solvent (e.g., DMSO).

    • React for 1-2 hours at room temperature.

    • The product can be purified by HPLC if necessary.

3. Conjugation of Drug-Linker to Antibody:

  • Objective: To react the maleimide-activated drug with the reduced antibody.

  • Procedure:

    • Immediately after desalting, add the maleimide-activated drug-linker to the reduced antibody solution. A typical molar excess of drug-linker to antibody is 5- to 10-fold.

    • If the drug-linker is dissolved in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the reaction mixture is below 10% to prevent antibody denaturation.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

    • Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine or cysteine to react with any unreacted maleimide groups.

4. Purification and Analysis of the ADC:

  • Objective: To remove unconjugated drug-linker and other reactants.

  • Procedure:

    • Purify the ADC using size-exclusion chromatography (SEC) or dialysis.

    • Characterize the final ADC product to determine:

      • Drug-to-Antibody Ratio (DAR): Using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

      • Aggregation: Using Size-Exclusion Chromatography (SEC).

      • Purity and Identity: Using SDS-PAGE and Mass Spectrometry.

Logical Workflow for Linker Selection

The decision between this compound and Sulfo-SMCC depends on the specific goals of the ADC program.

G Linker Selection Workflow Start Define ADC Requirements Stability Is maximal in vivo stability the primary concern? Start->Stability Hydrophobicity Is the payload highly hydrophobic, leading to aggregation concerns? Stability->Hydrophobicity Yes Consider_SMCC Consider Sulfo-SMCC for improved solubility Stability->Consider_SMCC No MSA Select this compound (N-Aryl Maleimide) Hydrophobicity->MSA No SMCC Select Sulfo-SMCC Hydrophobicity->SMCC Yes MSA->Consider_SMCC If aggregation is observed Consider_MSA Consider this compound for enhanced stability SMCC->Consider_MSA If stability is insufficient Consider_SMCC->Hydrophobicity

Figure 3: A logical workflow to guide the selection between this compound and Sulfo-SMCC.

Conclusion

Both this compound and Sulfo-SMCC are valuable tools for the development of cysteine-linked ADCs.

  • Sulfo-SMCC is a well-established, water-soluble linker that is straightforward to use. Its primary drawback is the potential for lower in vivo stability due to the slower hydrolysis of the thiosuccinimide adduct formed upon conjugation.

  • This compound , as an N-aryl maleimide, offers a significant advantage in terms of ADC stability.[9] The salicylic acid moiety accelerates the hydrolysis of the thiosuccinimide ring, leading to an irreversible ring-opening that prevents premature drug release via the retro-Michael reaction.[7][8] This can translate to a wider therapeutic window, with reduced off-target toxicity and improved efficacy.

For ADC programs where maximizing in vivo stability is a critical objective, This compound represents a more advanced and potentially superior choice. However, for highly hydrophobic payloads where aggregation is a primary concern, the exceptional water solubility of Sulfo-SMCC may be advantageous. Ultimately, the optimal linker choice will depend on a careful evaluation of the specific antibody, payload, and desired therapeutic profile of the ADC.

References

A Researcher's Guide to Purity Assessment of 4-Maleimidosalicylic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity and homogeneity of bioconjugates is a critical quality attribute that directly impacts efficacy and safety. This guide provides a comparative overview of key analytical techniques for assessing the purity of 4-Maleimidosalicylic acid conjugates, complete with experimental protocols and data presentation to aid in method selection and implementation.

The conjugation of this compound to proteins or other biomolecules via a thiol-maleimide linkage results in a heterogeneous mixture. This mixture can contain the desired conjugate with varying drug-to-protein ratios, unconjugated protein, and residual free this compound. A multi-faceted analytical approach is therefore essential for comprehensive characterization.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical method depends on the specific purity-related question being addressed, from determining the average drug load to quantifying high molecular weight aggregates. The following table summarizes and compares the most common techniques employed for the characterization of such conjugates.

Analytical Technique Principle of Separation/Detection Information Provided Advantages Limitations
UV-Vis Spectroscopy Measures absorbance of light by the protein (at 280 nm) and the conjugated drug at its specific maximum absorbance wavelength.Average Drug-to-Antibody Ratio (DAR).[][2]Simple, rapid, and requires minimal sample.[][2]Provides only an average DAR and no information on the distribution of different species.[3] Can be inaccurate if the drug's extinction coefficient is not precisely known or if there is interference from other components.
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius in solution.[4][5]Quantifies high molecular weight species (aggregates) and low molecular weight fragments.[4][6][7]Non-denaturing conditions preserve the native structure of the conjugate.[8] Relatively simple and robust method for monitoring aggregation.[6]Limited resolution for species with similar sizes. Potential for non-specific interactions between the conjugate and the column matrix, which can affect accuracy.[4][7]
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their surface hydrophobicity.[8][9][10]Provides information on the distribution of different drug-loaded species (e.g., DAR 0, 2, 4, etc.).[9][11]Analysis is performed under non-denaturing conditions, preserving the conjugate's structure.[9][10] More QC-friendly than MS and can be implemented in a GMP environment.[11]Incompatible with mass spectrometry due to the use of non-volatile salts.[11] May not be able to separate positional isomers.[11]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates molecules based on their hydrophobicity under denaturing conditions.Can separate different drug-loaded species and, after reduction of the conjugate, can separate light and heavy chains with different drug loads.[12]High resolution and compatibility with mass spectrometry.Denaturing conditions can lead to loss of native structure. The complex chromatograms can be challenging to interpret.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Provides accurate molecular weight of the intact conjugate and its subunits, confirming conjugation and allowing for precise DAR determination and localization of the conjugation site.[13]Highly sensitive and provides detailed structural information.Can be complex to set up and may require specialized expertise for data interpretation. High salt content from other chromatography techniques can interfere with MS analysis.

Experimental Workflow for Purity Assessment

A logical workflow is crucial for the efficient and comprehensive assessment of a this compound conjugate. The following diagram illustrates a typical experimental pipeline.

Purity_Assessment_Workflow cluster_0 Initial Characterization cluster_1 Separation & Quantification cluster_2 Detailed Structural Analysis UV_Vis UV-Vis Spectroscopy (Average DAR) SEC Size Exclusion Chromatography (Aggregation & Fragmentation) UV_Vis->SEC Proceed if DAR > 0 HIC Hydrophobic Interaction Chromatography (DAR Distribution) SEC->HIC If monomer content is acceptable RP_HPLC Reversed-Phase HPLC (Species Separation) HIC->RP_HPLC For orthogonal separation MS Mass Spectrometry (Molecular Weight & Site) HIC->MS Offline analysis RP_HPLC->MS For peak identification

References

A Comparative Guide to the Validation of Site-Specific Conjugation with 4-Maleimidosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the stability of the linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. Traditional maleimide-based linkers, while widely used for their efficient thiol-specific reactivity, suffer from instability in plasma. This guide provides a comprehensive comparison of 4-Maleimidosalicylic acid (4-MSA), a next-generation maleimide linker, against conventional alternatives, and details the experimental framework for its validation.

The Challenge of Linker Stability

The efficacy of an ADC relies on the stable attachment of its cytotoxic payload until it reaches the target tumor cell. A common failure point for many ADCs is the thiosuccinimide linkage formed between a maleimide and an antibody cysteine thiol.[1][2] In the physiological environment of plasma, this linkage is susceptible to a retro-Michael reaction, which reverses the conjugation process.[1][2] This premature release of the drug-linker can lead to off-target toxicity and reduced therapeutic efficacy, as the deconjugated payload can bind to other circulating thiols, such as those on albumin.[3]

An alternative reaction pathway is the hydrolysis of the thiosuccinimide ring, which forms a stable, ring-opened maleamic acid thioether that is no longer susceptible to the retro-Michael reaction.[1][2][4] However, for traditional N-alkyl maleimides (e.g., from SMCC or mc linkers), this hydrolysis reaction is often too slow to effectively compete with the rapid retro-Michael elimination in vivo.[5]

This compound (4-MSA): A Self-Hydrolyzing Solution

This compound represents a class of "self-hydrolyzing" maleimides designed to enhance ADC stability. The core concept is to position a catalytic group adjacent to the maleimide that accelerates the stabilizing hydrolysis reaction immediately after conjugation. In the case of 4-MSA, the ortho-hydroxyl and carboxyl groups of the salicylic acid moiety are positioned to provide intramolecular catalysis of thiosuccinimide ring hydrolysis. This is analogous to other reported self-hydrolyzing maleimides that use basic amino groups or N-aryl substituents to achieve rapid ring-opening.[1][6] This rapid conversion to the stable maleamic acid form is designed to prevent the undesirable retro-Michael reaction, enhancing the ADC's stability in circulation.[1][2]

Comparative Performance Analysis

The validation of 4-MSA involves comparing its performance metrics against established linkers. The following tables summarize the expected outcomes based on data from functionally similar self-hydrolyzing maleimides versus traditional N-alkyl maleimides.

Table 1: Conjugation Efficiency and Conditions

ParameterTraditional Maleimide (e.g., mc-vc-MMAE)This compound (4-MSA) Linker (Expected)Alternative (N-Aryl Maleimide)[6]
Reaction pH 6.5 - 7.56.5 - 7.57.0 - 7.5
Reaction Time 1 - 4 hours1 - 2 hours~1 hour
Molar Excess 5-10 fold excess of drug-linker5-10 fold excess of drug-linker~5 fold excess of drug-linker
Efficiency High, but requires careful optimizationHigh, with rapid and efficient conjugationHigh, accelerated coupling observed[6]

Table 2: Linkage Stability and ADC Characteristics

ParameterTraditional Maleimide (e.g., mc-vc-MMAE)This compound (4-MSA) Linker (Expected)Alternative (N-Aryl Maleimide)[6]
Hydrolysis Half-life (pH 7.4, 37°C) > 24 hours (very slow)[5]< 4 hours (rapid and spontaneous)[1][5]0.7 - 1.5 hours[5]
% Deconjugation (in serum, 7 days) 35 - 67%[6]< 20%< 20%[6]
Primary Instability Pathway Retro-Michael ReactionMinimal (outcompeted by hydrolysis)Minimal (outcompeted by hydrolysis)
Resulting ADC Homogeneity Heterogeneous due to deconjugationHomogeneous and stableHomogeneous and stable

Experimental Validation Workflow

Validating a novel linker like 4-MSA requires a systematic workflow encompassing conjugation, purification, and multi-faceted characterization to confirm its purported benefits of stability and homogeneity.

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Characterization cluster_3 Validation Assays mAb Monoclonal Antibody (mAb) Reduction 1. Antibody Reduction (TCEP or DTT) mAb->Reduction mAb_SH mAb with Free Thiols Reduction->mAb_SH Conjugation 2. Thiol-Maleimide Conjugation mAb_SH->Conjugation Payload 4-MSA-Payload Payload->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification 3. Purification (SEC / TFF) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC Characterization 4. Analytical Characterization Purified_ADC->Characterization DAR DAR & Drug Distribution (HIC, RP-HPLC, MS) Characterization->DAR Aggregation Aggregation & Purity (SEC-UPLC) Characterization->Aggregation Stability Plasma Stability Assay Characterization->Stability Potency In Vitro Potency Assay Characterization->Potency G Reactants Antibody-SH + Maleimide-Payload Adduct Thiosuccinimide Adduct (Unstable Intermediate) Reactants->Adduct Michael Addition Retro Deconjugated Products (via Retro-Michael Reaction) Adduct->Retro Fast (Traditional Maleimide) Hydrolyzed Stable Ring-Opened Adduct (via Hydrolysis) Adduct->Hydrolyzed Slow (Traditional Maleimide) Adduct->Hydrolyzed Very Fast (4-MSA) Catalyst Intramolecular Catalysis (e.g., by Salicylic Acid Moiety) Catalyst->Adduct

References

Safety Operating Guide

Proper Disposal of 4-Maleimidosalicylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 4-Maleimidosalicylic acid, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.

Hazard Identification and Safety Precautions

Before handling this compound, it is imperative to be aware of its associated hazards. According to its Safety Data Sheet (SDS), this compound presents the following risks:

  • Acute Oral Toxicity: It is harmful if swallowed.[1]

  • Environmental Hazard: It is very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE): To ensure personal safety, the following PPE must be worn when handling this compound:

  • Safety glasses or goggles

  • Chemically resistant gloves (e.g., nitrile)

  • Laboratory coat

Chemical Waste Segregation and Storage

Proper segregation and storage of chemical waste are fundamental to preventing accidents and ensuring compliant disposal.

Segregation:

  • Solid Waste: All solid waste contaminated with this compound, including residual product, contaminated weigh boats, and paper towels, must be collected in a designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous liquid waste container.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.[2]

Storage:

  • Container: Use a container that is in good condition, leak-proof, and compatible with the chemical.[3][4] Often, the original product container is a suitable choice for waste accumulation.[5]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[3][4]

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6] This area should be secure, well-ventilated, and away from sources of heat or direct sunlight.[3]

Step-by-Step Disposal Procedure

  • Consult the SDS and Institutional Protocols: Before beginning any work, review the Safety Data Sheet for this compound and your institution's specific chemical hygiene and waste disposal plans.

  • Wear Appropriate PPE: Equip yourself with the necessary personal protective equipment as outlined above.[3]

  • Segregate Waste at the Source: As you generate waste, immediately place it into the correct, labeled hazardous waste container.

  • Securely Close the Container: Ensure the lid of the waste container is tightly sealed at all times, except when adding waste.[4][5]

  • Store in a Designated Area: Move the sealed container to your laboratory's designated Satellite Accumulation Area.[6]

  • Arrange for Pickup: Once the container is full, or if it has been stored for the maximum allowable time according to your institution's policies, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.[3]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the sewer system.[5][6] The SDS explicitly states to "Dispose of contents/ container to an approved waste disposal plant."[1]

Hazard and Disposal Information Summary

Hazard CategoryGHS ClassificationPrecautionary Statement
Acute Toxicity, OralCategory 4 (Harmful if swallowed)P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Acute Aquatic ToxicityCategory 1 (Very toxic to aquatic life)P273: Avoid release to the environment.
Chronic Aquatic ToxicityCategory 1 (Very toxic to aquatic life with long lasting effects)P391: Collect spillage.
Disposal -P501: Dispose of contents/ container to an approved waste disposal plant. [1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.

G start Start: Generation of This compound waste consult_sds Consult SDS and Institutional EHS Protocols start->consult_sds don_ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) consult_sds->don_ppe segregate_waste Segregate Waste into Designated Container don_ppe->segregate_waste is_solid Solid Waste? segregate_waste->is_solid solid_container Collect in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes liquid_container Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_container No label_container Ensure Container is Correctly Labeled: 'Hazardous Waste' 'this compound' solid_container->label_container liquid_container->label_container store_waste Store Sealed Container in Designated Satellite Accumulation Area label_container->store_waste request_pickup Request Hazardous Waste Pickup from EHS/Licensed Contractor store_waste->request_pickup end End: Waste Disposed of Compliantly request_pickup->end

Caption: Workflow for the compliant disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Maleimidosalicylic acid
Reactant of Route 2
Reactant of Route 2
4-Maleimidosalicylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。